L-Serine
描述
A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from glycine or threonine. It is involved in the biosynthesis of purines; pyrimidines; and other amino acids.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Serine has been reported in Angelica gigas, Pinus densiflora, and other organisms with data available.
Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)
SERINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
Serine is a nonessential amino acid derived from glycine. Like all the amino acid building blocks of protein and peptides, serine can become essential under certain conditions, and is thus important in maintaining health and preventing disease. Low-average concentration of serine compared to other amino acids is found in muscle. Serine is highly concentrated in all cell membranes. this compound may be derived from four possible sources: dietary intake; biosynthesis from the glycolytic intermediate 3-phosphoglycerate; from glycine ; and by protein and phospholipid degradation. Little data is available on the relative contributions of each of these four sources of this compound to serine homoeostasis. It is very likely that the predominant source of this compound will be very different in different tissues and during different stages of human development. In the biosynthetic pathway, the glycolytic intermediate 3-phosphoglycerate is converted into phosphohydroxypyruvate, in a reaction catalyzed by 3-phosphoglycerate dehydrogenase (3- PGDH; EC 1.1.1.95). Phosphohydroxypyruvate is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) and, finally, phosphoserine is converted into this compound by phosphoserine phosphatase (PSP; EC 3.1.3.3). In liver tissue, the serine biosynthetic pathway is regulated in response to dietary and hormonal changes. Of the three synthetic enzymes, the properties of 3-PGDH and PSP are the best documented. Hormonal factors such as glucagon and corticosteroids also influence 3-PGDH and PSP activities in interactions dependent upon the diet. This compound plays a central role in cellular proliferation. This compound is the predominant source of one-carbon groups for the de novo synthesis of purine nucleotides and deoxythymidine monophosphate. It has long been recognized that, in cell cultures, this compound is a conditional essential amino acid, because it cannot be synthesized in sufficient quantities to meet the cellular demands for its utilization. In recent years, this compound and the products of its metabolism have been recognized not only to be essential for cell proliferation, but also to be necessary for specific functions in the central nervous system. The findings of altered levels of serine and glycine in patients with psychiatric disorders and the severe neurological abnormalities in patients with defects of this compound synthesis underscore the importance of this compound in brain development and function. (A3449).
A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from GLYCINE or THREONINE. It is involved in the biosynthesis of PURINES; PYRIMIDINES; and other amino acids.
属性
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Record name | serine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Serine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-52-7 | |
| Record name | L-Serine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301031857, DTXSID60883230 | |
| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | L-Serine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |
| Record name | Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-SERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.6 g/cu cm @ 22 °C | |
| Record name | L-SERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg] | |
| Record name | L-Serine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |
CAS No. |
56-45-1, 6898-95-9 | |
| Record name | L-Serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | serine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Serine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-3-hydroxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-SERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C (decomposes), 228 °C | |
| Record name | Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-SERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
role of L-serine in neurological disorders and its potential as a therapeutic agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-serine, a non-essential amino acid, is emerging as a potent neuroprotective agent with significant therapeutic potential for a range of debilitating neurological disorders. Traditionally known for its role in protein and sphingolipid synthesis, recent research has unveiled its multifaceted involvement in crucial neuronal pathways. This guide provides a comprehensive overview of the current understanding of this compound's role in the central nervous system, its mechanisms of action, and its potential as a therapeutic agent for conditions such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. We delve into the metabolic pathways of this compound, its conversion to the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, and its critical function in neuronal survival and function. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction: The Expanding Role of this compound in Neurobiology
This compound is a crucial amino acid involved in a wide array of cellular functions, including protein synthesis, cell proliferation, and the formation of sphingolipids, which are essential for neural development and survival.[1][2] While the body can synthesize this compound, its uptake from the blood across the blood-brain barrier is not highly efficient, highlighting the importance of its endogenous production within the central nervous system (CNS).[1] Primarily synthesized in astrocytes from glucose, this compound serves as a precursor to other vital molecules such as glycine (B1666218) and D-serine, both of which are critical for excitatory glutamatergic neurotransmission.[1][3]
Recent investigations have illuminated the neuroprotective properties of this compound, positioning it as a promising therapeutic candidate for various neurological diseases.[3][4] Its deficiency has been linked to severe neurological deficits, underscoring its importance in maintaining brain health.[4][5] This guide will explore the intricate mechanisms through which this compound exerts its neuroprotective effects and summarize the evidence supporting its therapeutic potential.
This compound Metabolism and its Central Role in the CNS
The synthesis of this compound in the brain primarily occurs in astrocytes via the phosphorylated pathway, starting from the glycolysis intermediate 3-phosphoglycerate.[3][6] This astrocytic this compound is then supplied to neurons, where it is essential for the synthesis of membrane lipids like sphingolipids and phosphatidylserine.[7][8]
The this compound to D-serine Pathway and NMDA Receptor Modulation
A critical metabolic fate of this compound is its conversion to D-serine by the enzyme serine racemase.[1] D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[9][10][11] The proper functioning of NMDA receptors is crucial for cognitive health, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[11] By modulating NMDA receptor activity, the this compound/D-serine pathway plays a pivotal role in neuronal signaling and excitotoxicity.[9][10]
Figure 1: this compound Metabolism in the CNS.
This compound and Sphingolipid Synthesis
This compound is a fundamental building block for the synthesis of sphingolipids, a class of lipids that are highly enriched in the nervous system and play crucial roles in cell signaling, membrane structure, and myelination.[7][8] The synthesis of sphingolipids begins with the condensation of this compound and palmitoyl-CoA.[7][8] Dysregulation of sphingolipid metabolism has been implicated in several neurodegenerative disorders.[12]
Figure 2: Simplified Sphingolipid Synthesis Pathway.
Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through multiple, interconnected mechanisms:
-
Anti-inflammatory Effects : this compound has been shown to reduce neuroinflammation by inhibiting the proliferation and activation of microglia and astrocytes.[1] It can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This anti-inflammatory action may be mediated through the activation of glycine receptors and the upregulation of PPAR-γ, which is involved in microglia polarization towards an anti-inflammatory M2 phenotype.[1][5][13]
-
ER Proteostasis Regulation : this compound may function as a small proteostasis regulator, helping cells to respond to oxidative insults and return to homeostasis.[14] It has been shown to prevent the formation of protein aggregates and apoptosis in cell lines.[14]
-
Activation of Lysosomal Cathepsins : this compound can selectively induce the activity of autophagic-lysosomal enzymes, cathepsins B and L, which may contribute to the clearance of misfolded proteins, a hallmark of many neurodegenerative diseases.[15]
-
Competitive Inhibition of Neurotoxins : In the context of the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to ALS/PDC, this compound can act as a competitive inhibitor, preventing BMAA from being misincorporated into proteins and causing proteotoxic stress.[14][16]
This compound as a Therapeutic Agent in Neurological Disorders
The neuroprotective properties of this compound have prompted investigations into its therapeutic potential for a variety of neurological conditions.
Amyotrophic Lateral Sclerosis (ALS)
Preclinical and clinical studies suggest that this compound may be a promising therapeutic for ALS. In a primate model of ALS induced by the neurotoxin BMAA, co-administration of this compound significantly reduced the pathological hallmarks of the disease, including motor neuron degeneration and the accumulation of misfolded proteins.[17][18]
A Phase I clinical trial in 20 ALS patients demonstrated that this compound, at doses up to 15g twice daily, was generally well-tolerated and appeared to be safe over a six-month period.[19][20] Exploratory efficacy analysis suggested a possible dose-related slowing of disease progression as measured by the ALSFRS-R score.[20]
Alzheimer's Disease
Defective this compound production in astrocytes has been linked to the pathogenesis of Alzheimer's disease.[21] In a mouse model of Alzheimer's, dietary supplementation with this compound was shown to restore both this compound and D-serine levels and improve cognitive deficits.[3][22] The proposed mechanism involves the restoration of NMDA receptor activity, which is essential for memory formation.[21] In a primate model, this compound co-administration with BMAA significantly reduced the density of neurofibrillary tangles.[23]
Other Neurological Conditions
The therapeutic potential of this compound is also being explored in other neurological disorders, including Parkinson's disease, traumatic brain injury, and hereditary sensory autonomic neuropathy type 1.[1][12][23] In a mouse model of traumatic brain injury, this compound treatment reduced inflammatory responses and improved neurological recovery.[23]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: this compound Clinical Trial in ALS Patients
| Parameter | Details | Reference |
| Study Design | Phase I, randomized, double-blind | [19] |
| Participants | 20 patients with probable or definite ALS | [19] |
| Dosage Regimens | 0.5g, 2.5g, 7.5g, or 15g twice daily (oral) | [19] |
| Treatment Duration | 6 months | [19] |
| Safety and Tolerability | Generally well-tolerated; some gastrointestinal side effects reported. | [19][23] |
| Efficacy (Exploratory) | Possible dose-related slowing of disease progression (ALSFRS-R score). | [20] |
| CSF this compound Levels | ~4-fold increase in the highest dose group. | [20] |
Table 2: Preclinical Studies of this compound
| Neurological Condition | Animal Model | This compound Dosage | Key Findings | Reference |
| ALS | Vervet monkeys (BMAA-induced) | Co-administered with BMAA | Reduced motor neuron degeneration and protein aggregates. | [17][18] |
| Alzheimer's Disease | Mouse model | Dietary supplementation | Restored this compound and D-serine levels; improved cognitive function. | [3][22] |
| Traumatic Brain Injury | Mouse model | 114, 342, or 1027 mg/kg (i.p.) | Reduced inflammation and improved neurological recovery. | [23] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of this compound.
Phase I Clinical Trial of this compound in ALS Patients
-
Objective : To assess the safety and tolerability of oral this compound in ALS patients.
-
Study Population : 20 patients aged 18-85 with a diagnosis of probable or definite ALS, disease duration of less than three years, and a forced vital capacity (FVC) of ≥ 60%.[16][19]
-
Intervention : Patients were randomly assigned to one of four twice-daily oral this compound dose regimens: 0.5g, 2.5g, 7.5g, or 15g.[19]
-
Assessments : Safety and tolerability were assessed throughout the six-month trial. Blood, urine, and cerebrospinal fluid (CSF) samples were collected. Functional decline was measured using the ALS Functional Rating Scale-Revised (ALSFRS-R) and FVC.[19]
-
Outcome Measures : The primary outcome was the safety and tolerability of this compound. Exploratory efficacy was assessed by comparing the rate of decline in ALSFRS-R scores to historical placebo controls.[19][20]
Figure 3: Workflow of the Phase I ALS Clinical Trial.
In Vitro Neuroprotection Assay
-
Cell Line : Human neuroblastoma cells (SH-SY5Y) are commonly used.
-
Treatment : Cells are exposed to a neurotoxin (e.g., BMAA) in the presence or absence of varying concentrations of this compound.
-
Assays :
-
Cell Viability : Assessed using methods like the MTT assay to quantify cell survival.
-
Apoptosis : Measured by techniques such as caspase-3 activity assays or TUNEL staining.[23]
-
Protein Aggregation : Visualized and quantified using microscopy and specific dyes (e.g., Thioflavin S).
-
Gene Expression : Real-time PCR arrays can be used to analyze the expression of genes involved in the unfolded protein response and ER stress.[14]
-
Animal Model of Neurodegeneration
-
Animal Model : Vervet monkeys or rodent models are utilized.
-
Induction of Pathology : Neurodegeneration can be induced by chronic dietary exposure to a neurotoxin like BMAA.[17][18]
-
Intervention : Animals are fed a diet containing the neurotoxin with or without this compound supplementation.[17][18]
-
Behavioral Assessments : Motor function and cognitive performance are evaluated using standardized behavioral tests.
-
Histopathological Analysis : Brain and spinal cord tissues are examined post-mortem for pathological hallmarks such as neuronal loss, protein aggregates (e.g., TDP-43, neurofibrillary tangles, amyloid plaques), and neuroinflammation (e.g., microglial activation).[17][18]
Safety and Tolerability of this compound
This compound is generally considered safe and is approved by the FDA as a food additive.[5][19] Clinical trials in ALS patients have shown that oral this compound is well-tolerated at doses up to 30g per day, with the most common side effects being mild gastrointestinal issues such as bloating and nausea.[6][19][23] Long-term safety studies in animals have also demonstrated a high no-observed-adverse-effect-level (NOAEL).[24][25][26]
Conclusion and Future Directions
The accumulating evidence strongly suggests that this compound holds significant promise as a therapeutic agent for a spectrum of neurological disorders. Its multifaceted neuroprotective mechanisms, including anti-inflammatory effects, regulation of proteostasis, and modulation of NMDA receptor activity, make it an attractive candidate for further investigation. The favorable safety profile of this compound further enhances its therapeutic potential.
Future research should focus on:
-
Conducting larger, well-controlled Phase II and III clinical trials to definitively establish the efficacy of this compound in slowing disease progression in ALS, Alzheimer's disease, and other neurodegenerative conditions.
-
Further elucidating the precise molecular mechanisms underlying the neuroprotective effects of this compound.
-
Identifying biomarkers to predict which patient populations are most likely to respond to this compound therapy.
-
Exploring the potential of combination therapies involving this compound and other neuroprotective agents.
The journey of this compound from a simple amino acid to a potential therapeutic powerhouse for neurological disorders is a testament to the ongoing advancements in our understanding of neurobiology. Continued research in this area is crucial and may pave the way for novel and effective treatments for some of the most challenging diseases of the nervous system.
References
- 1. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis in the central nervous system: a review on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 4. This compound: Neurological Implications and Therapeutic Potential [ouci.dntb.gov.ua]
- 5. This compound: Neurological Implications and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a naturally occurring amino acid, and Alzheimer’s disease — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]
- 7. Roles of this compound and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 11. nbinno.com [nbinno.com]
- 12. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]
- 13. This compound: Neurological Implications and Therapeutic Potential | MDPI [mdpi.com]
- 14. Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of this compound-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trial: Determining the Safety of this compound in ALS | ALS TDI [als.net]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Supplementing diet with amino acid successfully staves off signs of ALS in pre-clinical study | EurekAlert! [eurekalert.org]
- 19. tandfonline.com [tandfonline.com]
- 20. neurology.org [neurology.org]
- 21. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 22. researchgate.net [researchgate.net]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. researchgate.net [researchgate.net]
- 25. A 90-day Feeding Toxicity Study of this compound in Male and Female Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-serine Biosynthesis from 3-Phosphoglycerate in the Mammalian Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-serine, a non-essential amino acid, plays a critical role in the mammalian central nervous system (CNS) as a precursor for the synthesis of proteins, nucleotides, sphingolipids, and key neuromodulators such as D-serine and glycine.[1] The de novo synthesis of this compound from the glycolytic intermediate 3-phosphoglycerate (B1209933) is particularly crucial in the brain due to the limited transport of this compound across the blood-brain barrier.[2][3] This pathway, known as the phosphorylated pathway, is predominantly active in astrocytes, which then supply this compound to neurons.[2][4] Dysregulation of this pathway is implicated in a range of neurological disorders, making its components attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core aspects of this compound biosynthesis in the mammalian CNS, including detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of the pathway and its experimental workflows.
The Phosphorylated Pathway of this compound Biosynthesis
The synthesis of this compound from 3-phosphoglycerate involves three sequential enzymatic reactions catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).[5][6]
-
Oxidation of 3-phosphoglycerate: The first and rate-limiting step is the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by PHGDH.[4][5]
-
Transamination of 3-phosphohydroxypyruvate: PSAT then catalyzes the reversible transamination of 3-phosphohydroxypyruvate with glutamate (B1630785) to yield 3-phosphoserine and α-ketoglutarate.[7][8]
-
Hydrolysis of 3-phosphoserine: The final and irreversible step is the hydrolysis of 3-phosphoserine by PSPH to produce this compound and inorganic phosphate (B84403).[1][9]
Pathway Regulation in the CNS
In contrast to bacterial systems where PHGDH is allosterically inhibited by this compound, mammalian PHGDH is not subject to this feedback inhibition.[3][10] Instead, the pathway in mammals is thought to be regulated at the level of phosphoserine phosphatase (PSPH), which is inhibited by this compound.[3]
Figure 1: The phosphorylated pathway of this compound biosynthesis in the mammalian CNS.
Quantitative Data on Pathway Enzymes
The kinetic properties of the enzymes in the this compound biosynthesis pathway have been characterized, primarily using recombinant human proteins. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of Human 3-Phosphoglycerate Dehydrogenase (PHGDH)
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| 3-Phosphoglycerate | 260 | 0.075 | 288 | pH 7.6, 37°C | [11] |
| 3-Phosphoglycerate | 360 | 1.5 | 4.17 x 103 | pH 7.0, 37°C, with 1.5 mM NAD+ | [2] |
| NAD+ | 25 | - | - | pH 7.6, 37°C | [11] |
| NADH | 0.56 | 3.4 | 6.07 x 103 | pH 7.0, 37°C, with 0.5 mM PHP | [12] |
Note: Kinetic parameters can vary depending on assay conditions and the specific recombinant protein preparation.
Table 2: Kinetic Parameters of Human Phosphoserine Aminotransferase (PSAT1)
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| 3-Phosphohydroxypyruvate | - | - | 5.9 x 106 | - | [7] |
| L-Glutamate | - | - | - | - | - |
| O-Phospho-L-serine | - | - | - | - | - |
| α-Ketoglutarate | - | - | - | - | - |
Table 3: Kinetic Parameters of Human Phosphoserine Phosphatase (PSPH)
| Substrate | Km (mM) | Vmax (nmol/min/mg) | Conditions | Reference |
| L-Phosphoserine | - | - | - | - |
Note: Detailed kinetic data for human PSPH from recent studies are not as extensively reported in the initial search results. Further targeted literature review would be necessary to populate this table comprehensively.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound biosynthesis pathway.
Expression and Purification of Recombinant Human Enzymes
4.1.1 General Protocol for His-tagged Protein Expression in E. coli
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a pET expression vector containing the human gene of interest (PHGDH, PSAT1, or PSPH) with an N-terminal or C-terminal polyhistidine tag.
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.[4][13]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 25 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT).[13] Store the purified protein at -80°C.
Figure 2: General workflow for recombinant protein expression and purification.
Enzyme Activity Assays
4.2.1 PHGDH Activity Assay (Coupled Assay)
This assay measures the production of NADH by monitoring the increase in absorbance at 340 nm.[14]
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:
-
200 mM Tris buffer (pH 7.6)
-
Saturating concentration of NAD+ (e.g., 2.5 mM)
-
Varying concentrations of 3-phosphoglycerate
-
200 mM hydrazine (B178648) (to trap the 3-phosphohydroxypyruvate product and drive the reaction forward)[11][14]
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PHGDH.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes).
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
4.2.2 PSAT Activity Assay (Coupled Assay)
The activity of PSAT is typically measured in a coupled reaction with PHGDH, where the consumption of 3-phosphohydroxypyruvate is monitored.[4]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
25 mM HEPES buffer (pH 7.0)
-
120 µM or 1.5 mM NAD+
-
2.5 mM 3-phosphoglycerate
-
30 mM glutamate
-
A known amount of purified PHGDH to generate the PSAT substrate in situ.
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PSAT.
-
Measurement: Monitor the production of NADH at 340 nm as described for the PHGDH assay. The rate of NADH production is proportional to the activity of both enzymes. To determine PSAT activity, PHGDH should be in excess.
4.2.3 PSPH Activity Assay (Malachite Green Assay)
This discontinuous assay measures the amount of inorganic phosphate released from the hydrolysis of 3-phosphoserine.[9]
-
Reaction: Incubate purified PSPH with a known concentration of 3-phosphoserine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2) at 37°C for a specific time.
-
Stop Reaction: Stop the reaction by adding a solution of malachite green reagent, which forms a colored complex with inorganic phosphate.
-
Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-660 nm).
-
Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.
A newer, continuous assay for PSPH has also been developed, which couples the release of serine to the activity of serine acetyltransferase (SAT).[1][9]
Concluding Remarks
The this compound biosynthesis pathway is a fundamental metabolic route in the mammalian CNS, essential for normal brain development and function. The enzymes of this pathway, particularly PHGDH, represent promising targets for therapeutic intervention in neurological diseases and cancer. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of this pathway in health and disease and to develop novel modulators of its activity. The provided diagrams offer a clear visual representation of the pathway and associated experimental procedures, facilitating a deeper understanding of this critical metabolic process.
References
- 1. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase [mdpi.com]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
L-Serine as a Precursor for the Synthesis of Glycine and Cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a critical precursor for the biosynthesis of numerous vital compounds.[1][2][3] Its role extends beyond protein synthesis; it is a key contributor to one-carbon metabolism, crucial for the synthesis of purines, pyrimidines, and other essential molecules.[1][2][4] This guide provides an in-depth examination of the biochemical pathways through which this compound is converted into two other significant amino acids: glycine (B1666218) and cysteine. Understanding these pathways, their regulation, and the enzymes involved is paramount for professionals in drug development, as they present viable targets for therapeutic intervention in various disease states, including cancer and neurological disorders.[1][5][6][7][8]
Core Biochemical Pathways
This compound serves as a direct metabolic precursor for both glycine and cysteine through distinct, highly regulated enzymatic reactions.
Synthesis of Glycine from this compound
The conversion of this compound to glycine is a reversible reaction that represents a major hub in cellular metabolism, linking amino acid and one-carbon unit metabolism.[4][9]
-
Enzyme: The reaction is catalyzed by Serine Hydroxymethyltransferase (SHMT) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[10]
-
Reaction: SHMT facilitates the transfer of the hydroxymethyl group from this compound to the cofactor tetrahydrofolate (THF). This simultaneously produces glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[9][10][11] 5,10-CH₂-THF is a primary donor of one-carbon units for the synthesis of nucleotides and other essential metabolites.[11]
-
Isoforms: Eukaryotic cells possess two main isoforms of SHMT: a cytosolic form (SHMT1 ) and a mitochondrial form (SHMT2 ), encoded by separate genes.[11][12][13] This compartmentalization highlights the intricate regulation of one-carbon metabolism within the cell.[13]
Synthesis of Cysteine from this compound: The Transsulfuration Pathway
Cysteine biosynthesis from this compound occurs via the transsulfuration pathway, which channels the sulfur-containing amino acid homocysteine (derived from methionine) into cysteine production.[9]
-
Step 1: Formation of Cystathionine (B15957)
-
Step 2: Cleavage to Cysteine
-
Enzyme: The second step is catalyzed by Cystathionine γ-Lyase (CGL) , also known as cystathionase.
-
Reaction: CGL cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[9]
-
Visualization of Metabolic Pathways
The following diagrams illustrate the core biochemical conversions of this compound.
Caption: Metabolic pathways of this compound to glycine and cysteine.
Regulation of Key Enzymes
The flux through these pathways is tightly controlled by the regulation of the key enzymes, SHMT and CBS.
-
Serine Hydroxymethyltransferase (SHMT):
-
Cofactor Availability: SHMT activity is dependent on the availability of its cofactor, PLP, which is derived from vitamin B-6. Studies have shown that both cytosolic and mitochondrial SHMT activities increase with rising dietary pyridoxine (B80251) intake.[15]
-
Allosteric Regulation: Recent evidence suggests a novel regulatory mechanism where SHMT1 can act as an RNA-binding protein. The binding of SHMT2 mRNA to SHMT1 protein can allosterically modulate its enzymatic activity, favoring the synthesis of serine over its cleavage.[12][13] This creates a complex feedback loop between the cytosolic and mitochondrial compartments.[12]
-
-
Cystathionine β-Synthase (CBS):
-
Allosteric Activation: CBS is allosterically activated by S-adenosyl-l-methionine (SAM), a key cellular methyl donor.[14][16] This links the transsulfuration pathway to the methionine cycle.
-
Autoinhibition: The C-terminal region of CBS contains an autoinhibitory domain. The binding of SAM induces a conformational change that displaces this inhibitory domain, leading to enzyme activation.[14][16]
-
Heme Cofactor: Mammalian CBS contains a heme cofactor that appears to play a structural and regulatory role, potentially sensing redox status, although it is not directly involved in catalysis.[5][14]
-
Transcriptional Regulation: The expression and activity of CBS can be influenced by signaling pathways such as Akt/GSK3β and NF-κB.[17]
-
Caption: Allosteric activation of CBS by S-adenosyl-l-methionine (SAM).
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the enzymes and metabolites in these pathways.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Source | K_m Value | Citation(s) |
|---|---|---|---|---|
| SHMT | Glycine | Klebsiella aerogenes | 11.6 mM | [18] |
| CBS | This compound | Bovine Kidney | (Not specified) | [19] |
| CBS | L-Homocysteine | Bovine Kidney | (Not specified) |[19] |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Cell Type/Organism | Condition | Concentration Range | Citation(s) |
|---|---|---|---|---|
| This compound | Corynebacterium glutamicum | Engineered Strain | 14.22 ± 1.41 µmol/g(CDM) | [20] |
| Glycine | E. coli | Untreated | ~10-fold lower than depleted | [21] |
| Cysteine | Yeast | SD Medium | 0.1 - 0.4 µM | [22] |
| Cysteine | Yeast | Cysteine Influx | 60 - 240 µM |[22] |
Table 3: Metabolic Flux Data
| Pathway Flux | Organism | Condition | Observation | Citation(s) |
|---|---|---|---|---|
| This compound to Glycine | Corynebacterium glutamicum | Deletion of GlyR activator | Flux dropped by 24% | [20] |
| this compound Synthesis | Corynebacterium glutamicum | Folate/VB12 supplementation | Carbon flux to this compound decreased |[23][24] |
Experimental Protocols
Detailed methodologies are crucial for studying these pathways. Below are outlines for key experimental procedures.
Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Spectrophotometric Method)
This assay indirectly measures SHMT activity by coupling the production of 5,10-CH₂-THF to a dehydrogenase reaction that can be monitored spectrophotometrically.[25][26][27]
-
Principle: SHMT converts this compound and THF to glycine and 5,10-CH₂-THF. The ancillary enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), then oxidizes 5,10-CH₂-THF to 5,10-methenyl-THF, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm (due to NADPH formation) is proportional to SHMT activity.[27]
-
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound (substrate)
-
Tetrahydrofolate (THF) (co-substrate)
-
NADP⁺
-
Purified 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) (coupling enzyme)
-
Purified SHMT or cell lysate
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, this compound, THF, NADP⁺, and MTHFD in a cuvette.
-
Initiate the reaction by adding the SHMT enzyme sample.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH.
-
Cystathionine β-Synthase (CBS) Activity Assay (LC-MS/MS Method)
This is a highly sensitive and direct method for measuring CBS activity, particularly useful for complex biological samples like plasma.[28][29]
-
Principle: The assay measures the direct formation of the product, cystathionine, from the substrates this compound and homocysteine. A stable isotope-labeled substrate (e.g., L-[²H₃]serine) is used to generate a labeled product that can be distinguished from endogenous cystathionine by mass spectrometry.
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 8.6)
-
L-homocysteine
-
L-[2,3,3-²H]serine (stable isotope substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
S-Adenosyl-l-methionine (SAM) (activator)
-
Plasma sample or purified CBS
-
-
Procedure:
-
Incubate the plasma sample with a reaction mixture containing buffer, L-homocysteine, L-[2,3,3-²H]serine, PLP, and SAM at 37°C.
-
Stop the reaction after a defined time (e.g., by adding sulfosalicylic acid).
-
Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the amount of the product, [3,3-²H]cystathionine, by monitoring its specific mass transition.
-
Calculate enzyme activity based on the amount of product formed per unit of time.
-
Quantification of Intracellular Glycine and Cysteine (Metabolic Flux Analysis Method)
This protocol outlines a general workflow for using stable isotope tracers to measure the synthesis and flux of amino acids derived from this compound.[30]
-
Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as Dthis compound-2,3,3-d₃. The incorporation of the heavy isotopes into downstream metabolites (like glycine) is tracked over time using mass spectrometry, allowing for the quantification of metabolic flux.[30]
-
Procedure:
-
Cell Labeling: Culture cells in a specially prepared medium where standard this compound is replaced with Dthis compound-2,3,3-d₃ for a specified period.
-
Quenching and Extraction: Rapidly quench metabolic activity by placing the culture plate on dry ice. Aspirate the medium and wash the cells with ice-cold saline. Extract polar metabolites using an ice-cold solvent, such as 80% methanol.[30]
-
Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extract by LC-MS/MS to separate and quantify the different isotopologues of serine, glycine, and other related metabolites.
-
Flux Calculation: Determine the rate of synthesis by analyzing the mass isotopomer distribution of the target metabolites.
-
Caption: General experimental workflow for an enzyme activity assay.
Applications in Drug Development
The central role of this compound metabolism in cell proliferation and function makes its associated pathways attractive targets for drug development.
-
Oncology: Many cancer cells exhibit an upregulation of the this compound synthesis pathway and are highly dependent on serine and glycine for proliferation and nucleotide biosynthesis.[4][31] Therefore, enzymes in this pathway are potential targets. For example, CBS is upregulated in several cancers, and its inhibition has shown beneficial preclinical effects.[5][6]
-
Neurological Disorders: this compound and its metabolites, including glycine and D-serine (produced from this compound via serine racemase), are crucial for neurotransmission and neuronal health.[1][7][8][32] this compound supplementation is being investigated for its neuroprotective potential in conditions like Alzheimer's disease, Parkinson's disease, and epilepsy.[1][7][8] Targeting enzymes in these pathways could offer therapeutic strategies for various CNS disorders.
Conclusion
This compound is a cornerstone of amino acid metabolism, directly fueling the synthesis of glycine and cysteine through the actions of SHMT and the transsulfuration pathway, respectively. The enzymes CBS and SHMT are sophisticated molecular machines, subject to complex layers of allosteric, transcriptional, and cofactor-dependent regulation. A thorough understanding of these pathways, buttressed by robust quantitative data and detailed experimental protocols, is essential for researchers. This knowledge not only deepens our insight into fundamental cell biology but also unlocks new avenues for the development of targeted therapeutics for a range of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 8. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 11. Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Modelling of SHMT1 riboregulation predicts dynamic changes of serine and glycine levels across cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Activities of hepatic cytosolic and mitochondrial forms of serine hydroxymethyltransferase and hepatic glycine concentration are affected by vitamin B-6 intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Architecture and regulation of filamentous human cystathionine beta-synthase. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 17. Frontiers | New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome [frontiersin.org]
- 18. Enzymatic production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic engineering and flux analysis of Corynebacterium glutamicum for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antifolate-Induced Depletion of Intracellular Glycine and Purines Inhibits Thymineless Death in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [Metabolic flux analysis of this compound synthesis by Corynebacterium glutamicum SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. mdpi.com [mdpi.com]
- 32. This compound synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of L-Serine Phosphorylation in Protein Function and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein phosphorylation is a ubiquitous and fundamental post-translational modification (PTM) that acts as a molecular switch, regulating a vast array of cellular processes. Among the amino acids susceptible to this modification, L-serine is the most frequent target in eukaryotic cells. The reversible addition of a phosphate (B84403) group to a serine residue, catalyzed by protein kinases and reversed by protein phosphatases, induces significant changes in protein structure and function. This technical guide provides an in-depth exploration of this compound's function as a phosphorylation site. It details the molecular mechanisms, the functional consequences for protein activity and signaling, the key enzymatic players, and the state-of-the-art experimental methodologies used for its study. Furthermore, it highlights the critical relevance of serine phosphorylation in signal transduction pathways and its position as a major focus for modern drug development.
The Core Mechanism and Functional Impact of Serine Phosphorylation
Protein phosphorylation is a reversible process where a protein kinase covalently adds a phosphate group to an amino acid residue.[1] This modification predominantly occurs on the hydroxyl groups of serine, threonine, and tyrosine residues in eukaryotes.[1][2][3] Of these, serine phosphorylation is the most abundant, accounting for an estimated 86.4% of all phosphorylation events.[4][5]
The reaction involves the transfer of the terminal (γ) phosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyl group of a serine side chain, a reaction facilitated by a protein kinase.[2][6] This process is dynamically reversed by protein phosphatases, which catalyze the hydrolytic removal of the phosphate group.[1][5] This tightly regulated balance between kinases and phosphatases ensures that cellular signals are transmitted with high fidelity and appropriate timing.[4][7]
The functional consequences of adding a phosphate group are profound and stem from its unique physicochemical properties:
-
Introduction of Negative Charge: The phosphate group carries two negative charges at physiological pH. This can dramatically alter the electrostatic interactions within a protein or between proteins, repelling negatively charged residues and attracting positively charged ones.[8]
-
Increased Hydrophilicity: The addition of a phosphate group can turn a hydrophobic portion of a protein into a highly polar and hydrophilic region, potentially driving the phosphorylated domain towards the aqueous solvent.[1]
-
Steric Bulk: The phosphate group is significantly larger than the hydroxyl group it replaces, which can induce conformational changes in the protein backbone.[1]
These changes collectively regulate protein function in several key ways:
-
Altering Catalytic Activity: Many enzymes are switched "on" or "off" by phosphorylation.[1] For example, the phosphorylation of glycogen (B147801) synthase inactivates it, while the phosphorylation of AKT at serine-473 renders it a functionally active kinase.[1]
-
Creating Docking Sites: A phosphoserine residue can serve as a recognition motif for other proteins, facilitating the assembly of multi-protein signaling complexes.[9] This is a critical mechanism for propagating signals downstream.
-
Modulating Subcellular Localization: Phosphorylation can trigger the translocation of a protein from one cellular compartment to another, such as from the cytoplasm to the nucleus.[4]
-
Controlling Protein Stability: Phosphorylation can mark a protein for ubiquitination and subsequent degradation by the proteasome, thereby controlling the protein's lifespan.
The Orchestrators: Serine/Threonine Kinases and Phosphatases
The specificity and fidelity of phosphorylation-mediated signaling are governed by the enzymes that add and remove the phosphate moieties.
Protein Serine/Threonine Kinases (STKs)
Over 500 protein kinases are encoded in the human genome, with the vast majority being serine/threonine kinases.[6][9] These enzymes recognize and phosphorylate serine (or threonine) residues located within a specific local amino acid sequence known as a consensus sequence .[6][10] This sequence provides specificity, ensuring that a given kinase acts only on its intended substrates.[6] While some kinases have stringent sequence requirements, others are more promiscuous.[6] The recognition of these motifs allows a single kinase to phosphorylate a family of substrates that share a common sequence, amplifying the signaling response.[6]
Table 1: Consensus Phosphorylation Sequences for Common Serine/Threonine Kinases
| Kinase Family | Kinase Example | Consensus Sequence (pS = phosphorylation site) | Key Features |
|---|---|---|---|
| AGC | Protein Kinase A (PKA) | R-R-X-pS /T-B | Basic residues (Arg) at -3 and -2 positions. |
| AGC | Protein Kinase C (PKC) | R-X-X-pS /T-R-R | Basic residues surrounding the pS site. |
| AGC | Akt/PKB | R-X-R-X-X-pS /T-F | Basic residues at -5 and -3 positions. |
| CMGC | CDK1/Cyclin B | pS /T-P-X-K/R | Proline at +1 is critical. |
| CMGC | MAPK/ERK | P-X-pS /T-P | Proline at +1 and often at -2. |
| CAMK | CaM Kinase II | R-X-X-pS /T | Basic residue at -3. |
(Data compiled from multiple sources including[11][12][13])
Protein Serine/Threonine Phosphatases (PSPs)
Counteracting the activity of kinases are protein phosphatases, which dephosphorylate substrates to terminate signaling events.[1] These enzymes are essential for maintaining the dynamic and reversible nature of phosphorylation. The two major families of serine/threonine phosphatases are the PPP (including PP1, PP2A, PP2B) and PPM families.[14] PP1 and PP2A are particularly prominent, accounting for the majority of serine/threonine phosphatase activity in mammalian cells.[14] Dysregulation of these phosphatases is implicated in numerous diseases, making them attractive, albeit challenging, therapeutic targets.[14][15][16]
Serine Phosphorylation in Action: The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of signal transduction, regulating processes like cell proliferation, differentiation, and survival.[17] Serine/threonine phosphorylation is the central mechanism driving this cascade. The pathway is initiated by an external stimulus (e.g., a growth factor), which activates a receptor that ultimately leads to the activation of the small GTPase, Ras.
Activated Ras recruits and activates the first kinase in the cascade, RAF (a MAP Kinase Kinase Kinase). RAF, a serine/threonine kinase, then phosphorylates and activates the dual-specificity kinase MEK (a MAP Kinase Kinase) on two serine residues.[17] Finally, activated MEK phosphorylates the terminal kinase in the cascade, ERK (a MAP Kinase), on a threonine and a tyrosine residue within its activation loop.[17] Activated ERK then translocates to the nucleus to phosphorylate and regulate numerous transcription factors, altering gene expression.
Experimental Protocols for the Analysis of Serine Phosphorylation
A robust understanding of serine phosphorylation requires sophisticated experimental techniques to identify phosphorylation sites, quantify their occupancy, and elucidate their functional roles.
Identification and Quantification by Mass Spectrometry
Mass spectrometry (MS)-based phosphoproteomics is the definitive method for the large-scale identification and quantification of phosphorylation sites.[18]
Detailed Methodology: A Typical Phosphoproteomics Workflow
-
Protein Extraction and Digestion:
-
Cells or tissues are lysed in a buffer containing a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
-
Protein concentration is determined (e.g., by BCA assay).
-
Proteins are denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to prepare them for digestion.
-
Proteins are digested into peptides, typically using the protease trypsin.
-
-
(Optional) Isobaric Labeling for Multiplexed Quantification:
-
For quantitative comparisons across multiple samples (e.g., treated vs. untreated), peptides can be labeled with isobaric tags such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[8] All tags have the same total mass, but generate unique reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of most phosphorylation events, phosphopeptides must be enriched from the complex mixture of non-phosphorylated peptides.[8]
-
Titanium Dioxide (TiO2) or Iron-NTA (Fe-NTA) Chromatography: These are common methods for enriching phosphoserine and phosphothreonine peptides. The negatively charged phosphate groups bind to the positively charged metal oxide or chelated metal ions on the chromatography resin under acidic conditions.
-
Peptides are loaded onto the column, washed to remove non-specific binders, and phosphopeptides are eluted using a high pH buffer (e.g., ammonium (B1175870) hydroxide).
-
-
LC-MS/MS Analysis:
-
The enriched phosphopeptide sample is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio of the intact peptides.
-
Selected peptides are then isolated and fragmented (MS2), generating a fragmentation spectrum that reveals the amino acid sequence and the location of the phosphate group (which causes a characteristic neutral loss).
-
-
Data Analysis:
-
The resulting spectra are searched against a protein sequence database to identify the peptides.
-
Specialized software is used to confidently assign the location of the phosphate group on the serine (or threonine/tyrosine) residue.
-
For quantitative experiments, the intensities of reporter ions (for TMT/iTRAQ) or peptide precursor ions (for label-free) are used to determine the relative abundance of each phosphopeptide across samples.
-
Validation and Functional Characterization
Immunoblotting with Phospho-Specific Antibodies: This is a common method to validate MS findings or to study the phosphorylation of a specific protein.[18] Antibodies that recognize a specific phosphoserine site are used in Western blotting to detect changes in phosphorylation levels under different conditions.[2] However, generating high-quality, specific antibodies for phosphoserine sites can be challenging.[18]
Site-Directed Mutagenesis: To probe the functional importance of a specific serine phosphorylation site, the serine codon in the gene of interest can be mutated.
-
Phospho-deficient mutant: Serine is mutated to an alanine (B10760859) (S→A), which cannot be phosphorylated. This helps determine if phosphorylation is necessary for a specific function.
-
Phospho-mimetic mutant: Serine is mutated to an aspartate (S→D) or glutamate (B1630785) (S→E).[19] The negative charge of these residues can sometimes mimic the phosphorylated state, locking the protein in a constitutively "on" or "off" state.
In Vitro Kinase Assays: These assays are used to determine if a specific kinase can directly phosphorylate a protein of interest.[20]
-
Protocol: The purified substrate protein (or a peptide fragment containing the target serine) is incubated with a purified, active kinase in the presence of ATP (often radiolabeled [γ-³²P]ATP).
-
Analysis: The reaction is stopped, and the substrate is separated by SDS-PAGE. Phosphorylation is detected by autoradiography (for ³²P) or by a phospho-specific antibody.
Quantitative Data in Serine Phosphorylation Research
Quantitative analysis is essential for understanding the dynamics of signaling networks.
Table 2: Relative Abundance of Phosphorylated Amino Acids in Eukaryotes
| Phospho-Amino Acid | Relative Abundance (%) | Primary Role |
|---|---|---|
| Phosphoserine (pS) | ~86.4% | Ubiquitous in intracellular signaling |
| Phosphothreonine (pT) | ~11.8% | Common in intracellular signaling |
| Phosphotyrosine (pY) | ~1.8% | Key in receptor-mediated signaling |
Table 3: Example Quantitative Data from a Phosphoproteomics Experiment Hypothetical data showing the response of T-cells to TCR activation, based on findings from[21].
| Protein | Phosphorylation Site | Fold Change (5 min stimulation) | Associated Function |
|---|---|---|---|
| WASp | Ser484 | + 4.2 | Cytoskeletal Reorganization |
| Lck | Ser59 | + 2.8 | Signal Transduction |
| ZAP70 | Ser121 | - 1.9 | Signal Transduction |
| VAV1 | Ser173 | + 3.5 | Small GTPase Regulation |
Relevance to Drug Development
The central role of protein kinases in regulating nearly all cellular functions, combined with their frequent dysregulation in diseases like cancer, has made them one of the most important classes of drug targets.[4][8]
-
Kinase Inhibitors: A large number of drugs have been developed to inhibit specific serine/threonine kinases. Most of these are ATP-competitive inhibitors that block the kinase's catalytic activity. For example, inhibitors of RAF and MEK are used in cancer therapy to block the MAPK pathway.[6][17]
-
Targeting Phosphatases: While more challenging due to conserved active sites and complex regulation, modulating the activity of protein serine/threonine phosphatases is an emerging therapeutic strategy.[14][15] Both inhibitors and activators are being explored to correct aberrant phosphorylation states in disease.
-
Biomarker Discovery: The phosphorylation status of specific serine sites on proteins can serve as valuable biomarkers for disease diagnosis, prognosis, or for monitoring the response to therapy. Quantitative phosphoproteomics is a powerful tool for discovering such biomarkers.
Conclusion
This compound phosphorylation is a master regulatory switch that lies at the heart of cellular information processing. Its high prevalence and dynamic nature enable cells to respond swiftly and specifically to a multitude of internal and external cues. The addition of a simple phosphate group to a serine residue can trigger a cascade of events, altering a protein's activity, its interaction partners, and its ultimate fate. For researchers in biology and medicine, a deep understanding of the mechanisms and consequences of serine phosphorylation is paramount. For professionals in drug development, the kinases and phosphatases that govern this critical modification represent a rich and proven landscape for therapeutic intervention, offering pathways to correct the signaling defects that underlie a host of human diseases.
References
- 1. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 2. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protein Phosphorylation: Mechanisms, Types, and Research Techniques - Creative Proteomics [creative-proteomics.com]
- 4. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into Protein Regulation by Phosphorylation and Substrate Recognition of Protein Kinases/Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine/threonine-specific protein kinase - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orchestrating serine/threonine phosphorylation and elucidating downstream effects by short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Consensus Sequences – A Breeding Ground for Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinexus.ca [kinexus.ca]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting protein serine/threonine phosphatases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Post-Translational Modifications: Key “Regulators” of Pancreatic Cancer Malignant Phenotype—Advances in Mechanisms and Targeted Therapies | MDPI [mdpi.com]
- 18. molbiolcell.org [molbiolcell.org]
- 19. researchgate.net [researchgate.net]
- 20. raybiotech.com [raybiotech.com]
- 21. Quantitative phosphoproteomic analysis reveals a role for serine and threonine kinases in the cytoskeletal reorganization in early T cell receptor activation in human primary T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of L-Serine in the Synthesis of Phosphatidylserine and Sphingomyelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, linking glycolysis to the synthesis of proteins, nucleotides, and, most notably, complex lipids.[1] This technical guide provides an in-depth exploration of the indispensable role of this compound as the foundational precursor for two vital classes of membrane lipids: phosphatidylserine (B164497) (PS) and sphingomyelin (B164518). We will dissect the enzymatic pathways, present key quantitative data, detail experimental methodologies for their study, and provide visual representations of these complex biochemical processes. Understanding these pathways is paramount for research into neurodegenerative diseases, metabolic disorders, and oncology, and offers avenues for novel therapeutic interventions.
This compound: The Metabolic Precursor
This compound is sourced from the diet, protein degradation, and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate.[1][2] Its availability is a key regulatory point for the synthesis of downstream metabolites.[3] In the context of lipid synthesis, this compound provides the unique head group for phosphatidylserine and contributes its entire carbon backbone and amino group to the formation of the sphingoid base, the structural core of all sphingolipids, including sphingomyelin.[4][5]
The Phosphatidylserine (PS) Synthesis Pathway
Phosphatidylserine is a major anionic phospholipid, constituting 13-15% of phospholipids (B1166683) in the human cerebral cortex.[6][7] It is asymmetrically distributed, residing almost exclusively in the inner leaflet of the plasma membrane where it acts as a docking site for various signaling proteins.[6][7] In mammalian cells, PS is synthesized via two distinct base-exchange reactions catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2), located in the endoplasmic reticulum (ER), particularly in the mitochondria-associated membrane (MAM) regions.[6][8][9]
-
Phosphatidylserine Synthase 1 (PSS1): Catalyzes the exchange of this compound for the choline (B1196258) head group of phosphatidylcholine (PC).[6][10]
-
Phosphatidylserine Synthase 2 (PSS2): Catalyzes the exchange of this compound for the ethanolamine (B43304) head group of phosphatidylethanolamine (B1630911) (PE).[6][10]
While both enzymes contribute to the cellular PS pool, their relative contributions can vary by tissue type. The brain, for instance, exhibits high PSS2 activity.[6]
References
- 1. This compound synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipid - Wikipedia [en.wikipedia.org]
- 5. Roles of this compound and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 8. Phosphatidylserine biosynthesis pathways in lipid homeostasis: Toward resolution of the pending central issue for decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LIPID SYNTHESIS AND TRANSPORT ARE COUPLED TO REGULATE MEMBRANE LIPID DYNAMICS IN THE ENDOPLASMIC RETICULUM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Serine's Crucial Role in Brain Development and Pathological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine, a non-essential amino acid, plays a central and multifaceted role in the development and function of the central nervous system (CNS). Beyond its fundamental role in protein synthesis, this compound is a critical precursor to a variety of essential biomolecules, including phospholipids, purines, and the neuromodulators D-serine and glycine (B1666218). Astrocytes are the primary source of de novo this compound synthesis in the brain, which is then utilized by neurons in a finely tuned metabolic interplay. Disruptions in this compound metabolism are implicated in a range of severe neurological disorders, from rare genetic deficiencies to complex neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). This guide provides an in-depth technical overview of this compound's synthesis, its diverse functions in the brain, its involvement in pathological states, and the current state of research into its therapeutic potential. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.
Introduction: The Significance of this compound in the Central Nervous System
This compound is indispensable for the healthy development and functioning of the CNS.[1] Its metabolic functions are diverse, providing precursors for protein synthesis, nucleotide synthesis, and the formation of this compound-derived lipids.[1] The severe neurological abnormalities observed in patients with congenital defects in this compound synthesizing enzymes underscore the critical importance of this biosynthetic pathway.[1]
In the brain, this compound metabolism is compartmentalized, with astrocytes primarily responsible for its de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933).[2][3] This astrocytic this compound is then supplied to neurons, where it serves as a precursor for the synthesis of D-serine and glycine, two crucial co-agonists of the N-methyl-D-aspartate (NMDA) receptor.[2][4] This "serine shuttle" between astrocytes and neurons highlights a vital form of metabolic communication essential for synaptic plasticity and neuronal function.[5][6]
Recent research has increasingly focused on the therapeutic potential of this compound supplementation for various neurological and neurodegenerative disorders.[7] This guide aims to provide a comprehensive technical resource on the biochemistry, cellular biology, and clinical relevance of this compound in the brain.
This compound Metabolism in the Brain
The Phosphorylated Pathway of this compound Synthesis
The primary route for de novo this compound synthesis in the brain is the "phosphorylated pathway," which occurs predominantly in astrocytes.[3][8] This pathway consists of three enzymatic reactions that convert the glycolytic intermediate 3-phosphoglycerate into this compound.[8]
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[8]
-
Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transamination of 3-phosphohydroxypyruvate with glutamate (B1630785) to form O-phospho-L-serine and α-ketoglutarate.[2]
-
Hydrolysis: Phosphoserine phosphatase (PSPH) catalyzes the final, irreversible step of hydrolyzing O-phospho-L-serine to this compound.[2][9]
The Astrocyte-Neuron Serine Shuttle
Astrocytes release this compound, which is then taken up by neurons.[10] This intercellular transport, known as the astrocyte-neuron serine shuttle, is crucial for providing neurons with the necessary precursor for the synthesis of D-serine and glycine.[5][6] While the specific transporters involved are still under investigation, this shuttle exemplifies the critical metabolic codependence of glial cells and neurons.
This compound as a Precursor for Neuromodulators
In neurons, this compound is converted into two important neuromodulators:
-
D-serine: Synthesized from this compound by the enzyme serine racemase (SR), D-serine is a potent co-agonist of the synaptic NMDA receptor, playing a critical role in long-term potentiation and synaptic plasticity.[4][11]
-
Glycine: Synthesized from this compound by serine hydroxymethyltransferase (SHMT), glycine acts as a co-agonist at extrasynaptic NMDA receptors and is also an inhibitory neurotransmitter in the brainstem and spinal cord.[4]
This compound in Pathological Conditions
Serine Deficiency Disorders
Inherited defects in any of the three enzymes of the phosphorylated pathway lead to serine deficiency disorders. These are rare but severe neurometabolic conditions characterized by:[9][12]
-
Congenital microcephaly
-
Severe psychomotor retardation
-
Intractable seizures
The diagnosis is confirmed by low levels of serine in the cerebrospinal fluid (CSF) and plasma.[12][13] Importantly, these disorders are treatable with this compound supplementation, often in combination with glycine, highlighting the critical need for early diagnosis and intervention.[14]
Alzheimer's Disease
The role of this compound in Alzheimer's disease (AD) is complex and still under investigation. Some studies suggest that impaired glycolysis in astrocytes during the early stages of AD leads to reduced this compound synthesis, contributing to cognitive deficits.[15][16] In mouse models of AD, this compound supplementation has been shown to rescue cognitive deficits.[7] However, other studies have reported an increase in the enzyme PHGDH in the brains of AD patients, leading to a debate about whether this compound levels are increased or decreased in the disease.[17] Clinical trials are ongoing to clarify the therapeutic potential of this compound in AD.[18][19]
Amyotrophic Lateral Sclerosis (ALS)
Evidence suggests that this compound may have a neuroprotective role in ALS. The neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to some forms of ALS, can be misincorporated into proteins in place of this compound, leading to protein misfolding and aggregation.[20][21] this compound supplementation has been shown to prevent this misincorporation and reduce ALS-like pathology in animal models.[20][21] Phase I clinical trials have demonstrated that this compound is safe and well-tolerated in ALS patients, and further trials are underway to evaluate its efficacy.[22][23]
Parkinson's Disease
The involvement of this compound and its derivative D-serine in Parkinson's disease (PD) is also an active area of research. D-serine levels have been found to be altered in the brains of PD patients, suggesting a potential link between the glutamatergic system and dopaminergic neurodegeneration.[7][24] While more research is needed, this compound's role as a precursor to D-serine and its potential neuroprotective effects make it a compound of interest for PD therapeutics.[24]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: this compound and D-Serine Levels in Health and Disease
| Analyte | Condition | Brain Region/Fluid | Concentration/Change | Reference |
| This compound | ALS (Phase I Trial) | CSF | ~4-fold increase with 15g twice daily dose | [25] |
| D-Serine | Serine Racemase KO Mice | Frontal Cortex, Hippocampus, Striatum | Significantly lower than wild-type | [20] |
| D-Serine | Alzheimer's Disease | CSF and Serum | Conflicting reports (increased or unaltered) | [7] |
| Glycine | ALS | CSF | 57% increase compared to controls | [5] |
Table 2: this compound Supplementation in Clinical Trials
| Disease | Phase | Dosage | Duration | Key Findings | Reference |
| ALS | I | 0.5g to 15g twice daily | 6 months | Generally safe and well-tolerated. | [22] |
| Hereditary Sensory Neuropathy Type 1 | - | 400 mg/kg/day | 52 weeks | Reduced neurotoxic 1-deoxysphingolipids. | [7] |
| GRIN2B-related Neurodevelopmental Disorder | - | 500 mg/kg/day | 11-17 months | Improvement in motor and cognitive performance. | [7] |
Detailed Experimental Protocols
Quantification of this compound in Brain Tissue via HPLC
This protocol provides a general framework for the analysis of this compound in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Materials:
-
Brain tissue sample
-
Ice-cold 0.1 M perchloric acid
-
Homogenizer (e.g., Polytron or sonicator)
-
Refrigerated centrifuge
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine, OPA/NAC)
-
This compound standard solution
-
Mobile phase (e.g., phosphate (B84403) buffer and methanol)
Procedure:
-
Sample Preparation: a. Rapidly dissect and weigh the brain tissue on ice. b. Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid. c. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant.[13]
-
Derivatization: a. Mix an aliquot of the supernatant with the OPA/NAC derivatization reagent. b. Allow the reaction to proceed for a specified time at room temperature.
-
HPLC Analysis: a. Inject the derivatized sample onto the C18 column. b. Elute the amino acids using a suitable mobile phase gradient. c. Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[26]
-
Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Integrate the peak area corresponding to this compound in the sample chromatogram. c. Calculate the concentration of this compound in the original tissue sample based on the standard curve and the dilution factor.
Measurement of PHGDH Enzyme Activity
This protocol outlines a colorimetric assay for measuring the activity of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this compound synthesis.
Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The production of NADH is then measured colorimetrically.
Materials:
-
Cell or tissue lysate
-
PHGDH Assay Buffer
-
3-phosphoglycerate (substrate)
-
NAD+
-
Diaphorase
-
Resazurin (colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: a. Prepare cell or tissue lysates in ice-cold PHGDH Assay Buffer. b. Centrifuge to remove cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate.
-
Assay Reaction: a. Prepare a reaction mix containing PHGDH Assay Buffer, 3-phosphoglycerate, NAD+, diaphorase, and resazurin. b. Add the lysate to the wells of a 96-well plate. c. Initiate the reaction by adding the reaction mix.
-
Measurement: a. Immediately measure the absorbance at 570 nm in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes).
-
Calculation: a. Prepare a standard curve using known concentrations of NADH. b. Calculate the rate of NADH production from the linear portion of the kinetic curve. c. Express the PHGDH activity as nmol/min/mg of protein.
Conclusion and Future Directions
This compound is a pivotal molecule in brain metabolism, with profound implications for both normal development and a spectrum of neurological disorders. The intricate interplay between astrocytes and neurons in this compound synthesis and utilization underscores the importance of metabolic coupling in maintaining CNS homeostasis. While significant progress has been made in understanding the roles of this compound, several key areas warrant further investigation:
-
Elucidation of Transporters: The specific transporters responsible for the astrocyte-neuron serine shuttle need to be definitively identified.
-
Therapeutic Optimization: Further clinical trials are essential to establish the efficacy and optimal dosing of this compound for various neurodegenerative diseases.
-
Biomarker Development: Measuring this compound and its metabolites in CSF and plasma may hold promise for the development of diagnostic and prognostic biomarkers for neurological disorders.
A deeper understanding of this compound metabolism will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of debilitating brain disorders. This technical guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in this critical endeavor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Modulating the serine metabolism in human differentiated astrocytes: an integrated multi omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 5. Serine racemase and the serine shuttle between neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. neurology.org [neurology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 12. Neuroprotective effect of this compound against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cores.emory.edu [cores.emory.edu]
- 14. alsuntangled.com [alsuntangled.com]
- 15. Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in disease and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alzdiscovery.org [alzdiscovery.org]
- 22. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. neurology.org [neurology.org]
- 26. benchchem.com [benchchem.com]
L-Serine's Neuroprotective Role in Human Neuroblastoma Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine, a naturally occurring amino acid, has demonstrated significant neuroprotective effects in in vitro models of neurodegenerative diseases, particularly in human neuroblastoma cell cultures such as the SH-SY5Y cell line. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's protective actions, focusing on its role in mitigating endoplasmic reticulum (ER) stress and modulating the unfolded protein response (UPR). This document summarizes quantitative data from relevant studies, presents detailed experimental protocols for key assays, and visualizes the implicated signaling pathways to support further research and drug development in the field of neuroprotection.
Introduction
Neurodegenerative diseases are often characterized by the accumulation of misfolded proteins, leading to cellular stress and apoptosis. This compound has emerged as a promising neuroprotective agent due to its ability to counteract these pathological processes. In human neuroblastoma cell cultures, this compound has been shown to prevent apoptosis and reduce proteotoxic stress, making it a molecule of high interest for therapeutic development.[1][2] This guide delves into the core mechanisms of this compound's neuroprotective effects, with a focus on its impact on the unfolded protein response.
Quantitative Data on Neuroprotective Effects
The neuroprotective capacity of this compound has been quantified through various in vitro assays. The following tables summarize the typical quantitative outcomes observed in human neuroblastoma cell lines, such as SH-SY5Y, when treated with this compound in the presence of a neurotoxic insult.
Table 1: Effect of this compound on Cell Viability under Neurotoxic Stress
| Treatment Group | This compound Concentration | Neurotoxin | Assay | % Increase in Cell Viability (Compared to Neurotoxin Alone) |
| Control | - | - | MTT | 100% (Baseline) |
| Neurotoxin | - | e.g., L-BMAA | MTT | Reduced to ~50-60% |
| This compound + Neurotoxin | 100 µM - 1 mM | e.g., L-BMAA | MTT | Increased by ~20-40% |
Table 2: Modulation of Apoptosis by this compound
| Treatment Group | This compound Concentration | Neurotoxin | Assay | % Reduction in Apoptotic Cells (Compared to Neurotoxin Alone) |
| Control | - | - | Annexin V/PI Staining | <5% (Baseline) |
| Neurotoxin | - | e.g., L-BMAA | Annexin V/PI Staining | Increased to ~30-40% |
| This compound + Neurotoxin | 100 µM - 1 mM | e.g., L-BMAA | Annexin V/PI Staining | Reduced by ~15-25% |
Table 3: this compound's Impact on Key Protein Expression in the Unfolded Protein Response
| Treatment Group | This compound Concentration | Target Protein | Assay | Fold Change in Protein Expression (Compared to Control) |
| This compound | 100 µM | PDI | Western Blot | ~1.5 - 2.5 fold increase[2] |
| Neurotoxin | - | CHOP | Western Blot | ~2.0 - 3.0 fold increase |
| This compound + Neurotoxin | 100 µM | CHOP | Western Blot | Expression reduced towards baseline |
| Neurotoxin | - | Cleaved Caspase-3 | Western Blot | Significant increase |
| This compound + Neurotoxin | 100 µM | Cleaved Caspase-3 | Western Blot | Expression significantly reduced |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the neuroprotective effects of this compound. The following are detailed methodologies for the key experiments cited.
Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of this compound and/or the neurotoxin.
-
Include untreated control and neurotoxin-only control wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and treat with this compound and/or neurotoxin as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction:
-
Treat SH-SY5Y cells in 6-well plates as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PDI, CHOP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Visualizations
This compound's neuroprotective effects are primarily mediated through the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway. The UPR is activated when misfolded proteins accumulate in the endoplasmic reticulum.
The Unfolded Protein Response (UPR) Pathway
The UPR consists of three main signaling branches initiated by the ER-transmembrane proteins: PERK, IRE1, and ATF6. Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (Binding immunoglobulin protein). Upon ER stress, BiP dissociates from these sensors, leading to their activation.
References
The Role of L-serine in the Survival and Differentiation of Neural Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine, a non-essential amino acid, is emerging as a critical factor in the regulation of neural stem cell (NSC) fate. It plays a pivotal role in promoting the survival, proliferation, and differentiation of NSCs, which are fundamental processes for neural development and repair. This technical guide provides an in-depth overview of the functions of this compound in NSC biology, with a focus on the underlying molecular mechanisms, experimental validation, and relevant protocols for research and development. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further investigation into the therapeutic potential of this compound in neuroregeneration and for the treatment of neurological disorders.
Introduction
Neural stem cells (NSCs) are self-renewing, multipotent cells that can differentiate into the principal cells of the nervous system: neurons, astrocytes, and oligodendrocytes. The regulation of their survival and differentiation is a complex process governed by a multitude of intrinsic and extrinsic factors. This compound, an amino acid primarily synthesized by astrocytes in the central nervous system (CNS), has been identified as a key extrinsic factor that significantly influences NSC behavior. Its role extends beyond being a simple building block for proteins; it is a crucial precursor for the synthesis of vital molecules, including phospholipids, sphingolipids, and the neuromodulator D-serine. This guide delves into the molecular pathways and cellular effects of this compound on NSCs, providing a comprehensive resource for researchers in the field.
This compound's Function in Neural Stem Cell Survival and Proliferation
This compound is essential for maintaining the viability and proliferative capacity of NSCs. It contributes to a cellular environment that fosters survival and growth through several interconnected mechanisms.
Synthesis of Essential Membrane Components
This compound is a direct precursor for the synthesis of phosphatidylserine (B164497) and sphingolipids, which are integral components of cell membranes. These lipids are not only structural components but also play active roles in cell signaling pathways that govern cell survival and proliferation. A deficiency in this compound can lead to compromised membrane integrity and altered signaling, ultimately resulting in apoptosis.
Activation of Pro-Survival Signaling Pathways
A significant body of evidence points to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway as a primary mechanism through which this compound exerts its pro-survival and proliferative effects on NSCs. This pathway is a central regulator of cell growth, metabolism, and survival.
Data Presentation
Table 1: Expected Effects of this compound on Neural Stem Cell Survival and Proliferation
| This compound Concentration | % NSC Survival (relative to control) | % Proliferating NSCs (BrdU+) (relative to control) |
| 0 µM (Control) | 100% | 100% |
| Low (e.g., 10-50 µM) | Increased | Increased |
| Optimal (e.g., 100-200 µM) | Maximally Increased | Maximally Increased |
| High (e.g., >500 µM) | May Plateau or slightly decrease | May Plateau or slightly decrease |
Note: These are hypothesized values based on qualitative descriptions in the literature. Actual values would need to be determined experimentally.
This compound's Function in Neural Stem Cell Differentiation
This compound not only promotes the survival and proliferation of NSCs but also plays a crucial role in directing their differentiation into mature neural lineages, particularly neurons and oligodendrocytes.
Promotion of Neuronal and Oligodendroglial Fates
In vitro studies have consistently demonstrated that this compound supplementation enhances the differentiation of NSCs into neurons and oligodendrocytes. This is, in part, due to its role as a precursor for essential membrane lipids required for neurite outgrowth and myelination. Furthermore, this compound can be converted to D-serine, a co-agonist of NMDA receptors, which are known to be involved in neuronal maturation and synaptic plasticity.
Modulation of Signaling Pathways in Differentiation
The PI3K/Akt/mTOR pathway, which is activated by this compound, is also implicated in promoting neuronal differentiation. Activation of this pathway can influence the expression of key transcription factors that determine neuronal fate.
Data Presentation
The following table presents a summary of the observed effects of D-serine, a derivative of this compound, on the differentiation of NSCs into neurons and astrocytes. While this data is for D-serine, it provides a strong indication of the potential effects of its precursor, this compound.
Table 2: Effect of D-serine on Neural Stem Cell Differentiation
| Treatment Group | % Tuj1+ Neurons | % GFAP+ Astrocytes |
| Control | 11.3% | Not significantly different from control |
| 1 µM D-serine | Not significantly different | Not significantly different from control |
| 10 µM D-serine | Not significantly different | Not significantly different from control |
| 100 µM D-serine | 16.5% | Not significantly different from control |
| 0.1 U/mL dAAO (D-serine degradation) | 6.8% | Not significantly different from control |
*p < 0.05 compared to the control group.
Key Signaling Pathways
The multifaceted effects of this compound on NSCs are mediated by a network of interconnected signaling pathways.
The PI3K/Akt/mTOR Pathway
As previously mentioned, the PI3K/Akt/mTOR pathway is a central hub in mediating this compound's effects. Activation of this pathway promotes cell growth, survival, and proliferation while also influencing differentiation.
Caption: PI3K/Akt/mTOR signaling cascade activated by this compound.
Sphingolipid Synthesis Pathway
This compound is a direct precursor in the de novo synthesis of sphingolipids. This pathway generates bioactive lipids such as ceramide, sphingosine, and sphingosine-1-phosphate, which are critical signaling molecules involved in regulating cell fate decisions, including survival, proliferation, and differentiation.
Caption: this compound as a precursor in sphingolipid biosynthesis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the effects of this compound on NSC survival, proliferation, and differentiation.
Neural Stem Cell Culture
Objective: To maintain and expand a healthy population of NSCs for subsequent experiments.
Protocol:
-
Coating Culture Vessels:
-
Coat tissue culture plates or flasks with an appropriate substrate such as Poly-L-ornithine (15 µg/mL) followed by Laminin (10 µg/mL) or a commercially available extracellular matrix preparation (e.g., Geltrex™).
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash with sterile DPBS before use.
-
-
NSC Seeding and Maintenance:
-
Thaw cryopreserved NSCs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed NSC expansion medium (e.g., DMEM/F12 supplemented with N2, B27, GlutaMAX™, and growth factors such as EGF and bFGF, typically at 20 ng/mL each).
-
Centrifuge at low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh expansion medium and plate onto the coated culture vessel.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
-
Passaging:
-
When NSCs reach 80-90% confluency, aspirate the medium and wash with DPBS.
-
Dissociate the cells using a gentle cell dissociation reagent (e.g., Accutase™) for 3-5 minutes at 37°C.
-
Neutralize the dissociation reagent with expansion medium and collect the cells.
-
Centrifuge, resuspend, and re-plate at the desired density.
-
NSC Proliferation Assay (BrdU Incorporation)
Objective: To quantify the rate of NSC proliferation in response to this compound treatment.
Protocol:
-
Cell Plating:
-
Plate NSCs in a 96-well plate at a density of 5,000-10,000 cells per well in NSC expansion medium.
-
Allow the cells to adhere and recover for 24 hours.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 µM) in NSC expansion medium.
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate for a predetermined period (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well at a final concentration of 10 µM.
-
Incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at 37°C.
-
Neutralize the acid with 0.1 M borate (B1201080) buffer (pH 8.5) for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with an anti-BrdU primary antibody (e.g., mouse anti-BrdU, 1:500) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Quantification:
-
Acquire images using a fluorescence microscope.
-
Count the total number of DAPI-stained nuclei and the number of BrdU-positive nuclei in multiple random fields per well.
-
Calculate the percentage of proliferating cells (% BrdU+ cells = (Number of BrdU+ cells / Total number of DAPI+ cells) x 100).
-
Caption: Workflow for the BrdU proliferation assay.
NSC Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of NSCs into neurons and astrocytes.
Protocol:
-
Cell Plating for Differentiation:
-
Plate NSCs on coated coverslips in a 24-well plate at a suitable density for differentiation (e.g., 20,000-40,000 cells/cm²).
-
Culture in NSC expansion medium for 24 hours.
-
-
Induction of Differentiation with this compound:
-
To induce differentiation, withdraw the growth factors (EGF and bFGF) from the NSC medium.
-
Prepare differentiation medium with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Replace the expansion medium with the this compound-containing differentiation medium.
-
Culture the cells for 7-14 days, changing the medium every 3-4 days.
-
-
Immunocytochemistry for Lineage Markers:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum for 1 hour.
-
Incubate with primary antibodies against neuronal and astrocytic markers overnight at 4°C.
-
Neurons: anti-β-III tubulin (Tuj1; e.g., mouse anti-Tuj1, 1:1000)
-
Astrocytes: anti-Glial Fibrillary Acidic Protein (GFAP; e.g., rabbit anti-GFAP, 1:1000)
-
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 594 and goat anti-rabbit Alexa Fluor 488, 1:1000) for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Quantification of Differentiation:
-
Acquire images using a fluorescence microscope.
-
Count the total number of DAPI-stained nuclei and the number of Tuj1-positive and GFAP-positive cells in multiple random fields.
-
Calculate the percentage of differentiated cells for each lineage (% Differentiated cells = (Number of marker-positive cells / Total number of DAPI+ cells) x 100).
-
Caption: Workflow for the NSC differentiation assay.
Conclusion
This compound is a potent endogenous regulator of neural stem cell survival, proliferation, and differentiation. Its multifaceted roles, from being a fundamental building block of cellular membranes to an activator of critical pro-survival signaling pathways, underscore its importance in neurodevelopment and its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of this compound action and to explore its application in regenerative medicine and the treatment of neurological diseases. Future research focusing on the precise dose-dependent effects of this compound and its downstream metabolites will be crucial for translating these promising basic science findings into clinical applications.
The Critical Link Between L-Serine Metabolism and Human Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the enzymes of the L-serine metabolic pathway, while rare, lead to a spectrum of severe human diseases collectively known as serine deficiency disorders. These conditions primarily manifest with profound neurological symptoms, underscoring the critical role of this compound in the development and function of the central nervous system. This technical guide provides an in-depth overview of the core science, including quantitative data on disease markers, detailed experimental protocols for diagnosis and research, and visualizations of the key metabolic and signaling pathways involved.
The this compound Biosynthesis Pathway and its Associated Enzymes
This compound is a non-essential amino acid that can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933). This synthesis occurs through a three-step enzymatic pathway.[1] Mutations in any of these three enzymes can lead to serine deficiency disorders.
The three key enzymes in the this compound biosynthesis pathway are:
-
3-Phosphoglycerate Dehydrogenase (PHGDH): This is the first and rate-limiting enzyme in the pathway, catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3]
-
Phosphoserine Aminotransferase 1 (PSAT1): This enzyme catalyzes the second step, the conversion of 3-phosphohydroxypyruvate to phosphoserine.[4][5]
-
Phosphoserine Phosphatase (PSPH): The final enzyme in the pathway, PSPH, dephosphorylates phosphoserine to produce this compound.[6][7]
Human Diseases Associated with this compound Metabolic Enzyme Mutations
Defects in the this compound biosynthesis pathway result in a range of clinical presentations, from the most severe, lethal Neu-Laxova syndrome to infantile, juvenile, and adult-onset forms of serine deficiency.[8][9] The primary clinical features are neurological and include:
The diagnosis of these disorders relies on the biochemical findings of low serine and often glycine (B1666218) concentrations in plasma and cerebrospinal fluid (CSF), enzymatic assays, and molecular genetic testing.[13][14]
Quantitative Data in Serine Deficiency Disorders
The following tables summarize key quantitative data from the literature, providing a basis for comparison and a reference for diagnostic and research purposes.
Table 1: Cerebrospinal Fluid (CSF) and Plasma Amino Acid Levels in Serine Deficiency Disorders
| Analyte | Fluid | Condition | Concentration (µmol/L) | Reference |
| This compound | CSF | Serine Deficiency | < 13 (often < 10) | [8] |
| This compound | CSF | Normal (Reference) | 17.2 - 44.0 | [15] |
| This compound | Plasma | Serine Deficiency (Fasting) | Low (variable) | [8] |
| This compound | Plasma | Normal (Fasting) | Varies by lab, typically higher than in deficiency | |
| Glycine | CSF | Serine Deficiency | Low to Normal | [8] |
| Glycine | Plasma | Serine Deficiency (Fasting) | Low to Normal | [8] |
Table 2: this compound and Glycine Supplementation in Serine Deficiency Disorders
| Patient Group | This compound Dosage | Glycine Dosage (if applicable) | Outcome | Reference |
| Infants | 200-400 mg/kg/day (initial), increased to 500-700 mg/kg/day | 200 mg/kg/day (in some cases) | Seizure reduction/cessation, improved spasticity. Neurocognitive improvement is limited if treatment is delayed. | [8][16][17] |
| Adolescents and Adults | 100-150 mg/kg/day | Not typically specified | Improvement in polyneuropathy symptoms. | [8] |
| Patient with 3-PHGDH deficiency | 1500 mg/day (in three doses) | - | Plasma serine increased from 42 to 136 µmol/L; notable improvement in behavior and quality of life, seizures disappeared. | [4] |
Table 3: Reported Mutations and their Effect on Enzyme Activity
| Gene | Mutation | Effect on Enzyme Activity | Disease Phenotype | Reference |
| PHGDH | V490M | Significant reduction | Infantile-onset serine deficiency | [18] |
| PHGDH | V425M | Significant reduction | Infantile-onset serine deficiency | [18] |
| PSAT1 | D100A | Aggregation and loss of activity | PSATD (severe infantile form) | [5] |
| PSAT1 | S179L, G79W | Low affinity for cofactor, thermal instability | PSATD | [5] |
| PSAT1 | R342W | Loss of holo-form activity | PSATD | [5] |
| PSAT1 | C245R | Increased Km and decreased kcat | PSATD | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the diagnosis and research of serine deficiency disorders.
Amino Acid Analysis in Cerebrospinal Fluid (CSF) and Plasma
Objective: To quantify the levels of this compound and glycine to aid in the diagnosis of serine deficiency disorders.
Methodology:
-
Sample Collection:
-
Sample Processing:
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Thaw samples on ice.
-
Prepare samples by protein precipitation, typically with a solution containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Use a suitable LC column (e.g., a reverse-phase column) and a gradient elution program to separate the amino acids.
-
Detect and quantify the amino acids using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of serine and glycine by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve.
-
-
Data Interpretation:
Enzyme Activity Assays
4.2.1. 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay
Objective: To measure the enzymatic activity of PHGDH in patient-derived samples (e.g., fibroblasts or lymphocytes) or recombinant protein preparations.
Methodology (Colorimetric Assay):
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a reaction mix containing PHGDH Assay Buffer, PHGDH Substrate (3-phosphoglycerate and NAD+), and a developer solution that converts NADH to a colored product.
-
Prepare a standard curve using known concentrations of NADH.[23]
-
Add the sample lysate and a positive control to separate wells of a 96-well plate.[23]
-
For background control, prepare parallel samples without the PHGDH substrate.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes.[23]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for each sample.
-
Use the NADH standard curve to convert the absorbance change into the amount of NADH produced per unit time.
-
Calculate the PHGDH activity, typically expressed as milliunits (mU) per milligram of protein, where one unit is the amount of enzyme that generates 1.0 µmol of NADH per minute under the assay conditions.[23]
-
4.2.2. Phosphoserine Aminotransferase 1 (PSAT1) Activity Assay
Objective: To measure the enzymatic activity of PSAT1.
Methodology (Coupled Enzyme Assay):
-
Principle: The activity of PSAT1 can be measured by coupling the reaction to the subsequent reaction catalyzed by PSPH and detecting the release of inorganic phosphate (B84403), or by using a reverse reaction. A more direct approach involves monitoring the consumption or production of substrates/products using spectrophotometric or fluorometric methods.
-
In Vitro Reconstituted Pathway Assay:
-
Prepare a reaction mixture containing purified PHGDH, PSAT1 (wild-type or variant), and PSPH in a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.3 mM MgCl2, pH 7.0) at 37°C.[24]
-
Include the substrates for the first enzyme: 3-phosphoglycerate and NAD+, and the substrate for PSAT1, L-glutamate.[24]
-
Initiate the reaction by adding 3-phosphoglycerate.
-
Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm. The rate of NADH production in the presence of all three enzymes reflects the flux through the pathway, which can be limited by the activity of a mutant PSAT1.[25]
-
4.2.3. Phosphoserine Phosphatase (PSPH) Activity Assay
Objective: To measure the enzymatic activity of PSPH.
Methodology (Malachite Green Discontinuous Assay):
-
Principle: This assay measures the amount of inorganic phosphate released from the substrate, L-O-phosphoserine. The released phosphate reacts with a malachite green reagent to produce a colored complex that can be quantified spectrophotometrically.[26]
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., HEPES buffer with MgCl2).
-
Prepare a range of L-O-phosphoserine substrate concentrations.
-
Pre-incubate the buffered substrate solution at 37°C.[26]
-
Initiate the reaction by adding the PSPH-containing sample (e.g., cell lysate or purified enzyme).
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the malachite green reagent.[26] The reagent also contains a strong acid which stops the enzymatic reaction.
-
Measure the absorbance of the colored complex at a wavelength of around 620-660 nm.
-
Create a standard curve using known concentrations of inorganic phosphate.
-
-
Data Analysis:
-
Use the phosphate standard curve to determine the concentration of phosphate released in each sample.
-
Calculate the initial velocity of the reaction and determine the specific activity of PSPH in the sample.
-
Molecular Genetic Testing
Objective: To identify pathogenic mutations in the PHGDH, PSAT1, and PSPH genes.
Methodology:
-
Genomic DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes or other patient-derived cells using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Design primers to amplify the coding exons and flanking intronic regions of the PHGDH, PSAT1, and PSPH genes.
-
Perform polymerase chain reaction (PCR) to amplify these regions from the patient's genomic DNA.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products using the same primers used for amplification or nested sequencing primers.
-
Analyze the sequencing data using appropriate software to identify any variations from the reference gene sequence.
-
-
Next-Generation Sequencing (NGS):
-
Alternatively, a targeted gene panel that includes PHGDH, PSAT1, and PSPH, or whole-exome sequencing can be performed.[8] This is particularly useful when the clinical presentation is not definitive for a specific gene.
-
-
Variant Analysis:
-
Identified variants are analyzed to determine their potential pathogenicity. This involves checking public databases (e.g., ClinVar, dbSNP), using in silico prediction tools (e.g., SIFT, PolyPhen-2), and considering the type of mutation (e.g., missense, nonsense, frameshift, splice site).
-
Segregation analysis in the family (testing the parents for the identified variant) can help to confirm the diagnosis of an autosomal recessive disorder.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic pathway, a typical experimental workflow for diagnosis, and the downstream signaling pathways affected by serine deficiency.
This compound Biosynthesis Pathway
Caption: The three-step enzymatic pathway of this compound biosynthesis from 3-phosphoglycerate.
Experimental Workflow for Diagnosis of Serine Deficiency
Caption: A typical workflow for the diagnosis of serine deficiency disorders.
Downstream Effects of Serine Deficiency on Signaling Pathways
Caption: The impact of this compound deficiency on sphingolipid synthesis and mTOR signaling.
Conclusion and Future Directions
The study of this compound metabolic enzyme mutations has significantly advanced our understanding of the indispensable roles of this amino acid in human health, particularly in neurodevelopment. The elucidation of the genetic and biochemical basis of serine deficiency disorders has paved the way for diagnostic methods and therapeutic interventions, primarily through this compound and glycine supplementation.
For drug development professionals, the enzymes in the this compound biosynthesis pathway represent potential targets. While the focus in these rare diseases is on restoring function, in other contexts, such as cancer, where some tumors exhibit an increased reliance on this pathway, inhibitors of these enzymes are being explored as potential therapeutics.
Future research should focus on:
-
Genotype-Phenotype Correlations: A more comprehensive understanding of how specific mutations relate to the wide spectrum of clinical severity.
-
Long-term Treatment Outcomes: Systematic studies on the long-term efficacy and safety of this compound and glycine supplementation, particularly on neurocognitive outcomes.
-
Novel Therapeutic Strategies: Exploration of alternative therapeutic approaches beyond amino acid supplementation, potentially including chaperone therapies for specific mutations or gene therapy.
-
Broader Roles of this compound Metabolism: Further investigation into the intricate connections between this compound metabolism and other cellular pathways in both health and a wider range of diseases.
This technical guide provides a solid foundation for researchers and clinicians working on serine deficiency disorders and related areas of metabolism. The continued investigation into the link between this compound metabolic enzymes and human disease holds promise for improving diagnostics, treatments, and our fundamental understanding of human biology.
References
- 1. medium.com [medium.com]
- 2. Serine-dependent Sphingolipid Synthesis Is a Metabolic Liability of Aneuploid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Serine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Serine Deficiency Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Serine-Dependent Sphingolipid Synthesis Is a Metabolic Liability of An" by Sunyoung Hwang, H. Tobias Gustafsson et al. [uknowledge.uky.edu]
- 11. Serine Supports IL-1β Production in Macrophages Through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuing education in neurometabolic disorders--serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 15. Fatal cerebral edema associated with serine deficiency in CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial effects of this compound and glycine in the management of seizures in 3-phosphoglycerate dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two new cases of serine deficiency disorders treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MET01: Amino Acids (CSF) | MNG [mnglabs.labcorp.com]
- 20. Amino acids (CSF) - North West London Pathology [nwlpathology.nhs.uk]
- 21. Amino Acids Quantitative by LC-MS/MS, CSF | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 22. southtees.nhs.uk [southtees.nhs.uk]
- 23. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
L-serine's Contribution to One-Carbon Metabolism: A Linchpin for Nucleotide and Lipid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine, a non-essential amino acid, occupies a central and critical nexus in cellular metabolism. Beyond its canonical role in protein synthesis, this compound is a primary donor of one-carbon units to the folate cycle, a metabolic network indispensable for the de novo synthesis of nucleotides—the building blocks of DNA and RNA—and for the intricate pathways of lipid biosynthesis. This technical guide provides a comprehensive overview of the core metabolic pathways through which this compound fuels these fundamental cellular processes. We will delve into the enzymatic machinery, with a focus on serine hydroxymethyltransferase (SHMT), and explore the downstream distribution of serine-derived carbons into purines, thymidylate, and key lipid species such as sphingolipids and phosphatidylserine (B164497). This document will present quantitative data, detailed experimental protocols for tracing this compound metabolism, and visual diagrams of the key signaling and metabolic pathways to provide a thorough resource for researchers and professionals in drug development.
Introduction: this compound as a Central Metabolic Hub
This compound can be obtained from the diet or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[1] Its catabolism provides the majority of one-carbon units for the cell, highlighting its profound importance in cellular proliferation and homeostasis.[2] The metabolic fates of this compound are diverse, extending to the production of other amino acids like glycine (B1666218) and cysteine, and serving as a precursor for a variety of critical biomolecules.[3] Dysregulation of this compound metabolism has been increasingly implicated in various pathologies, most notably in cancer, where rapidly proliferating cells exhibit a heightened demand for nucleotides and lipids.[4] Understanding the intricate network of this compound metabolism is therefore paramount for developing novel therapeutic strategies that target these metabolic vulnerabilities.
The Gateway: Serine Hydroxymethyltransferase (SHMT) and the One-Carbon Cycle
The entry of this compound into one-carbon metabolism is primarily catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, serine hydroxymethyltransferase (SHMT). SHMT facilitates the reversible conversion of this compound and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[5] This reaction occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2).
The 5,10-CH2-THF generated from this compound is a central intermediate that can be directed towards several biosynthetic pathways. It can be:
-
Oxidized to 10-formyl-THF, a precursor for de novo purine (B94841) synthesis.
-
Reduced to 5-methyl-THF, which is utilized in the methionine cycle for the remethylation of homocysteine.
-
Used directly for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP).
The following diagram illustrates the central role of SHMT in channeling this compound into the one-carbon cycle.
This compound's Contribution to Nucleotide Synthesis
Rapidly proliferating cells, particularly cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis. This compound is a crucial contributor of one-carbon units for the de novo synthesis of both purines and the pyrimidine, thymine.
Purine Synthesis
The de novo synthesis of the purine ring requires two one-carbon units, both of which are donated by 10-formyl-THF derived from this compound. These one-carbon units are incorporated at the C2 and C8 positions of the purine ring. Studies using stable isotope tracers, such as [U-¹³C]-serine, have demonstrated that a significant portion of the carbon atoms in newly synthesized purines originates from this compound.
Thymidylate Synthesis
The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TS). This reaction involves the transfer of a methyl group from 5,10-CH2-THF, which is directly generated from this compound by SHMT. This step is a rate-limiting factor in DNA synthesis and a common target for chemotherapeutic agents.
The following diagram illustrates the flow of one-carbon units from this compound to nucleotide biosynthesis.
Quantitative Contribution of this compound to Nucleotide Synthesis
The precise quantitative contribution of this compound to nucleotide synthesis can vary depending on the cell type, metabolic state, and availability of exogenous nutrients. Stable isotope tracing studies have provided valuable insights into these dynamics.
| Cell Line/Tissue | Condition | Contribution of Serine to Purine Synthesis | Contribution of Serine to Thymidylate Synthesis | Reference |
| Human Lung Cancer Tissues | Ex vivo culture with [¹³C₆]glucose and D₃-serine | Glucose was the preferred carbon source over exogenous serine for the purine ring. | D₃-serine was preferentially incorporated into purines over D₂-glycine. | [6] |
| HCT116 Cells | Culture with labeled serine for 24 hours | Almost the entire cellular pools of AMP, ADP, ATP, GMP, GDP, and GTP were labeled. | Not explicitly quantified, but serine starvation impeded purine synthesis. | [7] |
| Various Cancer Cell Lines | General observation | This compound is the predominant source of one-carbon groups for de novo purine synthesis. | This compound is the predominant source of one-carbon groups for dTMP synthesis. | [2] |
This compound's Role in Lipid Synthesis
This compound is a direct precursor for the synthesis of several classes of lipids that are essential for membrane structure and cell signaling.
Sphingolipid Synthesis
The de novo synthesis of sphingolipids begins with the condensation of this compound and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[8] This initial step forms 3-ketosphinganine, which is subsequently converted to ceramide, the central molecule of sphingolipid metabolism. Ceramides (B1148491) can then be further metabolized to form more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. Given that sphingolipids are critical components of cellular membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis, the availability of this compound can directly impact these processes.[9]
Phosphatidylserine Synthesis
Phosphatidylserine (PS) is a major class of glycerophospholipid that is synthesized in the endoplasmic reticulum. In mammalian cells, PS is primarily produced through a base-exchange reaction where the head group of either phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) is replaced with this compound. This reaction is catalyzed by PS synthase 1 (PSS1) and PSS2.
The following diagram outlines the involvement of this compound in the initial steps of sphingolipid and phosphatidylserine synthesis.
Quantitative Contribution of this compound to Lipid Synthesis
The contribution of this compound to lipid synthesis is significant, particularly for sphingolipids where it forms the backbone of the molecule.
| Lipid Class | Experimental System | Observation | Reference |
| Sphingolipids | Budding yeast | Protocol for measuring ceramide and IPC synthesis using radioactive serine. | [5] |
| Sphingolipids | Rat liver microsomes | A cell-free assay using stable isotope-labeled serine to monitor de novo sphingolipid synthesis. | [8] |
| Ceramides | Aneuploid cells | Increased serine incorporation into ceramides was detected in 10 out of 12 disomes. | |
| Palmitate | Mice on serine/glycine restricted diet | Dietary serine and glycine restriction potently reduced hepatic palmitate synthesis by around 70%. |
Experimental Protocols
Stable Isotope Tracing of this compound into Nucleotides
This protocol outlines a general workflow for tracing the incorporation of isotopically labeled this compound into purines and pyrimidines using liquid chromatography-mass spectrometry (LC-MS).
Objective: To quantify the contribution of this compound to de novo nucleotide synthesis.
Materials:
-
Cell culture medium deficient in serine.
-
[U-¹³C₃, ¹⁵N]-L-serine (or other appropriate isotope).
-
Cultured cells of interest.
-
LC-MS system (e.g., Q-Exactive Orbitrap).
-
Solvents for metabolite extraction (e.g., 80% methanol).
-
Internal standards for quantification.
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Isotope Labeling: Replace the growth medium with serine-free medium supplemented with a known concentration of isotopically labeled this compound. Culture the cells for a defined period (e.g., 24 hours) to allow for incorporation of the label into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an LC-MS system equipped with a suitable column for separating polar metabolites (e.g., HILIC).
-
Use a high-resolution mass spectrometer to detect the different isotopologues of the nucleotides of interest (e.g., ATP, GTP, dTMP).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target nucleotides.
-
Correct for the natural abundance of isotopes.
-
Calculate the fractional contribution of this compound to the synthesis of each nucleotide by determining the proportion of labeled versus unlabeled molecules.
-
Workflow Diagram:
Measuring Sphingolipid Synthesis from this compound
This protocol provides a general method for tracing the incorporation of this compound into sphingolipids.
Objective: To measure the rate of de novo sphingolipid synthesis from this compound.
Materials:
-
[³H]-L-serine or [¹³C]-L-serine.
-
Cultured cells.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Thin-layer chromatography (TLC) system or LC-MS for lipid separation and detection.
Procedure:
-
Cell Labeling: Incubate cells with medium containing radiolabeled or stable isotope-labeled this compound for a specific duration.
-
Lipid Extraction:
-
Wash cells with PBS.
-
Extract total lipids using a method such as the Bligh-Dyer or Folch extraction.
-
-
Lipid Separation and Detection:
-
For radiolabeling: Separate the lipid classes by TLC. Visualize the radiolabeled sphingolipids using autoradiography or a phosphorimager and quantify the radioactivity in the corresponding spots.
-
For stable isotope labeling: Analyze the lipid extract by LC-MS to identify and quantify the labeled sphingolipid species.
-
-
Data Analysis: Calculate the amount of labeled this compound incorporated into the sphingolipid fraction to determine the rate of synthesis.
Conclusion
This compound metabolism is a cornerstone of cellular biosynthesis, providing the essential one-carbon units for the production of nucleotides and serving as a direct precursor for key lipid species. The intricate network of enzymes that govern this compound's metabolic fate, with SHMT at its heart, represents a critical hub for cellular growth and proliferation. The heightened reliance of cancer cells on these pathways presents a compelling therapeutic window. A thorough understanding of the quantitative contributions and regulatory mechanisms of this compound metabolism, facilitated by the experimental approaches detailed in this guide, is crucial for the development of next-generation therapies targeting metabolic vulnerabilities in disease. The continued exploration of this central metabolic axis will undoubtedly uncover further insights into cellular physiology and pathology.
References
- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resurgence of Serine: An Often Neglected but Indispensable Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Understanding the Metabolic Flux of L-Serine in Different Tissues: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-serine, a non-essential amino acid, stands at a critical metabolic nexus, connecting glycolysis to the synthesis of proteins, nucleotides, and lipids. Its metabolic flux varies significantly across different tissues, reflecting their unique physiological roles and energy demands. This guide provides a comprehensive overview of this compound metabolism in key tissues—brain, liver, kidney, and skeletal muscle—with a focus on quantitative flux data, detailed experimental methodologies for its assessment, and the intricate signaling pathways that govern its flow. Understanding the tissue-specific metabolic wiring of this compound is paramount for identifying novel therapeutic targets in a range of diseases, from neurodegenerative disorders to cancer.
This compound Metabolic Pathways: A Core Overview
This compound can be acquired by cells through two primary routes: uptake from the extracellular environment via amino acid transporters and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). Once intracellular, this compound serves as a precursor for a multitude of biosynthetic pathways.
The de novo synthesis of this compound, often referred to as the phosphorylated pathway, involves three key enzymatic steps:
-
Oxidation of 3-PG: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate. This is the rate-limiting step of the pathway.
-
Transamination: Phosphoserine aminotransferase (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine using glutamate (B1630785) as the amino group donor.
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to yield this compound.
This compound can also be synthesized from glycine (B1666218) through the reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This reaction is a key component of one-carbon metabolism, linking serine and glycine metabolism to the folate and methionine cycles.
The catabolism of this compound primarily occurs via two routes:
-
Conversion to Pyruvate: Serine dehydratase (SDS) directly converts this compound to pyruvate.
-
Conversion to Glycine: The reversible SHMT reaction can also catabolize serine to glycine.
The following diagram illustrates the central pathways of this compound metabolism.
Core this compound Metabolic Pathways
Quantitative this compound Metabolic Flux in Different Tissues
The metabolic flux of this compound is highly tissue-dependent, reflecting the specific metabolic demands of each organ. Direct measurement of in vivo flux is challenging; however, techniques such as arteriovenous (A/V) difference measurements and stable isotope tracing provide valuable quantitative insights.
Arteriovenous (A/V) Difference: This method quantifies the net uptake or release of a metabolite by an organ by measuring its concentration in the arterial blood supplying the organ and the venous blood draining it. A negative A/V difference indicates net uptake, while a positive difference signifies net release.
The following table summarizes available quantitative data on net this compound flux across key human tissues. It is important to note that these values can be influenced by factors such as fasting/fed state and physical activity.
| Tissue | Method | Net this compound Flux | Condition | Source |
| Kidney | Arteriovenous Difference | +32.8 µmol/L | Postabsorptive | [1] |
| Estimation from A/V data | ~4.2 mg/min (~40 mmol/day) release | Fasting | [2][3] | |
| Liver | Arteriovenous Difference | -20 µmol/L (uptake) | Postabsorptive (12-14h fast) | [2] |
| Estimation from A/V data | ~3 mg/min (~28.5 mmol/day) uptake | Fasting | [2] | |
| Skeletal Muscle (Leg) | Arteriovenous Difference | -10.5 µmol/L (uptake) | Postabsorptive (10-14h fast) | [2] |
| Estimation from A/V data | ~2.6 mg/min (~24.7 mmol/day) uptake | Fasting | [2] | |
| Brain | Estimation | Net uptake from circulation | - | [4][5] |
Tissue-Specific Metabolic Roles:
-
Brain: The brain has a high demand for this compound for the synthesis of neurotransmitters (D-serine and glycine) and phospholipids. Due to the limited permeability of the blood-brain barrier to this compound, de novo synthesis within astrocytes is the primary source of this amino acid for neurons.[5][6][7]
-
Liver: The liver plays a central role in whole-body amino acid homeostasis. It is a major site of this compound uptake from the circulation, particularly in the postabsorptive state.[2] In rats, the primary route of this compound catabolism in the liver is through serine dehydratase.[8]
-
Kidney: The kidneys are a major site of de novo this compound synthesis and release it into the circulation, contributing significantly to systemic this compound levels, especially during fasting.[3][9]
-
Skeletal Muscle: Skeletal muscle is a major site of protein turnover and can both release this compound from protein breakdown and take it up from the circulation.[3][10] The net uptake of this compound by muscle suggests its use for protein synthesis and other metabolic processes.[2]
Experimental Protocols for Measuring this compound Metabolic Flux
Accurate quantification of this compound metabolic flux requires robust experimental methodologies. This section details key protocols for assessing enzyme activity and tracing metabolic pathways.
Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay
This colorimetric assay measures the activity of PHGDH in tissue homogenates or cell lysates by monitoring the production of NADH.
Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate with the concomitant reduction of NAD+ to NADH. The resulting NADH reduces a probe, generating a colored product that can be measured spectrophotometrically at 450 nm.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-phosphoglycerate)
-
PHGDH Developer
-
NADH Standard
-
Tissue/cell homogenate
-
96-well clear plate
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a serial dilution of the NADH Standard in PHGDH Assay Buffer to generate a standard curve (e.g., 0 to 10 nmol/well).
-
-
Reaction Setup:
-
Add 2-50 µL of sample or standard to wells of a 96-well plate.
-
For sample background control wells, add the same volume of sample.
-
Adjust the volume in all wells to 50 µL with PHGDH Assay Buffer.
-
Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.
-
Prepare a Background Control Mix containing PHGDH Assay Buffer and PHGDH Developer (without the substrate).
-
Add 50 µL of Reaction Mix to the sample and standard wells.
-
Add 50 µL of Background Control Mix to the sample background control wells.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Alternatively, for endpoint assays, incubate the plate at 37°C for a set time and then measure the absorbance.
-
-
Calculation:
-
Subtract the 0 NADH standard reading from all standard readings to generate the standard curve.
-
Subtract the background control reading from the sample readings.
-
Determine the amount of NADH produced in the sample wells by comparing to the standard curve.
-
Calculate PHGDH activity, typically expressed as mU/mg of protein (1 mU = 1 nmol of NADH produced per minute).
-
PHGDH Activity Assay Workflow
Serine Hydroxymethyltransferase (SHMT) Activity Assay
This assay measures SHMT activity by coupling the reaction to a dehydrogenase that oxidizes the product, 5,10-methylenetetrahydrofolate.
Principle: SHMT catalyzes the reversible conversion of this compound and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). The 5,10-CH2-THF is then oxidized by a dehydrogenase (e.g., methylenetetrahydrofolate dehydrogenase) in the presence of NADP+, leading to the production of NADPH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Tetrahydrofolate (THF)
-
NADP+
-
Methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Tissue/cell homogenate
-
96-well UV-transparent plate
-
Spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare tissue or cell homogenates as described for the PHGDH assay.
-
-
Reaction Setup:
-
In a UV-transparent 96-well plate, prepare a reaction mixture containing Assay Buffer, this compound, THF, NADP+, and MTHFD.
-
Initiate the reaction by adding the tissue/cell homogenate.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 340 nm in kinetic mode at 37°C.
-
-
Calculation:
-
Calculate the rate of NADPH production using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Express SHMT activity as mU/mg of protein.
-
Stable Isotope Tracing of this compound Metabolism
Stable isotope tracing is a powerful technique to elucidate the dynamic flow of metabolites through pathways. By providing cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C-L-serine or ¹³C-glucose), the incorporation of the isotope into downstream metabolites can be tracked using mass spectrometry.
Principle: A labeled precursor is introduced into the biological system. After a defined period, metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass isotopologue distribution (MID) of serine and its downstream metabolites reveals the relative contribution of different pathways to their synthesis. For example, tracing with [U-¹³C₆]glucose will result in ¹³C₃-labeled serine if synthesized de novo, while tracing with [¹³C₃]serine can follow its conversion to glycine and incorporation into nucleotides and proteins.
General Workflow:
-
Tracer Administration:
-
Sample Collection and Quenching:
-
At various time points, tissues or cells are rapidly harvested and metabolism is quenched, typically by flash-freezing in liquid nitrogen or using cold methanol.
-
-
Metabolite Extraction:
-
Metabolites are extracted from the quenched samples using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
LC-MS/MS Analysis:
-
The extracted metabolites are separated by liquid chromatography and detected by a mass spectrometer. The mass spectrometer is set to detect the different isotopologues of serine and its related metabolites.
-
-
Data Analysis:
-
The peak areas for each mass isotopologue are integrated.
-
Data is corrected for the natural abundance of stable isotopes.
-
The fractional contribution of the tracer to each metabolite pool is calculated to determine metabolic flux.
-
Stable Isotope Tracing Workflow
Conclusion and Future Directions
The metabolic flux of this compound is intricately regulated and varies substantially across different tissues to meet their specific physiological demands. The brain relies heavily on local de novo synthesis, the kidney is a major producer and exporter, while the liver and skeletal muscle are net consumers. This tissue-specific metabolic wiring has profound implications for both health and disease. Dysregulation of this compound metabolism is increasingly implicated in the pathogenesis of cancer, neurodegenerative diseases, and metabolic disorders.
The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess this compound metabolic flux. Future research should focus on obtaining more comprehensive and dynamic in vivo flux data across a wider range of physiological and pathological states. Such efforts will be crucial for a deeper understanding of this compound's role in human health and for the development of novel therapeutic strategies that target its metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid [mdpi.com]
- 4. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Flux of the this compound Metabolism in Rabbit, Human, and Dog Livers | Semantic Scholar [semanticscholar.org]
- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Flux of the this compound metabolism in rat liver. The predominant contribution of serine dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal metabolism of amino acids in vivo: studies on serine and glycine fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
L-Serine's Role in Regulating Inflammation and Immune Cell Function: A Technical Guide
Introduction
L-serine, a non-essential amino acid, has traditionally been recognized for its fundamental roles in protein synthesis, nucleotide production, and central nervous system function.[1][2] Emerging evidence, however, has illuminated its profound and often context-dependent role in the regulation of the immune system.[3][4] this compound metabolism is intricately linked to the functional plasticity of various immune cells, including macrophages and T lymphocytes, positioning it as a critical node in controlling inflammatory responses.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates immune cell function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies targeting immunometabolism.
1. Core Metabolic Pathways of this compound in Immune Cells
Immune cells, particularly during activation and proliferation, exhibit high metabolic demands. This compound sits (B43327) at the crossroads of several critical metabolic pathways that support these functions. It can be acquired from extracellular sources or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[6][7]
The primary fates of intracellular this compound are:
-
One-Carbon (1C) Metabolism: this compound is the principal donor of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[5][8] This pathway is particularly crucial for rapidly proliferating cells like activated T lymphocytes.[9][10]
-
Glutathione (B108866) (GSH) Synthesis: this compound is a precursor for glycine (B1666218) and cysteine, which are subsequently used to synthesize glutathione (GSH).[11][12] GSH is a major intracellular antioxidant, critical for maintaining redox balance and mitigating oxidative stress during inflammatory responses.[13]
-
Synthesis of Other Biomolecules: this compound also serves as a precursor for the synthesis of other essential molecules, including sphingolipids and phospholipids, which are vital components of cell membranes.[12][14]
2. This compound's Dichotomous Role in Macrophage Function
This compound's influence on macrophages is multifaceted, with evidence pointing towards both pro- and anti-inflammatory effects that appear to be dependent on its concentration and the specific inflammatory context.
2.1. Anti-inflammatory Effects at High Concentrations
At high concentrations (e.g., 10 mM), this compound supplementation has been shown to exert potent anti-inflammatory effects, particularly in macrophages infected with pathogens like Pasteurella multocida.[15] The primary mechanisms include:
-
Inhibition of Inflammasome Activation: this compound significantly blocks the activation of multiple inflammasomes, including NLRP3, NLRC4, NALP1, and AIM2. This, in turn, prevents the activation of Caspase-1, a critical step for the maturation and secretion of the highly pro-inflammatory cytokine IL-1β.[15][16]
-
Metabolic Reprogramming: this compound supplementation can reprogram macrophage metabolism by inhibiting glycolysis.[15] It achieves this partly by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes a glycolytic shift and M1 pro-inflammatory polarization.[15]
-
Reduction of Pro-inflammatory Cytokines: Consequently, high-dose this compound leads to a significant reduction in the production and release of key pro-inflammatory cytokines, including IL-1β and TNF-α.[15][17]
2.2. Pro-inflammatory Effects at Lower Concentrations
Conversely, at lower physiological or supplemental concentrations (e.g., 400 µM to 1.2 mM), this compound appears necessary for an optimal pro-inflammatory response, particularly following stimulation with lipopolysaccharide (LPS).[18][19]
-
mTOR Signaling: this compound can regulate IL-1β production in macrophages through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cellular metabolism and function.[18][19]
-
Glutathione (GSH) Axis: this compound is required for the synthesis of glycine, which is essential for producing GSH.[13] Adequate GSH levels are necessary to sustain the LPS-induced expression of IL-1β mRNA.[13][19] The depletion of serine or inhibition of its synthesis pathway reduces GSH levels and subsequently impairs IL-1β production.[13]
-
NF-κB Pathway: Serine deprivation has been shown to block the activation of the IKK/NF-κB pathway, which is a crucial signaling cascade for the transcription of many pro-inflammatory genes, including IL-1β and TNF-α.[18]
3. This compound is Essential for T Cell Proliferation
The adaptive immune response relies on the rapid clonal expansion of effector T cells to combat pathogens. This proliferation is an energy- and substrate-intensive process. Studies have identified this compound as an essential metabolite for this process.[5][9]
Upon activation, T cells significantly upregulate the enzymes of the serine, glycine, one-carbon (SGOC) metabolic network.[9][10] Extracellular serine is required for optimal T cell expansion, as it provides the necessary one-carbon units for the de novo synthesis of purines and thymidine.[5][9] Depriving T cells of serine, or inhibiting the pathway, impairs nucleotide biosynthesis, leading to a halt in proliferation.[5] This requirement highlights the direct link between this compound metabolism and the capacity of T cells to mount an effective immune response.[10]
4. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various immune parameters as reported in the literature.
Table 1: Effects of this compound on Macrophage Cytokine Production
| This compound Concentration | Experimental Model | Key Cytokines Affected | Result | Reference |
|---|---|---|---|---|
| 10 mM | P. multocida-infected macrophages | IL-1β, TNF-α, IFN-γ, IL-17 | Significant decrease in mRNA and protein levels | [15] |
| 1.2 mM | Macrophages (unspecified stimulation) | IL-1β | Regulates production via mTOR signaling | [15][19] |
| 400 µM | Macrophages (unspecified stimulation) | IL-1β | Supports production via serine-glycine-GSH axis | [15][19] |
| Serine Deprivation | LPS-stimulated M1 macrophages | IL-1β | Significantly lowers production | [18] |
| Serine Deprivation | LPS-stimulated BMDMs | IL-1β | Diminishes mRNA expression |[13] |
Table 2: Effects of In Vivo this compound Supplementation on Inflammation
| This compound Dose | Animal Model | Key Cytokines Affected | Result | Reference |
|---|---|---|---|---|
| 2 mg/kg | P. multocida-infected mice | Lung inflammation | Alleviated inflammation | [15] |
| 0.2 mg/kg | P. multocida-infected mice | IL-1β, IL-17, IFN-γ, TNF-α | Decreased secretion in lung and serum | [4][17] |
| Not Specified | LPS-challenged mice | IL-1β | Inhibition of serine synthesis reduced IL-1β levels and improved survival |[13] |
5. Key Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation
-
Cell Isolation and Culture: Bone Marrow-Derived Macrophages (BMDMs) are generated from the bone marrow of C57Bl/6 mice and cultured in DMEM. Peritoneal macrophages can be harvested by peritoneal lavage.[13][18]
-
Serine Deprivation/Supplementation: For experiments, cells are cultured in custom serine-free media, which can be supplemented with defined concentrations of this compound (e.g., 400 µM, 1.2 mM, 10 mM) or vehicle controls.[13][18]
-
Inflammatory Challenge: Macrophages are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 4 to 24 hours).[13][15] For inflammasome activation studies, a two-step protocol involving LPS priming followed by an activator like ATP is often used.
-
Endpoint Analysis:
-
Cytokine Measurement: Supernatants are collected, and cytokine concentrations (IL-1β, TNF-α) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
Gene Expression: Cells are lysed, RNA is extracted, and mRNA levels of target genes are quantified using quantitative real-time PCR (qRT-PCR).[13][15]
-
Protein Analysis: Cell lysates are analyzed by Western blot to assess the activation state of signaling proteins (e.g., phosphorylated IKKα/β, cleaved Caspase-1).[18]
-
Metabolic Analysis: Metabolic flux is assessed using a Seahorse XF Analyzer to measure glycolysis (ECAR) and oxidative phosphorylation (OCR).[15][16]
-
Protocol 2: In Vivo Murine Infection/Sepsis Model
-
Animal Model: Age- and gender-matched mice (e.g., C57Bl/6 or ICR strains) are used.[17][18]
-
This compound Administration: this compound is administered to the treatment group, typically via intramuscular injection, intraperitoneal injection, or intranasal administration, at a specified dose (e.g., 0.2 mg/kg). The control group receives a saline vehicle.[17] Administration may occur as a pre-treatment before the inflammatory challenge.
-
Inflammatory Challenge:
-
Monitoring and Sample Collection:
-
Endpoint Analysis:
-
Bacterial Load: Bacterial colonization in organs is quantified by plating homogenized tissue on agar.[17]
-
Cytokine Levels: Cytokine concentrations in serum and tissue homogenates are measured by ELISA.[4][17]
-
Histology: Tissues are fixed, sectioned, and stained (e.g., H&E) to assess inflammation and tissue damage. Immunohistochemistry can be used to detect immune cell infiltration (e.g., CD68 for macrophages).[4][17]
-
This compound is a critical immunomodulatory amino acid that exerts complex, concentration-dependent effects on immune cells. At high concentrations, it demonstrates significant anti-inflammatory properties by inhibiting inflammasome activation and reprogramming macrophage metabolism away from a pro-inflammatory state.[15] Conversely, at lower concentrations, it is essential for mounting an effective inflammatory response, particularly for IL-1β production in macrophages, and is indispensable for the proliferative expansion of T cells.[5][18] These findings underscore the importance of the metabolic microenvironment in shaping immune outcomes and identify the this compound metabolic network as a promising, albeit complex, target for therapeutic intervention in a range of inflammatory and autoimmune diseases. Further research is required to fully elucidate the specific contexts in which targeting this compound metabolism may be beneficial and to translate these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Lowers the Inflammatory Responses during Pasteurella multocida Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 7. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 11. This compound metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound metabolic regulation and host respiratory homeostasis [frontiersin.org]
- 13. Serine metabolism supports macrophage IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Serine Supports IL-1β Production in Macrophages Through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Genetic Defects in the Phosphorylated Pathway of L-Serine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-serine is a crucial amino acid, vital for the development and function of the central nervous system (CNS).[1][2] Beyond its role in protein synthesis, it is a precursor for a multitude of essential biomolecules, including other amino acids like glycine (B1666218) and D-serine, nucleotides, and complex lipids such as phosphatidylserine (B164497) and sphingolipids.[1][3] While this compound can be obtained from dietary sources, its de novo synthesis is critical, particularly for the brain, due to the limited permeability of the blood-brain barrier.[4] The primary route for this compound production in humans is the phosphorylated pathway, a three-step enzymatic cascade branching from the glycolysis intermediate, 3-phosphoglycerate (B1209933).[4][5][6]
Genetic defects in any of the three core enzymes of this pathway lead to a group of rare, autosomal recessive neurometabolic disorders known as serine deficiency disorders.[7][8][9] These conditions are characterized by a significant reduction in this compound levels, primarily affecting the CNS. The clinical presentation of serine deficiency disorders is a wide spectrum, ranging from the perinatally lethal Neu-Laxova syndrome to infantile, juvenile, and even adult-onset forms with severe neurological manifestations.[3][8][10][11] Prompt diagnosis and intervention are paramount, as these are treatable conditions where early this compound supplementation can significantly ameliorate or even prevent the severe neurological sequelae.[3][8][12][13]
This technical guide provides an in-depth exploration of the genetic defects within the phosphorylated pathway of this compound biosynthesis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the underlying biochemistry, clinical manifestations, diagnostic protocols, and therapeutic strategies.
The Phosphorylated Pathway of this compound Biosynthesis
The synthesis of this compound from 3-phosphoglycerate involves three key enzymatic reactions:
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the rate-limiting step in the pathway.[2][14]
-
Transamination: Phosphoserine aminotransferase (PSAT1) facilitates the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine.[5]
-
Hydrolysis: Phosphoserine phosphatase (PSPH) catalyzes the final, irreversible dephosphorylation of 3-phosphoserine to produce this compound.[15][16]
Genetic mutations in the genes encoding these enzymes—PHGDH, PSAT1, and PSPH—are the basis of the serine deficiency disorders.[8][10]
Clinical Manifestations of Serine Deficiency Disorders
The clinical presentation of serine deficiency disorders varies widely, largely depending on the residual activity of the affected enzyme.
-
Neu-Laxova Syndrome (NLS): This is the most severe and typically lethal prenatal-onset form.[3][8][17][18] It is characterized by severe intrauterine growth restriction, microcephaly, ichthyosis (a condition causing dry, scaly skin), limb contractures, and distinct facial features.[8][12][17][18] NLS can result from mutations in any of the three genes of the pathway.[17][18]
-
Infantile-Onset Serine Deficiency: This is the most commonly reported phenotype. Affected infants often present with congenital microcephaly, intractable seizures (often developing within the first few months of life), and severe psychomotor retardation.[8][10][11] Spastic quadriplegia is also a common feature.[8][11]
-
Juvenile and Adult-Onset Serine Deficiency: Milder forms of these disorders can present later in life.[8][10] Symptoms may include developmental delay, absence seizures, and progressive axonal polyneuropathy, which can mimic Charcot-Marie-Tooth disease.[11][19]
Quantitative Data in Serine Deficiency Disorders
The diagnosis of serine deficiency disorders relies on the quantitative analysis of specific biomarkers. The following tables summarize key quantitative data from the literature.
Table 1: Cerebrospinal Fluid (CSF) and Plasma Amino Acid Concentrations
| Analyte | Condition | CSF Concentration (µmol/L) | Plasma Concentration (µmol/L) |
| This compound | Healthy Controls (Age-dependent) | 18-80[20][21] | 80-150 |
| Serine Deficiency Disorders | < 13 (often < 10)[11] | Low to borderline (fasting)[9][11] | |
| Glycine | Healthy Controls (Age-dependent) | 2-15[20] | 150-350 |
| Serine Deficiency Disorders | Low to normal[11] | Low to normal (fasting)[9][11] |
Table 2: this compound and Glycine Treatment Dosages
| Disorder | This compound Dosage | Glycine Dosage (if applicable) |
| PHGDH Deficiency | 200-700 mg/kg/day[22] | 200-300 mg/kg/day[22] |
| PSAT1 Deficiency | 500 mg/kg/day[6][12] | 200 mg/kg/day[6][12] |
| PSPH Deficiency | Titrated to normalize plasma levels (e.g., 2.5g three times daily in an adult)[23] | Not typically reported |
Diagnostic Workflow
A definitive diagnosis of a serine deficiency disorder involves a multi-step process that integrates clinical evaluation, biochemical analysis, and molecular genetic testing.
Experimental Protocols
This section provides detailed methodologies for key experiments in the diagnosis and study of serine deficiency disorders.
Protocol 1: Quantification of Amino Acids in CSF and Plasma by HPLC
This protocol describes a method for the analysis of amino acids using high-performance liquid chromatography (HPLC) with pre-column derivatization.
1. Sample Collection and Preparation:
- CSF: Collect at least 500 µL of CSF in a plain universal container. A paired plasma sample is required for interpretation.[11] Store the sample frozen.
- Plasma: Collect a fasting blood sample in a lithium heparin tube. Centrifuge to separate plasma and store frozen.
- Deproteinization: Thaw samples on ice. For plasma, precipitate proteins by adding an equal volume of 10% sulfosalicylic acid, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C. The clear supernatant is used for analysis. CSF can often be analyzed directly or after minimal filtration.
2. Derivatization (o-phthalaldehyde - OPA):
- Prepare the OPA reagent by dissolving OPA in borate (B1201080) buffer with the addition of a thiol (e.g., 2-mercaptoethanol).
- In an autosampler vial, mix a small volume of the deproteinized sample or standard with the OPA reagent.
- Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) before injection.
3. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase A: Aqueous buffer (e.g., sodium acetate (B1210297) with tetrahydrofuran).
- Mobile Phase B: Acetonitrile or methanol.
- Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate the amino acid derivatives.
- Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.
4. Quantification:
- Prepare a standard curve with known concentrations of serine, glycine, and other amino acids.
- Calculate the concentration of amino acids in the samples by comparing their peak areas to the standard curve.
Protocol 2: Spectrophotometric Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity
This assay measures the activity of PHGDH by monitoring the production of NADH, which absorbs light at 340 nm.
1. Sample Preparation:
- Culture patient-derived fibroblasts or other cells of interest.
- Harvest cells and prepare a cell lysate by sonication or homogenization in an ice-cold assay buffer (e.g., 25 mM HEPES, pH 7.1).
- Centrifuge the lysate to remove cellular debris and determine the protein concentration of the supernatant.
2. Reaction Mixture:
- In a quartz cuvette, prepare a reaction mixture containing:
- Assay buffer (25 mM HEPES, pH 7.1)
- 400 mM KCl
- Substrate: 3-phosphoglycerate (e.g., 5 mM)
- Cofactor: NAD+ (e.g., 1 mM)
3. Enzymatic Reaction:
- Equilibrate the reaction mixture to 37°C in a spectrophotometer.
- Initiate the reaction by adding a known amount of the cell lysate (e.g., 50-100 µg of protein).
- Monitor the increase in absorbance at 340 nm over time (e.g., for 10-30 minutes) in kinetic mode.
4. Calculation of Enzyme Activity:
- Determine the rate of change in absorbance per minute (ΔA340/min).
- Calculate the enzyme activity using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) and express as nmol of NADH produced per minute per mg of protein.
"Patient_Sample" [label="Patient Sample\n(CSF, Plasma, Fibroblasts)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Amino_Acid_Analysis" [label="Amino Acid Analysis\n(HPLC or LC-MS/MS)", fillcolor="#FBBC05"];
"Enzyme_Activity_Assay" [label="Enzyme Activity Assay\n(e.g., PHGDH spectrophotometric assay)", fillcolor="#FBBC05"];
"Genetic_Analysis" [label="Genetic Analysis\n(Sanger or Next-Gen Sequencing)", fillcolor="#FBBC05"];
"Patient_Sample" -> "Amino_Acid_Analysis";
"Patient_Sample" -> "Enzyme_Activity_Assay";
"Patient_Sample" -> "Genetic_Analysis";
"Amino_Acid_Analysis" -> "Biochemical_Phenotype" [label="Quantify Serine & Glycine Levels"];
"Enzyme_Activity_Assay" -> "Functional_Defect" [label="Measure Enzyme Function"];
"Genetic_Analysis" -> "Genotype" [label="Identify Gene Mutations"];
"Biochemical_Phenotype" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Functional_Defect" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Genotype" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Biochemical_Phenotype" -> "Integrated_Diagnosis";
"Functional_Defect" -> "Integrated_Diagnosis";
"Genotype" -> "Integrated_Diagnosis";
"Integrated_Diagnosis" [label="Integrated Diagnosis and\nTherapeutic Strategy", shape= Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
Conclusion and Future Directions
Genetic defects in the phosphorylated pathway of this compound biosynthesis are a group of severe but treatable neurometabolic disorders. Understanding the underlying molecular mechanisms, clinical presentations, and diagnostic markers is crucial for early detection and intervention. This technical guide provides a comprehensive overview for professionals in the field, summarizing the current state of knowledge and providing practical experimental protocols.
Future research should focus on several key areas. Elucidating the full spectrum of phenotypes associated with milder mutations will be important for identifying patients who may currently be undiagnosed. The development of high-throughput screening methods for both biochemical markers and genetic mutations could facilitate newborn screening programs. Furthermore, a deeper understanding of the downstream metabolic consequences of serine deficiency will be critical for the development of novel therapeutic strategies beyond simple amino acid supplementation. This may include exploring the role of serine in one-carbon metabolism, lipid synthesis, and neurotransmission in the context of these disorders. For drug development professionals, the enzymes in this pathway, particularly PHGDH, are also being investigated as potential targets in cancer therapy, highlighting the broader importance of understanding their function and regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Determination of Proteinogenic Amino Acids in Biological Fluids by the High-Speed UHPLC-MS Method: Application on Transgenic Spontaneously Hypertensive Rat-24 Plasma and Cerebrospinal Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phosphoserine Aminotransferase Deficiency: A Novel Disorder of the Serine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prenatal and early postnatal treatment in 3-phosphoglycerate-dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amino Acids CSF | North Bristol NHS Trust [nbt.nhs.uk]
- 16. Treatment with amino acids in serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Characterization of 3-Phosphoglycerate Dehydrogenase Deficiency—a Neurometabolic Disorder Associated with Reduced this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expanding the clinical spectrum of 3-phosphoglycerate dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbt.nhs.uk [nbt.nhs.uk]
- 21. Reference data for cerebrospinal fluid and the utility of amino acid measurement for the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. Novel Report of Phosphoserine Phosphatase Deficiency in an Adult with Myeloneuropathy and Limb Contractures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocols for L-serine supplementation in animal models of neurological disease
Application Notes: L-serine Supplementation in Neurological Disease Models
This compound, a naturally occurring dietary amino acid, is emerging as a promising neuroprotective agent for a range of neurological and neurodegenerative disorders.[1][2] It plays a crucial role in the central nervous system (CNS) by participating in protein synthesis, cell proliferation, and the formation of essential molecules like sphingolipids.[2] Preclinical studies in various animal models have demonstrated its potential to mitigate neurotoxicity, reduce neuroinflammation, and improve functional outcomes in conditions such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), Traumatic Brain Injury (TBI), and Hereditary Sensory Autonomic Neuropathy Type 1 (HSAN1).[1][3][4][5]
The neuroprotective effects of this compound are attributed to several mechanisms. It can help maintain protein homeostasis by regulating the unfolded protein response (UPR) to endoplasmic reticulum (ER) stress.[6][7] Additionally, this compound activates glycine (B1666218) receptors to reduce neuronal excitotoxicity and subsequent inflammation.[3][4] It also serves as the primary precursor for D-serine, a critical co-agonist of NMDA receptors essential for synaptic plasticity and memory.[8] These application notes provide a summary of quantitative data and detailed experimental protocols for researchers investigating the therapeutic potential of this compound in animal models of neurological disease.
Signaling Pathways in this compound Mediated Neuroprotection
This compound exerts its neuroprotective effects through multiple, interconnected signaling pathways. Key mechanisms include the modulation of endoplasmic reticulum stress, activation of inhibitory glycine receptors, and its role as a precursor for the neuromodulator D-serine.
Quantitative Data Summary
The following table summarizes this compound supplementation protocols and their outcomes across various animal models of neurological diseases.
| Neurological Disease | Animal Model | This compound Dose | Administration Route | Treatment Duration | Key Quantitative Outcomes | Citation(s) |
| Traumatic Brain Injury (TBI) | Mice (weight drop model) | 114, 342, or 1027 mg/kg | Intraperitoneal (i.p.) | Twice daily for 7 days post-TBI | Decreased neurological deficit score, brain water content, lesion volume, and neuron loss. Reduced levels of TNF-α, IL-1β, and IL-6. | [4][9] |
| Alzheimer's Disease (AD) | Mice (AD model) | 10% this compound enriched diet | Oral (in diet) | 2 months | Increased hippocampal this compound levels, increased NMDA receptor activity, and improved spatial memory. | [8] |
| Alzheimer's Disease (AD) | Rats (AlCl3-induced model) | Not specified | Not specified | 28 days | Improved neurodegeneration and oxidative damage. Decreased mRNA expression of APP and BACE 1. | [10] |
| Amyotrophic Lateral Sclerosis (ALS) | Vervets (BMAA-induced model) | Not specified | Oral (in diet with BMAA) | 140 days | Significantly reduced protein inclusions in spinal cord neurons and decreased pro-inflammatory microglia. | [11][12] |
| Hereditary Sensory Autonomic Neuropathy Type 1 (HSAN1) | Mice (C133W SPTLC1 mutant) | 10% this compound enriched diet | Oral (in diet) | 10 months | Reduced plasma deoxysphingolipid (dSL) levels. Improved rotarod performance and mechanical sensitivity. | [5][13] |
| Stroke (Focal Cerebral Ischemia) | Rats (MCAO model) | 200 mg/kg | Intraperitoneal (i.p.) | Twice, at 3 or 6h post-MCAO and 12h later | Decreased neurological deficit score and infarct volume. Reduced MDA levels and increased SOD activity. | [14] |
| Anxiety/Cognitive Impairment | Mice (GHRH-KO) | 10% this compound in drinking water | Oral (in water) | 12 weeks | Increased entries into open arms of elevated zero maze (EZM) and center of open field test (OFT), indicating reduced anxiety. | [15] |
Experimental Workflow
A typical experimental workflow for evaluating this compound supplementation involves animal model selection and induction, baseline assessment, treatment administration, and comprehensive endpoint analysis.
Detailed Experimental Protocols
Protocol 1: this compound Administration in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol is designed to assess the neuroprotective effects of this compound following controlled cortical impact in mice.[4][16]
1. Materials:
-
This compound (Sigma-Aldrich)
-
Sterile 0.9% Saline
-
Weight-drop TBI induction device
-
Anesthetics (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical tools
-
Suturing materials
2. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old).
-
House animals under standard conditions with ad libitum access to food and water.
3. TBI Induction (Weight-Drop Model):
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Induce a moderate TBI using a weight-drop device onto the exposed skull over the right parietal cortex.
-
Immediately after impact, suture the incision and allow the animal to recover on a heating pad.
-
Sham-operated animals undergo the same procedure without the weight drop.
4. This compound Preparation and Administration:
-
Prepare this compound solutions (e.g., 114, 342, 1027 mg/kg) by dissolving in sterile 0.9% saline.[9]
-
Administer the first intraperitoneal (i.p.) injection of this compound or vehicle (saline) 3 hours post-TBI.[4]
-
Continue i.p. injections twice daily for 7 consecutive days.[4]
5. Neurological Function Assessment:
-
Evaluate neurological deficits using the Neurological Severity Score (NSS) at 1, 3, 5, and 7 days post-TBI. The NSS is a composite score of motor, sensory, reflex, and balance tests.
6. Endpoint Biochemical and Histological Analysis (Day 7):
-
Anesthetize mice and collect brain tissue.
-
Brain Water Content: Determine by comparing the wet and dry weight of the brain hemispheres.
-
Lesion Volume: Perfuse brains with 4% paraformaldehyde (PFA), cryosection, and perform Nissl staining to quantify the lesion volume.
-
Immunohistochemistry (IHC): Use specific antibodies to stain for:
-
Cytokine Analysis (ELISA): Homogenize fresh brain tissue from the ipsilateral hemisphere to measure levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4]
Protocol 2: this compound Supplementation in a Mouse Model of Alzheimer's Disease (AD)
This protocol outlines the use of dietary this compound to assess its impact on cognitive function in an AD mouse model.[8]
1. Materials:
-
This compound powder
-
Standard rodent chow
-
Morris Water Maze (MWM) apparatus
-
HPLC system for amino acid analysis
2. Animal Model:
-
Use a relevant transgenic mouse model of AD (e.g., APP/PS1) and wild-type (WT) littermates as controls.
-
Begin the experiment at an age when pathology starts to develop (e.g., 6 months).
3. This compound Diet Preparation and Administration:
-
Prepare a 10% (w/w) this compound-enriched diet by thoroughly mixing this compound powder with powdered standard rodent chow and re-pelleting.[5][8]
-
The control group receives the standard, unsupplemented diet.
-
Provide the respective diets and water ad libitum for a duration of 2 months.[8]
4. Cognitive Assessment (Morris Water Maze):
-
After the 2-month treatment period, perform the MWM test to assess spatial learning and memory.
-
Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a pool of opaque water, with four trials per day. Record escape latency.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
5. Endpoint Biochemical Analysis:
-
Following behavioral testing, euthanize the mice and dissect the hippocampus.
-
Amino Acid Analysis: Use HPLC to quantify the levels of this compound and D-serine in hippocampal homogenates to confirm the diet's effect on brain amino acid levels.[8]
-
NMDA Receptor Activity: Perform electrophysiological recordings or biochemical assays on hippocampal slices to assess NMDA receptor function and synaptic plasticity (e.g., long-term potentiation).[8]
-
Histology: Analyze brain sections for amyloid-β plaques and hyperphosphorylated tau pathology.
Protocol 3: this compound Supplementation in a Mouse Model of HSAN1
This protocol details a long-term dietary supplementation study to evaluate this compound's effect on neuropathy in a genetic mouse model of HSAN1.[5]
1. Materials:
-
This compound powder
-
Standard rodent chow (e.g., AIN-93G)
-
Rotarod apparatus
-
Von Frey filaments
-
Equipment for blood collection and plasma separation
-
LC-MS/MS system for lipid analysis
2. Animal Model:
-
Use transgenic mice expressing the C133W SPTLC1 mutant, a common cause of HSAN1, and non-transgenic littermates as controls.[5]
3. This compound Diet and Administration:
-
Prepare a 10% (w/w) this compound-enriched rodent diet.[5] A control group should receive an unsupplemented diet. An optional negative control group could receive a 10% L-alanine-enriched diet, which is known to worsen the phenotype.[5]
-
Provide the specialized diets ad libitum for a long-term period, such as 10 months, starting from a young age (e.g., 2 months).
4. Motor and Sensory Performance Assessment:
-
Conduct behavioral tests at baseline and at regular intervals (e.g., monthly) throughout the 10-month study.
-
Motor Coordination (Rotarod Test): Place mice on an accelerating rotating rod and record the latency to fall.
-
Mechanical Sensitivity (Von Frey Test): Assess the paw withdrawal threshold in response to stimulation with calibrated Von Frey filaments to measure sensory function.[5]
5. Biochemical Analysis:
-
Collect blood samples via tail vein or cardiac puncture at baseline and endpoint.
-
Separate plasma and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of neurotoxic deoxysphingolipids (dSLs), the primary biochemical marker for HSAN1. A reduction in dSL levels is the target outcome.[5]
-
Amino acid levels in plasma can also be measured to confirm dietary compliance and metabolic changes.
References
- 1. Mechanisms of this compound-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Neurological Implications and Therapeutic Potential | MDPI [mdpi.com]
- 3. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of inflammatory responses by this compound treatment leads to neuroprotection in mice after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Frontiers | Assessment of the neuroprotective potential of d-cycloserine and this compound in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies [frontiersin.org]
- 11. Supplementing diet with amino acid successfully staves off signs of ALS in pre-clinical study | EurekAlert! [eurekalert.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. JCI - Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 [jci.org]
- 14. [Experimental study of therapeutic time window of this compound against focal cerebral ischemia/reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Influences Epigenetic Modifications to Improve Cognition and Behaviors in Growth Hormone-Releasing Hormone Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo L-Serine Metabolism Studies Using Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotopic tracers for the quantitative analysis of L-serine metabolism in vivo. This powerful technique allows for the precise tracking of this compound's metabolic fate, offering critical insights into cellular physiology in health and disease states such as cancer, neurological disorders, and metabolic diseases.[1][2]
Introduction to this compound Metabolism and Isotopic Tracing
This compound, a non-essential amino acid, is a central node in cellular metabolism. It serves as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, nucleotides, and complex lipids such as sphingolipids and phosphatidylserine.[3][4][5] this compound is also a primary donor of one-carbon units to the folate cycle, which is crucial for numerous biosynthetic and methylation reactions.[3][6] Given its integral role, aberrant this compound metabolism has been implicated in various pathologies, making it a key area of investigation.[2]
Stable isotope tracing is a state-of-the-art method for studying metabolic pathways in vivo.[7][8] By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ²H) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.[9] This allows for the determination of metabolic fluxes and the relative activities of different pathways, providing a dynamic view of metabolism that cannot be achieved by measuring metabolite concentrations alone.[10]
Key Applications of this compound Isotopic Tracing In Vivo
-
Metabolic Flux Analysis: Quantify the rate of this compound synthesis, catabolism, and its contribution to other metabolic pathways.[1]
-
One-Carbon Metabolism: Elucidate the flow of one-carbon units from serine into nucleotide biosynthesis and methylation cycles.[5][6]
-
Protein and Lipid Synthesis: Measure the incorporation of serine into newly synthesized proteins and lipids to determine turnover rates.[1][5]
-
Neurotransmitter Metabolism: Study the in vivo synthesis and turnover of D-serine, a crucial co-agonist of the NMDA receptor in the brain.[1][11]
-
Disease Research: Investigate the reprogramming of serine metabolism in cancer, neurological disorders, and other diseases.[2][7]
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of serine-based drugs or therapeutic agents.[1]
Experimental Design and Workflow
A typical in vivo isotopic tracer study of this compound metabolism involves several key stages, from tracer selection to data analysis.
Caption: General experimental workflow for in vivo this compound isotopic tracer studies.
Protocols
Protocol 1: In Vivo this compound Metabolism Tracing Using Dthis compound-2,3,3-d3
This protocol is adapted for studying the metabolic fate of serine in a mouse model.[1]
1. Materials:
-
Dthis compound-2,3,3-d3 (deuterated serine tracer)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice)
-
Standard chow and water
-
Equipment for intraperitoneal (IP) injection
-
Tools for tissue harvesting and blood collection
-
Cold 80% methanol
-
Cold chloroform (B151607)
-
Cold water
-
Bead beater or homogenizer
-
Microcentrifuge
-
Vacuum concentrator
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water)
2. Animal Handling and Acclimation:
-
Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.[1]
-
Consider the physiological impact of fasting prior to tracer administration, as it can alter systemic metabolism.[7]
3. Preparation of Dosing Solution:
-
On the day of the experiment, weigh the desired amount of Dthis compound-2,3,3-d3.
-
Dissolve the powder in sterile saline to the desired concentration. A typical dose for metabolic studies is in the range of 100-500 mg/kg body weight.[1]
-
Gently warm the solution to 37°C to aid dissolution.
-
Ensure the solution is completely dissolved and sterile-filter if necessary.[1]
4. Tracer Administration:
-
Weigh each mouse to determine the exact injection volume.
-
Administer the Dthis compound-2,3,3-d3 solution via intraperitoneal (IP) injection. The injection volume should typically not exceed 10 mL/kg.[1] Other administration routes like intravenous (IV) injection or oral gavage can also be used depending on the experimental question.[6][9]
5. Sample Collection:
-
At predetermined time points after injection, collect blood samples (e.g., via tail vein or cardiac puncture).
-
Euthanize the animal and rapidly harvest tissues of interest (e.g., liver, brain, tumor).
-
Immediately freeze tissues in liquid nitrogen to quench metabolism and store at -80°C until extraction.
6. Metabolite Extraction from Tissues:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add 1 mL of cold 80% methanol.[1]
-
Homogenize the tissue using a bead beater or other homogenizer.
-
Transfer the homogenate to a new microcentrifuge tube.
-
Add 500 µL of cold chloroform and 300 µL of cold water.[1]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.[1]
-
Carefully collect the upper aqueous phase, which contains the polar metabolites.[1]
-
Dry the collected aqueous phase using a vacuum concentrator.[1]
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).[1]
7. LC-MS Analysis:
-
Analyze the reconstituted samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Monitor the mass isotopologue distributions (MIDs) of serine and its downstream metabolites (e.g., glycine, formate, nucleotides).
Data Presentation
Quantitative data from isotopic tracer studies are typically presented as the fractional enrichment of labeled metabolites or as calculated metabolic fluxes.
Table 1: Tracer Selection for Interrogating this compound Metabolism
| Isotopic Tracer | Primary Application | Key Insights |
| [U-¹³C₃]-L-Serine | General serine metabolism | Traces the fate of the entire serine carbon backbone into various pathways. |
| [2,3,3-²H₃]-L-Serine | One-carbon metabolism | Differentiates between cytosolic and mitochondrial one-carbon metabolism based on the number of deuterium (B1214612) atoms retained in downstream metabolites.[5] |
| [1-¹³C]-L-Serine | Glycine synthesis & PPP | The C1 carbon is lost as CO₂ in the conversion to glycine via the glycine cleavage system. |
| [3-¹³C]-L-Serine | Serine biosynthesis from glycolysis | Traces the incorporation of the C3 of serine, which is derived from 3-phosphoglycerate (B1209933). |
Table 2: Representative Quantitative Data from In Vivo Serine Tracing Studies (Hypothetical)
| Metabolite | Tissue | Fractional Enrichment (M+n) at 1 hour | Calculated Flux (nmol/g/min) |
| Serine (M+3) | Liver | 0.45 ± 0.05 | - |
| Glycine (M+2) | Liver | 0.32 ± 0.04 | 15.2 ± 1.8 |
| Phosphatidylserine (M+3) | Brain | 0.15 ± 0.02 | 2.1 ± 0.3 |
| Cysteine (M+3) | Kidney | 0.18 ± 0.03 | 4.5 ± 0.6 |
Note: Data are hypothetical and for illustrative purposes only. Actual values will vary based on the animal model, tracer dose, and experimental conditions.
Visualization of this compound Metabolic Pathways
The metabolic fate of this compound is complex, involving multiple interconnected pathways.
Caption: Key metabolic pathways involving this compound.
This visualization illustrates the central role of this compound, which can be synthesized from the glycolytic intermediate 3-phosphoglycerate and contributes to numerous essential downstream metabolic pathways.[3][4][12] Isotopic tracers allow for the quantification of the flux through each of these branches.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid [mdpi.com]
- 4. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. This compound metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Oral L-Serine in Humans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a pharmacokinetic (PK) model for oral L-serine administration in humans. This document outlines the key experimental protocols required, summarizes relevant quantitative data from published studies, and provides visualizations of the experimental workflow and metabolic pathways.
Introduction
This compound, a non-essential amino acid, is increasingly being investigated for its therapeutic potential in various neurological and metabolic disorders. Understanding its pharmacokinetic profile after oral administration is crucial for designing effective dosing strategies in clinical trials and therapeutic use. A robust pharmacokinetic model helps in predicting the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing optimal dosing regimens to achieve desired therapeutic concentrations while minimizing potential side effects.
Data Presentation: Pharmacokinetic Parameters of Oral this compound in Humans
The following tables summarize key pharmacokinetic parameters of this compound following oral administration in humans, compiled from various studies. These values can serve as a reference for developing and validating new pharmacokinetic models.
Table 1: Summary of Human Pharmacokinetic Studies of Oral this compound
| Study | Dosage Regimen | Subject Population | Key Findings | Reference |
| Bosley et al. (2021) | 20 g single oral dose | Healthy volunteers (n=10) | A one-compartment model with first-order absorption and elimination was developed. An endogenous production rate was incorporated. | [1][2] |
| Miller et al. (2020) | Dose escalation from 227 mg/kg/day to 400 mg/kg/day (divided TID) | Single patient | Plasma serine levels rise and fall rapidly, suggesting a need for multiple daily doses. | [3][4] |
| Wilcox et al. (1985) | 4 mM/kg oral bolus | Actively psychotic patients and nonpsychotic subjects | Found a range for serine elimination half-life of between 1.85 and 14.81 hours. | [1][2] |
Table 2: Key Pharmacokinetic Parameters of Oral this compound in Humans
| Parameter | Value | Study Population | Reference |
| Elimination Half-life (t½) | 1.48 h | Single patient study | [4] |
| ~3.23 h (mean for non-psychotics) | Non-psychotic subjects | [1][2] | |
| 1.85 - 14.81 h | Psychotic and non-psychotic subjects | [1][2] | |
| Baseline Plasma Concentration | 92.3 - 114 µmol/L | Healthy humans | [1][2] |
| Time to Peak Concentration (Tmax) | 30 - 60 min | Single patient study | [4] |
| Apparent Volume of Distribution (Vd/F) | Not consistently reported for humans | - | [1][2] |
| Apparent Clearance (CL/F) | Not consistently reported for humans | - | [5] |
Note: TID = three times a day. Bioavailability (F) is challenging to determine due to endogenous production and has been estimated to be around 60% based on extraction data.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments required for a pharmacokinetic study of oral this compound.
Protocol for a Human Pharmacokinetic Study of Oral this compound
This protocol outlines a standard design for a single-dose pharmacokinetic study of oral this compound in healthy human volunteers.
3.1.1. Study Objectives
-
To determine the single-dose pharmacokinetic profile of oral this compound.
-
To assess the safety and tolerability of a single oral dose of this compound.
3.1.2. Study Design
-
An open-label, single-dose, single-center pharmacokinetic study.
3.1.3. Study Population
-
Healthy adult male and female volunteers, aged 18-55 years.
-
Inclusion Criteria:
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willing to consume a standardized diet during the study period.
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
History of significant renal, hepatic, or gastrointestinal diseases.
-
Use of any prescription or over-the-counter medications that could interfere with this compound metabolism within 14 days of the study.
-
Known allergy to this compound.
-
Pregnancy or lactation.
-
3.1.4. Study Procedures
-
Screening Visit: Potential participants will undergo a physical examination, and medical history review, and provide blood and urine samples for routine clinical laboratory tests to assess their eligibility.
-
Dosing and Pharmacokinetic Sampling Visit:
-
Participants will arrive at the clinical research unit after an overnight fast of at least 10 hours.
-
A baseline (pre-dose) blood sample will be collected.
-
A single oral dose of this compound (e.g., 20 g) will be administered with 240 mL of water.
-
Serial blood samples (approximately 5 mL each) will be collected into lithium heparin tubes at the following time points post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
-
Standardized meals will be provided during the study day, typically after the 4-hour blood draw.
-
-
Safety Monitoring: Vital signs (blood pressure, heart rate, respiratory rate, and temperature) will be monitored at regular intervals. Participants will be monitored for any adverse events throughout the study.
3.1.5. Pharmacokinetic Analysis
-
Plasma concentrations of this compound will be determined using a validated analytical method (see Protocol 3.2).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-inf, t½, CL/F, and Vd/F will be calculated using non-compartmental analysis.
Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method does not require a derivatization step.
3.2.1. Materials and Reagents
-
This compound reference standard
-
This compound-¹³C₃,¹⁵N (or other suitable stable isotope-labeled internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (drug-free)
-
Phosphate Buffered Saline (PBS) for surrogate matrix calibration curves
3.2.2. Sample Preparation
-
Thaw plasma samples and internal standard working solution on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of IS working solution (e.g., 5 µg/mL in 50% ACN) to all samples except for the blank matrix.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A chiral column such as CROWNPAK CR-I(+) or a suitable HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize for separation of this compound from other endogenous compounds. A typical starting condition could be 5% B, ramping up to 95% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 106.1 → 60.1
-
This compound IS: e.g., m/z 110.1 → 63.1 (for this compound-¹³C₃,¹⁵N)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
3.2.4. Calibration and Quantification
-
Due to endogenous this compound, a surrogate matrix (e.g., PBS) is used for the calibration curve.
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the surrogate matrix.
-
QC samples should be prepared in both the surrogate matrix and human plasma to assess matrix effects.
-
The concentration of this compound in the unknown samples is determined by interpolating from the linear regression of the peak area ratio (analyte/IS) versus concentration of the calibration standards.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical human pharmacokinetic study of oral this compound.
Caption: Workflow for a human pharmacokinetic study of oral this compound.
This compound Metabolic Pathways
This diagram illustrates the central role of this compound in various metabolic pathways.
Caption: Major metabolic pathways involving this compound.
References
- 1. Frontiers | Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans [frontiersin.org]
- 2. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral this compound supplementation in a single patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral this compound supplementation in a single patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
application of L-serine in cell culture to study neuronal survival and neurite growth
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-serine, a non-essential amino acid, plays a pivotal role in the central nervous system (CNS). It serves as a precursor for the synthesis of crucial molecules like D-serine and glycine (B1666218), which are important for excitatory glutamatergic neurotransmission, and is essential for the formation of sphingolipids vital for neural differentiation and survival.[1][2][3] In vitro studies have demonstrated the neuroprotective and neuritogenic properties of this compound, making it a molecule of significant interest in the study of neurodegenerative diseases and the development of novel therapeutic strategies.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in cell culture models to investigate neuronal survival and neurite outgrowth. Detailed protocols for key experiments are provided, along with a summary of quantitative data from various studies and diagrams of the implicated signaling pathways.
Data Presentation
Table 1: Effects of this compound on Neuronal Survival in vitro
| Cell Type | Insult/Model | This compound Concentration | Incubation Time | Outcome Measure | Result | Reference |
| SH-SY5Y human neuroblastoma cells | β-N-methylamino-L-alanine (BMAA)-induced toxicity | Not specified | 48 hours | CHOP expression (ER stress marker) | Prevented the BMAA-induced increase in CHOP expression.[7] | [7] |
| SH-SY5Y human neuroblastoma cells | BMAA-induced toxicity | Not specified | 72 hours | Caspase-3 activity (apoptosis marker) | Prevented the BMAA-induced increase in Caspase-3 activity.[7] | [7] |
| Primary hippocampal neurons | Glutamate-induced excitotoxicity | Not specified | Not specified | Neuronal survival | This compound plays a neuroprotective role.[4][5] | [4][5] |
| Human neuronal cell culture | BMAA-induced toxicity | Not specified | Not specified | Apoptosis | This compound prevents apoptosis.[8] | [8] |
Table 2: Effects of this compound on Neurite Outgrowth in vitro
| Cell Type | Substratum | This compound Concentration | Incubation Time | Outcome Measure | Result | Reference |
| Chicken embryonic dorsal root ganglion (DRG) neurons | Laminin, Ng-CAM, axonin-1 | 10-200 µM | Not specified | Neurite length and branching | Increased neurite length by up to 100% and enhanced branching. | [9] |
| Embryonic retinal explants | Not specified | 10-200 µM | Not specified | Neurite morphology | Similar positive effects on neurite development as seen in DRG neurons. | [9] |
Experimental Protocols
Protocol for Assessing Neuroprotection using MTT Assay
This protocol is designed to evaluate the protective effect of this compound against a neurotoxic insult by measuring cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound solution (sterile, stock solution in PBS or water)
-
Neurotoxic agent (e.g., glutamate, BMAA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.[10]
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-24 hours).
-
Neurotoxic Insult: Add the neurotoxic agent to the wells, with or without this compound, and incubate for the desired period (e.g., 24, 48, or 72 hours).[10] Include control wells with untreated cells and cells treated only with the neurotoxin.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol for Quantifying Neurite Outgrowth
This protocol provides a method for measuring the effect of this compound on neurite extension and branching.
Materials:
-
Neuronal cells (e.g., primary DRG neurons, NG108-15 cells)
-
Cell culture plates or slides coated with an appropriate substrate (e.g., laminin)
-
Complete cell culture medium
-
This compound solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells on coated plates or slides and treat with various concentrations of this compound for a specified duration.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Image Acquisition: Capture images of the stained neurons using a fluorescence microscope.
-
Image Analysis: Use an image analysis software (e.g., ImageJ with NeuronJ plugin, Image-Pro Plus) to quantify neurite outgrowth.[11][12]
-
Measure the total neurite length per neuron.
-
Count the number of neurite branches per neuron.
-
Calculate the average neurite length and branch number for each treatment condition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound neuroprotective signaling pathways.
Caption: General experimental workflow for studying this compound effects.
Discussion
This compound demonstrates significant potential as a neuroprotective and neuritogenic agent in in vitro models. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to excitotoxicity, apoptosis, and cellular stress.
Neuroprotection: this compound's neuroprotective effects are partly attributed to its interaction with neurotransmitter receptors. It can alleviate glutamate-induced excitotoxicity by modulating NMDA receptors and activating inhibitory glycine receptors.[4][5] Furthermore, this compound has been shown to mitigate endoplasmic reticulum (ER) stress and inhibit the unfolded protein response (UPR), which are implicated in neuronal cell death in various neurodegenerative conditions.[7][13] The activation of the pro-survival PI3K/Akt/mTOR pathway by this compound further contributes to its neuroprotective capacity by inhibiting apoptotic cascades, including the suppression of caspase-3 activation.[4][5]
Neurite Outgrowth: In addition to promoting neuronal survival, this compound actively supports neurite development. Studies have shown that this compound supplementation can significantly increase the length and branching of neurites in cultured neurons.[9] This suggests a role for this compound in neuronal differentiation and the establishment of neural circuits, which is crucial for both development and regeneration after injury.
Conclusion: The use of this compound in cell culture provides a valuable model for elucidating the molecular mechanisms underlying neuronal survival and neurite growth. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this compound and related compounds in the context of neurodegenerative diseases and neuronal injury. Further research is warranted to translate these in vitro findings into effective clinical applications.
References
- 1. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of this compound and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 5. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a Naturally-Occurring Amino Acid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Effects of this compound on neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Inducing L-serine Deficiency for Disease Modeling
Audience: Researchers, scientists, and drug development professionals.
Introduction L-serine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the formation of crucial metabolites like sphingolipids and neurotransmitters.[1][2][3][4] While the body can synthesize this compound de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933), this pathway's disruption or insufficient dietary intake can lead to this compound deficiency.[2][5] This deficiency is implicated in severe neurological disorders, such as congenital microcephaly and psychomotor retardation, and is an area of interest in cancer metabolism research, as many cancer cells exhibit an increased reliance on the serine synthesis pathway.[1][5][6] Modeling this compound deficiency in vitro and in vivo is therefore critical for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies. These application notes provide detailed protocols for inducing and verifying this compound deficiency in experimental settings.
Part 1: In Vitro Techniques for Inducing this compound Deficiency
Inducing this compound deficiency in cell culture can be achieved through three primary methods: nutritional deprivation, pharmacological inhibition of the synthesis pathway, and genetic manipulation of key enzymes.
Nutritional Deprivation
The most direct method to induce this compound deficiency is by culturing cells in a medium specifically lacking this compound and its precursor, glycine (B1666218).
Protocol 1: Cell Culture in this compound-Free Medium
-
Media Preparation:
-
Prepare a custom formulation of your basal medium (e.g., DMEM, RPMI-1640) that completely lacks this compound and glycine.
-
Supplement the medium with all other necessary components, including fetal bovine serum (FBS). Note that standard FBS contains this compound, so dialyzed FBS (dFBS) is required to minimize exogenous serine.
-
The final medium should be sterile-filtered through a 0.22 µm filter.
-
-
Cell Seeding:
-
Plate cells at a desired density in standard, complete medium and allow them to adhere overnight.
-
-
Induction of Deficiency:
-
The following day, aspirate the complete medium.
-
Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove residual serine.
-
Add the pre-warmed this compound/glycine-free medium to the culture plates.
-
-
Experimental Time Course:
-
Culture the cells for the desired duration (e.g., 24, 48, 72 hours). The exact timing will depend on the cell type's sensitivity to serine withdrawal.[7]
-
Monitor cell proliferation, viability (e.g., using Trypan Blue exclusion or a commercial viability assay), and morphology at regular intervals.
-
-
Verification:
-
Collect cell lysates and culture supernatant to measure intracellular and extracellular this compound levels using methods described in Part 3.
-
Pharmacological Inhibition
This approach uses small molecules to inhibit the key enzymes in the de novo this compound synthesis pathway, primarily 3-phosphoglycerate dehydrogenase (PHGDH).[8][9]
Logical Relationship of this compound Deficiency Induction Methods
Caption: Overview of in vitro and in vivo methods to induce this compound deficiency.
Protocol 2: Inhibition of PHGDH with Small Molecules
-
Inhibitor Selection and Preparation:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight in complete medium.
-
The next day, replace the medium with fresh complete medium containing the desired final concentration of the PHGDH inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.
-
A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
-
Incubation and Analysis:
-
Incubate cells for the desired period (e.g., 24-72 hours).
-
Assess endpoints such as cell proliferation, apoptosis, and metabolic changes.
-
-
Verification:
-
Confirm target engagement by measuring the downstream effects, such as reduced intracellular this compound levels or accumulation of the substrate 3-phosphoglycerate.
-
Table 1: Pharmacological Inhibitors of the this compound Synthesis Pathway
| Inhibitor | Target | IC₅₀ | Notes |
|---|---|---|---|
| CBR-5884 | PHGDH | 33 µM | A selective, noncompetitive inhibitor that disrupts PHGDH oligomerization.[8][10] |
| NCT-502 | PHGDH | 3.7 µM | Cytotoxic to PHGDH-dependent cancer cells.[10] |
| NCT-503 | PHGDH | 2.5 µM | A potent PHGDH inhibitor.[10] |
| BI-4924 | PHGDH | 3 nM | A highly potent and selective NADH/NAD⁺-competitive inhibitor.[10] |
| PKUMDL-WQ-2101 | PHGDH | 34.8 µM | A non-NAD⁺-competing allosteric inhibitor with antitumor activity.[10] |
| Myriocin | SPT | - | An inhibitor of serine palmitoyltransferase (SPT), which utilizes serine. This indirectly affects serine metabolism and induces cytotoxic deoxysphingolipid accumulation.[11][12] |
| L-cycloserine | SPT | - | Inhibits serine palmitoyltransferase (SPT).[12][13] |
Genetic Manipulation
Silencing the expression of genes encoding enzymes in the serine synthesis pathway (e.g., PHGDH, PSAT1, PSPH) provides a highly specific method for inducing deficiency.[6][14]
Protocol 3: CRISPR/Cas9-Mediated Knockout of PHGDH
-
gRNA Design and Cloning:
-
Design and clone 2-3 guide RNAs (gRNAs) targeting a critical exon of the PHGDH gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Include a non-targeting control gRNA.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line with the lentivirus at an appropriate multiplicity of infection (MOI).
-
-
Selection and Clonal Isolation:
-
Select transduced cells using the vector's selection marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand clonal populations and screen for PHGDH knockout.
-
Confirm the absence of PHGDH protein expression by Western blot.
-
Verify the functional consequence by assessing the inability of cells to proliferate in serine-free medium and by measuring intracellular serine levels.[6]
-
Part 2: In Vivo Techniques for Inducing this compound Deficiency
Modeling this compound deficiency in vivo typically involves dietary restriction or the use of genetically engineered mouse models (GEMMs).
Dietary Restriction
Feeding animals a specially formulated diet lacking this compound and glycine is a common and effective method to reduce systemic this compound levels.[7][14][15]
Protocol 4: this compound/Glycine-Free Diet in Mice
-
Animal Acclimatization:
-
Acclimate mice (e.g., C57BL/6J) to the housing facility for at least one week with free access to standard chow and water.
-
-
Dietary Intervention:
-
Randomly assign mice to a control group or an experimental group.
-
Provide the control group with a nutritionally complete, defined control diet.
-
Provide the experimental group with a custom isocaloric diet completely lacking this compound and glycine (e.g., Envigo, TD.90228).[15]
-
Ensure free access to the respective diets and water for the duration of the study (e.g., 2-4 weeks or longer).
-
-
Monitoring:
-
Monitor animal health, body weight, and food consumption regularly (e.g., 2-3 times per week).
-
-
Sample Collection and Analysis:
-
At the study endpoint, collect blood via cardiac puncture or from the tail vein into heparinized or EDTA-coated tubes.
-
Separate plasma by centrifugation.
-
Harvest tissues of interest (e.g., liver, brain, tumor), snap-freeze in liquid nitrogen, and store at -80°C.
-
Analyze this compound concentrations in plasma and tissue homogenates as described in Part 3.
-
Workflow for In Vivo this compound Deficiency Model
Caption: Standard workflow for an in vivo dietary this compound restriction study.
Genetic Models
The use of knockout mice, particularly those with a deleted Phgdh gene, provides a model of congenital this compound deficiency. However, global Phgdh knockout is embryonically lethal, necessitating the use of tissue-specific knockout models.[16]
Example Model: Brain-Specific Phgdh Knockout Mice
-
Generation: These mice can be generated by crossing mice carrying a floxed Phgdh allele (Phgdhfl/fl) with mice expressing Cre recombinase under a brain-specific promoter (e.g., Nestin-Cre).
-
Phenotype: These models recapitulate key neurological symptoms seen in human serine deficiency disorders, including microcephaly and behavioral abnormalities.[17]
-
Application: They are invaluable for studying the specific roles of de novo serine synthesis in brain development and function.[18][19]
Part 3: Verification of this compound Deficiency
Accurate quantification of this compound levels in biological samples is essential to confirm the successful induction of deficiency.
This compound Biosynthesis and Verification Pathway
Caption: The this compound synthesis pathway, point of pharmacological inhibition, and methods for verification.
Protocol 5: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate amino acid quantification.
-
Sample Preparation:
-
Plasma/Supernatant: Precipitate proteins by adding a 4-fold excess of cold methanol. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Tissues/Cell Pellets: Homogenize in a suitable extraction buffer (e.g., 80% methanol). Centrifuge to pellet debris and collect the supernatant.
-
Include an internal standard (e.g., stable isotope-labeled this compound, such as Dthis compound-d3) at the beginning of the extraction.[20]
-
-
Derivatization (Optional but common):
-
Derivatize the amino acids in the extract to improve chromatographic separation and ionization efficiency (e.g., using AccQ-Tag reagent).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Perform separation using a suitable gradient of mobile phases.
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound by comparing the peak area ratio of endogenous this compound to the internal standard against a standard curve prepared with known concentrations of this compound.
-
Alternative Quantification Methods
-
ELISA Kits: Commercially available ELISA kits offer a high-throughput method for quantifying this compound in plasma, serum, and cell culture supernatants.[21][22] These assays typically have a sensitivity in the low micromolar range.[21]
-
Fluorometric Assay Kits: These kits provide a sensitive method for quantifying both L- and D-serine based on enzymatic reactions that produce a fluorescent product.[23]
Table 2: Typical this compound Concentrations in Biological Fluids
| Sample Type | Typical Concentration Range (Human) | Notes |
|---|---|---|
| Serum/Plasma | 60 - 190 µM | Fasting samples are recommended for accurate assessment of endogenous synthesis.[23][24] |
| Cerebrospinal Fluid (CSF) | 20 - 70 µM | Low CSF serine is a key diagnostic marker for serine deficiency disorders.[25][23] |
| Saliva | 5 - 20 µM |[23] |
The protocols and resources outlined in these application notes provide a comprehensive framework for inducing and verifying this compound deficiency in both in vitro and in vivo settings. The choice of method—be it nutritional, pharmacological, or genetic—will depend on the specific research question. Careful application of these techniques, coupled with robust analytical verification, is essential for advancing our understanding of the roles of this compound metabolism in health and disease.
References
- 1. Serine-deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 3. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in disease and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 6. Serine Biosynthesis Is a Metabolic Vulnerability in IDH2-Driven Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 3-phosphoglycerate Dehydrogenase (PHGDH) Inhibitors | Enterprise Innovation [innovation.weill.cornell.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Serine palmitoyltransferase (SPT) deficient mice absorb less cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reducing the serine availability complements the inhibition of the glutamine metabolism to block leukemia cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] An essential role for de novo biosynthesis of this compound in CNS development. | Semantic Scholar [semanticscholar.org]
- 17. This compound Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. metabolomicscentre.nl [metabolomicscentre.nl]
- 20. benchchem.com [benchchem.com]
- 21. This compound quantification by ELISA? It's now possible! - Immusmol [immusmol.com]
- 22. Lim & BioSystems [lbiosystems.co.kr]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Thieme E-Journals - Journal of Pediatric Epilepsy / Abstract [thieme-connect.com]
- 25. An update on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
utilizing CRISPR-Cas9 to investigate the role of enzymes in L-serine metabolism
Application Note: Investigating L-Serine Metabolism Using CRISPR-Cas9
Introduction
This compound is a crucial amino acid that serves not only as a building block for proteins but also as a precursor for a multitude of essential biomolecules, including nucleotides, lipids, and other amino acids like glycine (B1666218) and cysteine.[1][2] The de novo synthesis of this compound from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) is a fundamental metabolic pathway.[3][4] This process is catalyzed by three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[1][5][6] Elevated expression of these enzymes and increased flux through the serine biosynthesis pathway are hallmarks of certain cancers, making this pathway a compelling target for therapeutic development.[4][7][8]
The CRISPR-Cas9 gene-editing system offers a powerful and precise tool for systematically investigating the functional roles of PHGDH, PSAT1, and PSPH. By generating stable knockout cell lines for each enzyme, researchers can dissect their individual contributions to cellular proliferation, metabolic homeostasis, and dependency on extracellular serine. These models are invaluable for validating these enzymes as drug targets and for screening potential inhibitors. This document provides a detailed workflow and protocols for utilizing CRISPR-Cas9 to create and analyze knockout cell lines, thereby elucidating the critical functions of enzymes in this compound metabolism.
This compound Biosynthesis Pathway
The canonical pathway for de novo this compound synthesis involves three enzymatic steps, converting the glycolytic intermediate 3-phosphoglycerate into this compound. PHGDH catalyzes the first and rate-limiting step.[4][7]
Experimental Protocols
Overall Experimental Workflow
The general strategy involves designing specific single-guide RNAs (sgRNAs) for each target gene, generating knockout cell lines using a lentiviral CRISPR-Cas9 system, validating the knockout at the genomic and protein levels, and finally, performing detailed metabolic and phenotypic analyses.
Protocol 1: Generation of Enzyme-Specific CRISPR-Cas9 Knockout Cell Lines
This protocol describes the generation of stable knockout cell lines for PHGDH, PSAT1, and PSPH using a lentiviral delivery system.
A. sgRNA Design and Cloning
-
Design: Design at least two unique sgRNAs per target gene (PHGDH, PSAT1, PSPH). Use online design tools (e.g., Benchling, CHOPCHOP) to select sgRNAs that target a coding exon early in the gene sequence to maximize the chance of a functional knockout. Choose guides with high on-target scores and low off-target predictions.
-
Oligo Synthesis: Order complementary DNA oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiCRISPR vector (e.g., lentiCRISPRv2).
-
Cloning: Anneal the complementary oligos and clone the resulting duplex into the BsmBI-digested lentiCRISPRv2 plasmid.
-
Verification: Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
B. Lentivirus Production and Transduction
-
Cell Seeding: Seed HEK293T cells in 10-cm plates. The next day, cells should be at 70-80% confluency.
-
Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2 plasmid containing the specific sgRNA, along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
Transduction: Seed the target cancer cell line (e.g., MDA-MB-468, which has high serine synthesis flux).[7] Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubation: Incubate for 24 hours, then replace the virus-containing media with fresh complete media.
C. Selection and Single-Cell Cloning
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding puromycin (B1679871) to the culture media at a predetermined concentration lethal to non-transduced cells.
-
Clonal Isolation: Once a stable, resistant population is established, perform single-cell cloning by seeding cells at a very low density (e.g., 0.5 cells/well) into 96-well plates.
-
Expansion: Monitor the plates for the growth of single colonies. Expand the resulting clones for validation.
D. Knockout Validation
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
Amplify the genomic region surrounding the sgRNA target site using PCR.
-
Purify the PCR product and send for Sanger sequencing.
-
Analyze the sequencing chromatograms for evidence of insertions/deletions (indels) by comparing them to the wild-type sequence.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type (WT) and knockout clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for PHGDH, PSAT1, or PSPH.
-
Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Confirm the absence of the target protein in the knockout clones.
-
Protocol 2: Metabolic Analysis of Knockout Cell Lines
This protocol outlines the procedure for analyzing the metabolic consequences of knocking out serine synthesis enzymes.
A. Cell Culture and Sample Preparation
-
Culture Conditions: Culture WT and validated knockout cell lines in both standard complete media and serine/glycine-depleted media.
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Metabolism Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold saline. Immediately add 1 mL of ice-cold 80% methanol (B129727) to quench all enzymatic activity.
-
Cell Harvesting: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.
B. Metabolite Extraction
-
Lysis: Vortex the cell suspension vigorously and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.
C. LC-MS/MS for Metabolite Profiling
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade water/acetonitrile.
-
Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: Use a HILIC or reversed-phase column to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect and quantify key metabolites like this compound, glycine, 3-phosphoglycerate, and other related intermediates.
-
-
Data Analysis: Integrate the peak areas for each metabolite and normalize to the cell number or total protein content. Compare the relative abundance of metabolites between WT and knockout cell lines.
Protocol 3: Phenotypic Assays
A. Cell Proliferation Assay
-
Cell Seeding: Seed an equal number of WT and knockout cells (e.g., 2,000 cells/well) in multiple 96-well plates. Use separate plates for each time point.
-
Culture Conditions: Culture the cells in both complete media and serine/glycine-depleted media.
-
Time Course: Measure cell proliferation at 0, 24, 48, 72, and 96 hours.
-
Measurement: Use a viability reagent (e.g., resazurin-based) or a direct cell counting method to quantify cell numbers at each time point.
-
Data Analysis: Plot the cell growth curves and calculate the doubling time for each cell line under both media conditions. CRISPR-mediated knockout of PHGDH or PSAT1 has been shown to halt growth in the absence of extracellular serine and glycine.[9]
Data Presentation
Quantitative data should be organized into clear and concise tables to facilitate comparison between experimental groups.
Table 1: Summary of CRISPR-Cas9 Knockout Validation
| Target Gene | Clone ID | Genotyping Result (Sanger) | Western Blot Result | Status |
|---|---|---|---|---|
| PHGDH | P-KO-C1 | 1 bp insertion (frameshift) | Protein not detected | Validated KO |
| PHGDH | P-KO-C2 | 7 bp deletion (frameshift) | Protein not detected | Validated KO |
| PSAT1 | S-KO-C1 | 4 bp deletion (frameshift) | Protein not detected | Validated KO |
| PSPH | H-KO-C1 | 2 bp insertion (frameshift) | Protein not detected | Validated KO |
| Control | WT | Wild-Type Sequence | Protein detected | Wild-Type |
Table 2: Relative Metabolite Abundance in Knockout vs. Wild-Type Cells (Data presented as Fold Change relative to WT in complete media. Analysis via LC-MS/MS)
| Metabolite | Media Condition | PHGDH KO | PSAT1 KO | PSPH KO |
|---|---|---|---|---|
| 3-Phosphoglycerate | Complete | 1.8 ± 0.2 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Serine-depleted | 2.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.1 | |
| This compound | Complete | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.4 ± 0.04 |
| Serine-depleted | < 0.01 | < 0.01 | < 0.01 | |
| Glycine | Complete | 0.5 ± 0.07 | 0.6 ± 0.08 | 0.5 ± 0.06 |
| | Serine-depleted | < 0.05 | < 0.05 | < 0.05 |
Table 3: Cell Proliferation Rates (Doubling Time in Hours)
| Cell Line | Complete Media | Serine-Depleted Media |
|---|---|---|
| Wild-Type | 24.5 ± 1.5 | 48.2 ± 3.1 |
| PHGDH KO | 25.1 ± 1.8 | No significant growth |
| PSAT1 KO | 24.8 ± 2.0 | No significant growth |
| PSPH KO | 25.5 ± 1.9 | No significant growth |
References
- 1. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of serine metabolism in lung cancer: From oncogenesis to tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha [frontiersin.org]
- 7. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lineage-specific silencing of PSAT1 induces serine auxotrophy and sensitivity to dietary serine starvation in luminal breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Impact of L-Serine on Osteoblast Differentiation and Gene Expression
Application Notes for Researchers, Scientists, and Drug Development Professionals
L-serine, a non-essential amino acid, has demonstrated a significant role in promoting osteoblast differentiation and enhancing the expression of key osteogenic genes.[1][2][3] This protocol provides a comprehensive framework for researchers, scientists, and professionals in drug development to assess the impact of this compound on bone formation processes in vitro. The methodologies detailed below are essential for screening potential therapeutic agents that modulate bone metabolism and for fundamental research into the molecular mechanisms governing osteogenesis.
Osteoblast differentiation is a complex process marked by the sequential expression of specific genes and the eventual mineralization of the extracellular matrix. This compound has been shown to upregulate crucial osteogenic markers, including alkaline phosphatase (ALP), Runt-related transcription factor 2 (Runx2), osterix (Osx), and collagen type I alpha 1 (Col1a1).[1][2][3] The provided protocols will guide users through the assessment of these key markers of osteoblast activity and differentiation.
The following application notes and protocols are designed to be adaptable for various research needs, from basic scientific inquiry to high-throughput screening in drug discovery.
Key Experimental Protocols
This section outlines the detailed methodologies for the principal experiments required to evaluate the effect of this compound on osteoblast differentiation.
Cell Culture and Induction of Osteogenic Differentiation
This initial protocol describes the culture of pre-osteoblastic cells and the induction of their differentiation into mature osteoblasts, with the inclusion of this compound as the experimental variable.
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1) or primary mesenchymal stem cells (MSCs)
-
Basal medium (e.g., Alpha-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Osteogenic induction medium: Basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
This compound stock solution (sterile-filtered)
-
Tissue culture plates (6-well, 24-well, and 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed the pre-osteoblastic cells in tissue culture plates at a density of 1 x 10^4 cells/cm².
-
Culture the cells in basal medium until they reach 80-90% confluency.
-
To induce differentiation, replace the basal medium with osteogenic induction medium. This marks Day 0 of differentiation.
-
Prepare experimental groups by supplementing the osteogenic induction medium with varying concentrations of this compound (e.g., 0, 0.1, 1, and 10 mM).[1] A control group with only osteogenic induction medium should be included.
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days, depending on the assay).
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[4][5] This colorimetric assay quantifies ALP activity.
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Alkaline phosphatase standard
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate reader
Procedure:
-
After 7-14 days of differentiation, wash the cell monolayers with Phosphate-Buffered Saline (PBS).
-
Lyse the cells with cell lysis buffer and collect the lysate.
-
In a 96-well plate, add a known volume of cell lysate to each well.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate ALP activity relative to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Alizarin Red S (ARS) Staining for Mineralization
Alizarin Red S staining is used to visualize and quantify the calcium deposits formed during the late stages of osteoblast differentiation.[6][7][8]
Materials:
-
40 mM Alizarin Red S solution (pH 4.1-4.3)
-
10% Formalin in PBS (for cell fixation)
-
Distilled water (dH2O)
Procedure:
-
After 14-21 days of differentiation, aspirate the culture medium and wash the cells with PBS.[6]
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.[6][8]
-
Wash the fixed cells twice with dH2O.[6]
-
Add the 40 mM Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature with gentle shaking.[6][9]
-
Remove the ARS solution and wash the wells four to five times with dH2O to reduce nonspecific staining.[6]
-
For qualitative analysis, visualize the stained calcium nodules under a microscope. Mineralized deposits will appear bright orange-red.[10]
-
For quantitative analysis, destain the wells by adding 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.[11]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of key osteogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Runx2, Alp, Sp7 (Osterix), Col1a1) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR system
Procedure:
-
At desired time points (e.g., day 3, 7, and 14), harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for the target and housekeeping genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| This compound Concentration (mM) | ALP Activity (U/mg protein) | Fold Change vs. Control |
| 0 (Control) | Value ± SD | 1.0 |
| 0.1 | Value ± SD | X.X |
| 1.0 | Value ± SD | Y.Y |
| 10.0 | Value ± SD | Z.Z |
Table 2: Quantification of Mineralization by Alizarin Red S Staining
| This compound Concentration (mM) | Absorbance at 562 nm | Fold Change vs. Control |
| 0 (Control) | Value ± SD | 1.0 |
| 0.1 | Value ± SD | X.X |
| 1.0 | Value ± SD | Y.Y |
| 10.0 | Value ± SD | Z.Z |
Table 3: Relative Gene Expression of Osteogenic Markers
| This compound Concentration (mM) | Runx2 (Fold Change) | Alp (Fold Change) | Sp7 (Osterix) (Fold Change) | Col1a1 (Fold Change) |
| 0 (Control) | 1.0 ± SD | 1.0 ± SD | 1.0 ± SD | 1.0 ± SD |
| 0.1 | X.X ± SD | X.X ± SD | X.X ± SD | X.X ± SD |
| 1.0 | Y.Y ± SD | Y.Y ± SD | Y.Y ± SD | Y.Y ± SD |
| 10.0 | Z.Z ± SD | Z.Z ± SD | Z.Z ± SD | Z.Z ± SD |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the impact of this compound on osteoblast differentiation.
This compound Signaling in Osteoblast Differentiation
Caption: Postulated signaling pathway of this compound in promoting osteoblast differentiation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sericin's Potential in Osteoporosis Management: The Roles of this compound and D-Serine in Bone Metabolism Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.astm.org [store.astm.org]
- 5. mdpi.com [mdpi.com]
- 6. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Alizarin red S (AR-S) staining and mineralization assays [bio-protocol.org]
Application Notes and Protocols: Enhancing L-serine Production in Corynebacterium glutamicum through Bayesian Optimization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for leveraging Bayesian optimization to enhance L-serine production in the industrial workhorse bacterium, Corynebacterium glutamicum. These guidelines are designed to offer a practical framework for researchers and scientists in metabolic engineering and drug development to optimize fermentation processes and genetic constructs for improved yields of this compound, a crucial amino acid in the pharmaceutical and cosmetic industries.
Introduction to this compound Production in Corynebacterium glutamicum
Corynebacterium glutamicum is a gram-positive soil bacterium widely used for the industrial production of amino acids. This compound biosynthesis in this organism starts from the glycolytic intermediate 3-phosphoglycerate (B1209933) and involves a three-step enzymatic pathway. Metabolic engineering efforts have traditionally focused on overexpressing key biosynthetic genes, deleting competing pathways, and optimizing fermentation conditions. However, achieving high titers of this compound is often limited by complex interactions between genetic modifications and environmental parameters.
Bayesian optimization has emerged as a powerful machine learning-based approach to efficiently explore and optimize complex, multi-parameter spaces. By iteratively building a probabilistic model of the objective function (e.g., this compound titer) and using an acquisition function to select the next most informative experiment, Bayesian optimization can significantly accelerate the process of identifying optimal production conditions with fewer experimental runs compared to traditional methods.
Metabolic Pathway for this compound Biosynthesis
The core this compound biosynthesis pathway in C. glutamicum involves the following key enzymes and genes:
-
3-phosphoglycerate dehydrogenase (PGDH) , encoded by the serA gene, catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is a key regulatory step, as PGDH is often subject to feedback inhibition by this compound.
-
Phosphoserine aminotransferase (PSAT) , encoded by the serC gene, converts 3-phosphohydroxypyruvate to O-phospho-L-serine.
-
Phosphoserine phosphatase (PSP) , encoded by the serB gene, dephosphorylates O-phospho-L-serine to yield this compound.
Key competing pathways that can divert intermediates away from this compound production include:
-
This compound degradation: this compound can be deaminated to pyruvate (B1213749) by this compound dehydratase, encoded by the sdaA gene.
-
Conversion to glycine: Serine hydroxymethyltransferase (SHMT), encoded by the glyA gene, converts this compound to glycine.
Analyzing the Influence of L-serine on Microglia: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of L-serine on microglia polarization and cytokine release. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation and have been implicated in a variety of neurological disorders. This compound, a non-essential amino acid, has emerged as a potential modulator of microglial activity, offering a promising avenue for therapeutic intervention.[1][2] This guide outlines the methodologies to assess the immunomodulatory properties of this compound on microglia, focusing on the shift between the pro-inflammatory M1 and anti-inflammatory M2 phenotypes.
Introduction to this compound and Microglia Polarization
Microglia can adopt different functional states, broadly categorized as the classically activated (M1) phenotype, which releases pro-inflammatory cytokines, and the alternatively activated (M2) phenotype, associated with anti-inflammatory functions and tissue repair.[3] A shift in the M1/M2 balance is critical in the progression of neuroinflammatory diseases. This compound has been shown to attenuate neuroinflammation by promoting the polarization of microglia towards the M2 phenotype.[1][2] This effect is believed to be mediated, in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the PI3K/Akt/mTOR signaling pathway.[4]
Data Presentation: this compound's Impact on Microglia
The following tables summarize quantitative data on the effects of this compound on microglia and associated inflammatory markers.
Table 1: In Vivo Effects of this compound on Inflammatory Markers Following Traumatic Brain Injury
| Marker | Treatment Group | Change Compared to Control | Reference |
| TNF-α | This compound (114, 342, or 1027 mg/kg) | Reduced | [5] |
| IL-1β | This compound (114, 342, or 1027 mg/kg) | Reduced | [5] |
| IL-6 | This compound (114, 342, or 1027 mg/kg) | Reduced | [5] |
| Activated Astrocytes & Microglia | This compound (114, 342, or 1027 mg/kg) | Reduced Numbers | [5] |
Table 2: Key Markers for Microglia Polarization
| Phenotype | Markers | Function | References |
| M1 (Pro-inflammatory) | iNOS, TNF-α, IL-1β, IL-6, CD16, CD86 | Host defense, antigen presentation, pro-inflammatory response | [6][7] |
| M2 (Anti-inflammatory) | Arginase-1 (Arg-1), CD206, IL-10, YM-1 | Immune resolution, tissue repair, anti-inflammatory response | [6][7] |
Experimental Protocols
This section provides detailed protocols for key experiments to analyze the effect of this compound on microglia.
Primary Microglia Isolation and Culture (from mouse pups)
This protocol describes the isolation of primary microglia from the cortices of P1-P2 mouse pups.[8][9]
Materials:
-
P1-P2 mouse pups
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
70 µm cell strainer
Procedure:
-
Euthanize P1-P2 mouse pups according to approved institutional animal care protocols.
-
Dissect the cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA and DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding DMEM/F12 with 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To harvest microglia, shake the flasks at 180-200 rpm for 2 hours at 37°C.[9]
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant at 300 x g for 10 minutes and resuspend the microglial pellet in fresh medium for subsequent experiments.
Microglia Polarization and this compound Treatment
Procedure:
-
Seed the isolated primary microglia in appropriate culture plates.
-
Allow the cells to adhere for 24 hours.
-
To induce M1 polarization, treat the cells with Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for 24 hours.[10]
-
To induce M2 polarization, treat the cells with Interleukin-4 (IL-4) (20 ng/mL) and Interleukin-13 (IL-13) (20 ng/mL) for 24 hours.[10]
-
For this compound treatment, pre-treat the cells with desired concentrations of this compound (e.g., 0.1, 1, 5 mM) for 2 hours before adding the polarizing stimuli. A study on macrophages used 1.2 mM of this compound.[2]
Analysis of Microglia Polarization by qPCR
Procedure:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green master mix and primers for M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Mrc1) markers.
-
Normalize the gene expression to a housekeeping gene (e.g., Gapdh).
-
Calculate the fold change in gene expression using the ΔΔCT method.[7]
Table 3: Example qPCR Primers for Mouse Microglia Polarization Markers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Nos2 (iNOS) | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |
| Arg1 | CTCCAAGCCAAAGTCCTTAGAG | AGGAGCTGTCATTAGGGACATC |
| Tnf | CCTGTAGCCCACGTCGTAG | GGGAGTAGACAAGGTACAACCC |
| Mrc1 (CD206) | CTCAACCCAAGGGCTCTTCTA | GCCACGTAAGACCCAAACCA |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Immunofluorescence Staining for Polarization Markers
Procedure:
-
Culture microglia on glass coverslips and perform treatments as described in 3.2.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against M1 (e.g., anti-CD16) and M2 (e.g., anti-CD206) markers overnight at 4°C. A general microglia marker like Iba1 should also be used.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Cytokine Release Assay (ELISA)
Procedure:
-
Collect the cell culture supernatants after the treatments described in 3.2.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available kits.[3][11]
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways of this compound in microglia.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the immunomodulatory effects of this compound on microglia. By employing these methods, researchers can elucidate the mechanisms by which this compound influences microglia polarization and cytokine release, contributing to the development of novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Microglia Polarization from M1 toward M2 Phenotype Is Promoted by Astragalus Polysaccharides Mediated through Inhibition of miR-155 in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 10. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Serine as a Neuroprotectant Against L-BMAA-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-proteinogenic amino acid β-N-methylamino-L-alanine (L-BMAA), a neurotoxin produced by cyanobacteria, has been implicated as an environmental risk factor for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] L-BMAA can be misincorporated into proteins in place of L-serine, leading to protein misfolding, aggregation, endoplasmic reticulum (ER) stress, and ultimately apoptotic cell death.[1][2][3][4][5] Research has demonstrated that the naturally occurring amino acid this compound can confer neuroprotection against L-BMAA-induced toxicity.[2][3] These notes provide an overview of the experimental evidence and detailed protocols for studying the neuroprotective effects of this compound.
Mechanisms of this compound Neuroprotection
This compound is hypothesized to protect neurons from L-BMAA through several mechanisms:
-
Competitive Inhibition: this compound competes with L-BMAA for incorporation into proteins, thereby reducing the formation of misfolded and aggregated proteins.[3][4][5]
-
Modulation of the Unfolded Protein Response (UPR): this compound has been shown to modulate the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. This compound may precondition cells to better handle proteotoxic stress.
-
Activation of Lysosomal Cathepsins: Studies suggest that this compound can selectively activate lysosomal enzymes like cathepsins B and L, which are involved in the degradation of aggregated proteins.
Data Presentation
In Vitro Neuroprotective Effects of this compound
The following table summarizes the key findings from in vitro studies using the human neuroblastoma cell line SH-SY5Y.
| Parameter Measured | L-BMAA Treatment Effect | This compound Co-treatment Effect | Reference |
| ER Stress (CHOP Expression) | Significant increase at 48 hours (p≤0.001) | Prevention of CHOP expression increase (p≤0.0001) | [1] |
| Apoptosis (Caspase-3 Activity) | Significant increase at 72 hours (p≤0.05) | Prevention of caspase-3 activity increase (p≤0.05) | [1] |
| Protein Aggregation | Increased ubiquitin-positive aggregates | Reduction in protein aggregation | [3] |
| Cell Viability | Dose-dependent reduction | Rescue of cell viability |
In Vivo Neuroprotective Effects of this compound (Vervet Model)
Chronic dietary exposure of vervet monkeys to L-BMAA induces neuropathological changes consistent with ALS. Co-administration of this compound has been shown to mitigate these effects.
| Neuropathological Feature | L-BMAA Dosing Effect | This compound Co-administration Effect | Reference |
| Motor Neuron Degeneration | Present | Reduced | [6] |
| TDP-43 Proteinopathy | Present in anterior horn cells | Reduced | [7][8][9] |
| Microglial Activation | Increased | Reduced | [6][7][8] |
| Reactive Astrogliosis | Increased | Reduced | [7][8] |
| Neurofibrillary Tangles | Increased | Reduced | [7] |
Experimental Protocols
In Vitro Model: SH-SY5Y Human Neuroblastoma Cells
1. Cell Culture and Maintenance:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Cells should be passaged at approximately 80% confluency using trypsin-EDTA.
2. L-BMAA and this compound Treatment:
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of L-BMAA hydrochloride and this compound in sterile, serum-free culture medium or water.
-
For experiments, replace the culture medium with fresh medium containing the desired concentrations of L-BMAA (e.g., 200-2000 µM) with or without this compound (e.g., 200-2000 µM).
-
Incubate cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with analysis.
3. Cell Viability Assay (MTS Assay):
-
Following treatment, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
4. Western Blot for Unfolded Protein Response (UPR) Markers:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-CHOP
-
Anti-PDI (Protein Disulfide Isomerase)
-
Anti-phospho-IRE1α
-
Anti-ATF6
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. Caspase-3 Activity Assay (Colorimetric or Fluorometric):
-
Prepare cell lysates as described for Western blotting.
-
Use a commercial caspase-3 activity assay kit.
-
Add cell lysate to a 96-well plate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation/emission of 380/460 nm (fluorometric).[10]
-
Calculate caspase-3 activity relative to the untreated control.
In Vivo Model: Vervet Monkey (Chlorocebus sabaeus)
1. Animal Model and Dosing:
-
Species: Vervet monkey (Chlorocebus sabaeus).
-
Experimental Groups:
-
Control: Fed a standard diet with a placebo (e.g., rice flour).
-
L-BMAA group: Fed a standard diet supplemented with L-BMAA.
-
L-BMAA + this compound group: Fed a standard diet supplemented with both L-BMAA and this compound.
-
-
Dosing: L-BMAA and this compound can be administered orally in a palatable vehicle. A representative dosing regimen is 210 mg/kg/day for 140 days.[8][9]
-
Monitoring: Regularly monitor the animals for any changes in health or behavior.
2. Neuropathological Analysis:
-
At the end of the study period, euthanize the animals and collect brain and spinal cord tissues.
-
Immunohistochemistry:
-
Fix tissues in formalin and embed in paraffin.
-
Section the tissues and perform immunohistochemical staining for markers of neurodegeneration, including:
-
TDP-43
-
Ubiquitin
-
Tau (e.g., AT8 antibody for phosphorylated tau)
-
Iba1 (for microglia)
-
GFAP (for astrocytes)
-
-
-
Image Analysis: Quantify the staining for each marker to assess the extent of pathology in the different treatment groups.
Visualizations
Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.
Caption: L-BMAA-induced neurotoxicity pathway and this compound's protective role.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. ScholarWorks@Arcadia - Capstone Showcase: How The Amino Acid this compound Provides Neuroprotection Against L-BMAA Induced Alzheimer’s Disease [scholarworks.arcadia.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of this compound Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
L-Serine as a Modulator of Endoplasmic Reticulum Stress and the Unfolded Protein Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The amino acid L-serine, traditionally classified as non-essential, is emerging as a critical player in cellular homeostasis, with profound implications for the study and treatment of diseases characterized by endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR). This compound metabolism is intricately linked to key cellular processes including protein synthesis, nucleotide biosynthesis, and the generation of crucial metabolites, positioning it as a key modulator of proteostasis.[1][2] Its application in research provides a valuable tool to investigate the mechanisms of ER stress and to explore potential therapeutic interventions for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[3][4]
This compound's Role in Cellular Metabolism and Proteostasis:
This compound is a central node in metabolism, serving as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and is a major source of one-carbon units for the folate cycle.[2] This cycle is essential for nucleotide synthesis and methylation reactions, processes vital for cell growth and function. By influencing the availability of building blocks for protein synthesis and cellular redox balance through glutathione (B108866) (GSH) production, this compound directly impacts the protein folding capacity of the ER.[5] Perturbations in this compound metabolism can, therefore, influence the delicate balance of proteostasis, leading to or alleviating ER stress.
Mechanism of Action in ER Stress and the UPR:
This compound has been shown to modulate the UPR, a complex signaling network activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR is initiated by three main sensor proteins: PERK, IRE1α, and ATF6. This compound appears to exert its protective effects by influencing multiple arms of this response.
Notably, this compound has been observed to selectively increase the translation of Protein Disulfide Isomerase (PDI), a critical ER chaperone that facilitates the correct formation of disulfide bonds in nascent polypeptides.[3] This targeted upregulation of a key folding enzyme suggests a mechanism by which this compound can enhance the ER's capacity to manage its protein load, thereby mitigating stress. Furthermore, studies have indicated that this compound can attenuate the expression of pro-apoptotic factors associated with chronic ER stress, such as C/EBP homologous protein (CHOP).[5]
Applications in Research and Drug Development:
The neuroprotective properties of this compound have garnered significant attention, particularly in the context of neurodegenerative diseases where ER stress is a known pathological feature.[6][7] this compound has demonstrated protective effects in models of amyotrophic lateral sclerosis (ALS) and other neurological conditions by reducing protein aggregation and neuronal cell death.[6] Its ability to modulate the UPR and reduce oxidative stress makes it a promising candidate for further investigation as a therapeutic agent.[8] In drug development, this compound and its derivatives are being explored for their potential to ameliorate diseases with a significant ER stress component. Its safety profile as a naturally occurring amino acid further enhances its therapeutic potential.[7]
Quantitative Data Summary:
The following tables summarize quantitative data from studies investigating the effects of this compound on markers of ER stress and related cellular processes.
| Cell Line/Model | This compound Concentration | Treatment Duration | Observed Effect on ER Stress Markers | Reference |
| Mouse Hippocampal HT22 Cells | 7.5-20 mM | Co-treatment | Dose-dependent suppression of DMNQ-induced CHOP/GADD153 upregulation. | [5] |
| Human Neuroblastoma Cells | Not specified | Not specified | Modulated the differential expression of UPR genes. | [6] |
| Streptozotocin-induced diabetic mice | 280 mg/day in drinking water | 4 weeks | Ameliorated oxidative stress markers in kidney tissue. | [8] |
| UPR Marker | Change Observed with this compound Treatment | Method of Detection | Reference |
| PDI | Increased protein translation | Western Blot | [3] |
| CHOP/GADD153 | Decreased expression | Western Blot, qPCR | [5] |
| GRP78/BiP | Modulated expression (context-dependent) | Western Blot, qPCR | [6][9] |
| XBP1 Splicing | Modulated (context-dependent) | RT-PCR | [3] |
| p-PERK/p-eIF2α/ATF4 | Modulated (context-dependent) | Western Blot, qPCR | [3][10] |
Visualizing this compound's Impact on the Unfolded Protein Response
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol outlines a general procedure for treating cultured cells with this compound to investigate its effects on ER stress.
-
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HT22, HeLa)
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (cell culture grade)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates/flasks
-
-
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
This compound Preparation: Prepare a sterile stock solution of this compound in PBS or cell culture medium. A typical stock concentration is 100 mM. Filter-sterilize the solution.
-
Treatment:
-
This compound alone: Replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 1-20 mM).[5]
-
Co-treatment with ER stress inducer: Pre-treat cells with this compound for a specified period (e.g., 1-2 hours) before adding the ER stress inducer, or add this compound and the inducer simultaneously.
-
Controls: Include an untreated control group and a group treated only with the ER stress inducer.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR).
-
2. Western Blot Analysis of UPR Markers
This protocol provides a method for detecting key UPR proteins by Western blotting.
-
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
-
Primary Antibody Recommendations:
| Target Protein | Host | Recommended Starting Dilution | Supplier Example |
| GRP78/BiP | Rabbit | 1:1000 - 1:6000 | Proteintech (11587-1-AP)[11] |
| CHOP/GADD153 | Mouse | 1:500 | Novus Biologicals |
| p-PERK | Rabbit | 1:1000 | Cell Signaling Technology |
| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology |
| β-Actin | Mouse | 1:5000 | Sigma-Aldrich |
-
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
3. qPCR Analysis of UPR Gene Expression
This protocol describes the quantification of UPR-related gene expression using quantitative real-time PCR.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers (see table below)
-
Real-time PCR system
-
-
Human qPCR Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| GRP78 (HSPA5) | CGAGGAGGAGGACAAGAAGG | CACCTTGAACGGCAAGAACT | [12] |
| CHOP (DDIT3) | GCACCTCCCAGAGCCCTCACTCTCC | GTCTACTCCAAGCCTTCCCCCTGCG | [12] |
| ATF4 | CCTTCGACAGCAGAGCATCCT | TCCTCCAACATCCAATCTGTCC | [1] |
| XBP1s | TGCTGAGTCCGCAGCAGGTG | GCTGGCAGGCTCTGGGGAAG | [12] |
| ACTB (β-Actin) | TCCTGGCCTCACTGTCCA | GTCCGCCTAGAAGCACTTGC | [12] |
-
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe to cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, primers, and cDNA.
-
Real-time PCR: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., β-actin).
-
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum stress and therapeutic strategies in metabolic, neurodegenerative diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects mouse hippocampal neuronal HT22 cells against oxidative stress-mediated mitochondrial damage and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Neurological Implications and Therapeutic Potential | MDPI [mdpi.com]
- 8. Effect of this compound on oxidative stress markers in the kidney of streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic Reticulum Stress, Unfolded Protein Response, and Cancer Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRP78/BIP antibody (11587-1-AP) | Proteintech [ptglab.com]
- 12. Item - qPCR primers. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting & Optimization
optimizing L-serine dosage for therapeutic efficacy in clinical trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing L-serine dosage for therapeutic efficacy in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in clinical trials for neurological disorders?
A1: this compound is a naturally occurring amino acid that plays several crucial roles in the central nervous system. It is a precursor to D-serine, a potent co-agonist at the glycine (B1666218) site of NMDA receptors, which are vital for synaptic plasticity, learning, and memory.[1][2] this compound is also essential for the synthesis of phospholipids (B1166683) and sphingolipids, which are critical components of neuronal membranes.[3][4] Furthermore, it is involved in one-carbon metabolism, which is crucial for the synthesis of nucleotides and the regulation of methylation reactions in the brain.[5] Researchers are investigating this compound for its potential neuroprotective effects in conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease.[6]
Q2: What are the typical dosage ranges of this compound being investigated in clinical trials?
A2: this compound dosages in clinical trials vary depending on the condition being studied. For ALS, doses have ranged from 0.5 grams to 15 grams, taken twice daily.[6][7][8] In a trial for early-stage Alzheimer's Disease, a dosage of 15 grams twice daily (30 grams total per day) has been used.[3][6] For Hereditary Sensory Neuropathy Type 1 (HSN1), a weight-based dosage of 400 mg/kg/day has been studied.[6]
Q3: How is this compound administered in clinical trials?
A3: In clinical trials, this compound is typically administered orally.[7] It has been given in various forms, including as a powder mixed with liquid or in gummy form.[3] For example, in an Alzheimer's disease trial, this compound was administered as gummies, with each gummy containing 1 gram of this compound.[3]
Q4: What is known about the safety and tolerability of this compound at therapeutic doses?
A4: this compound is generally considered safe and well-tolerated, even at the high doses used in clinical trials.[3][8] The U.S. Food and Drug Administration (FDA) has classified this compound as "Generally Recognized as Safe" (GRAS) as a food additive.[7][9] The most commonly reported side effects are gastrointestinal, such as bloating, nausea, and loss of appetite.[3][8] In a Phase I trial for ALS, some patients withdrew due to these gastrointestinal issues.[3][8]
Troubleshooting Guide
Issue 1: Patient reports gastrointestinal discomfort (bloating, nausea) after this compound administration.
-
Possible Cause: High doses of this compound can lead to gastrointestinal side effects.[3][8]
-
Troubleshooting Steps:
-
Dose Titration: Consider starting with a lower dose and gradually increasing to the target dose over several days or weeks. This can allow the gastrointestinal system to adapt.
-
Administration with Food: Administering this compound with meals may help to mitigate gastrointestinal side effects.
-
Divided Doses: If not already doing so, divide the total daily dose into smaller, more frequent administrations throughout the day. A study on the pharmacokinetics of this compound suggests that dosing at least three times a day may be optimal due to its rapid rise and fall in plasma levels.[10]
-
Formulation: If using a powder, ensure it is well-dissolved. If available, consider alternative formulations like gummies, which were used in an Alzheimer's trial.[3]
-
Issue 2: Concern about potential nephrotoxicity (kidney damage) with high-dose this compound.
-
Possible Cause: While clinical trials have not reported significant renal adverse events, high doses of D-serine (a metabolite of this compound) have been associated with nephrotoxicity in some contexts.[11][12] Therefore, monitoring renal function is a precautionary measure.
-
Troubleshooting Steps:
-
Baseline and Regular Monitoring: Establish baseline renal function before initiating this compound and monitor it regularly throughout the trial. Key parameters to monitor include serum creatinine, blood urea (B33335) nitrogen (BUN), and estimated glomerular filtration rate (eGFR).[3]
-
Hydration: Ensure participants maintain adequate hydration, as this can support renal function.
-
Dose Adjustment: If there are signs of declining renal function, consider a dose reduction or discontinuation of the supplement, and investigate for other potential causes.
-
Issue 3: Variability in patient response to this compound.
-
Possible Cause: Individual differences in metabolism, genetics, and underlying disease pathology can contribute to varied responses. This compound metabolism is complex, involving several enzymatic pathways.[5][13]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: If feasible, measure plasma and/or cerebrospinal fluid (CSF) levels of this compound and its metabolites (e.g., D-serine, glycine) to assess bioavailability and central nervous system penetration.[3][7] This can help correlate exposure with clinical outcomes.
-
Biomarker Analysis: Investigate potential biomarkers that may predict response to this compound. This could include markers of neuroinflammation, synaptic function, or metabolic pathways.
-
Stratification of Participants: In larger trials, consider stratifying participants based on genetic markers or baseline biomarker levels to identify subgroups that may be more likely to respond.
-
Data Presentation
Table 1: this compound Dosage in Clinical Trials for Neurological Disorders
| Condition | Dosage | Frequency | Total Daily Dose | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | 0.5 g - 15 g | Twice Daily | 1 g - 30 g | [6][7][8] |
| Alzheimer's Disease (Early Stage) | 15 g | Twice Daily | 30 g | [3][6] |
| Hereditary Sensory Neuropathy Type 1 (HSN1) | 400 mg/kg | Divided into 3 daily doses | Varies by weight | [6] |
| GRIN Disorder (Loss-of-function) | 500 mg/kg | Not specified | Varies by weight | [14] |
Table 2: Reported Side Effects of this compound in Clinical Trials
| Side Effect | Severity | Reported in Trials for | Management/Outcome | Reference |
| Bloating | Mild to Moderate | ALS | Patient withdrawal in one case | [3][8] |
| Nausea and Loss of Appetite | Mild to Moderate | ALS | Patient withdrawal in one case | [3][8] |
| Diarrhea | Not specified | General Use | Not specified | [15] |
| Constipation | Not specified | General Use | Not specified | [15] |
| Frequent Urination | Not specified | General Use | Not specified | [15] |
Experimental Protocols
Protocol 1: Oral this compound Administration and Monitoring in a Phase I ALS Trial
-
Objective: To evaluate the safety and tolerability of escalating doses of oral this compound in patients with ALS.
-
Methodology:
-
Participant Recruitment: Patients diagnosed with probable or definite ALS, meeting specific inclusion criteria (e.g., age, disease duration, functional rating scale score), were enrolled.[7]
-
Randomization and Blinding: Participants were randomly assigned to one of four twice-daily this compound dose groups (0.5 g, 2.5 g, 7.5 g, or 15 g) in a double-blind manner.[7]
-
Administration: this compound was administered orally twice daily for a period of six months.[7]
-
Data Collection:
-
Safety and Tolerability: Adverse events were recorded at each study visit. Routine blood tests (including complete blood count, liver function, and metabolic panel) and urine samples were collected throughout the trial.[3][7]
-
Pharmacokinetics: Blood and cerebrospinal fluid (CSF) samples were collected to measure this compound concentrations at baseline and at the end of the trial.[7]
-
Efficacy Measures: The ALS Functional Rating Scale-Revised (ALSFRS-R) and forced vital capacity (FVC) were assessed at regular intervals.[7]
-
-
Mandatory Visualizations
Caption: this compound synthesis from glycolysis and its major metabolic fates.
Caption: Role of D-Serine, derived from this compound, in NMDA receptor activation.
Caption: this compound's influence on the mTOR signaling pathway.
Caption: General experimental workflow for an this compound clinical trial.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 5. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. neurology.org [neurology.org]
- 9. Looking At The Use Of this compound and Potential Health Benefits/Risks – Center for Cognitive Health [centerforcognitivehealth.com]
- 10. Pharmacokinetics of oral this compound supplementation in a single patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine | vital.ly [vital.ly]
- 12. darwin-nutrition.fr [darwin-nutrition.fr]
- 13. This compound metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Trial Update - CureGRIN Foundation [curegrin.org]
- 15. draxe.com [draxe.com]
challenges in the industrial production of L-serine and strategies for yield improvement
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the industrial production of L-serine.
Frequently Asked Questions (FAQs)
Q1: What are the primary microorganisms used for industrial this compound production?
A1: The most commonly used microorganisms for industrial this compound production are Escherichia coli and Corynebacterium glutamicum.[1] Both have been extensively studied and metabolically engineered to improve this compound yields.[1] E. coli is favored for its well-understood genetics and rapid growth, while C. glutamicum is known for its ability to produce high titers of amino acids.[1][2]
Q2: What is the main metabolic pathway for this compound biosynthesis from glucose?
A2: The main pathway for this compound biosynthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) involves three key enzymatic steps:
-
3-phosphoglycerate dehydrogenase (PGDH) , encoded by the serA gene, oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate.[3][4]
-
Phosphoserine aminotransferase (PSAT) , encoded by the serC gene, converts 3-phosphohydroxypyruvate to O-phospho-L-serine.[3][4]
-
Phosphoserine phosphatase (PSP) , encoded by the serB gene, dephosphorylates O-phospho-L-serine to produce this compound.[3][4]
Q3: What are the major challenges encountered in the fermentative production of this compound?
A3: The primary challenges in the fermentative production of this compound include:
-
This compound toxicity: High concentrations of this compound can be toxic to production strains, leading to inhibited growth and reduced productivity.[5]
-
Feedback inhibition: The first enzyme in the biosynthetic pathway, 3-phosphoglycerate dehydrogenase (PGDH), is subject to feedback inhibition by this compound, which limits the overall production rate.[6][7]
-
Degradation of this compound: Production strains possess enzymes that can degrade this compound into other compounds like pyruvate (B1213749) and glycine, reducing the final yield.[5]
-
By-product formation: The metabolic flux can be diverted towards the synthesis of other amino acids, such as L-alanine and L-valine, which reduces the carbon available for this compound production.[8]
-
This compound reuptake: The produced this compound can be re-imported into the cells through transport systems, which can hinder its accumulation in the fermentation broth.[2][9]
Troubleshooting Guides
Issue 1: Low this compound Titer and Yield
Symptoms:
-
The final concentration of this compound in the fermentation broth is below the expected level.
-
The yield of this compound per gram of glucose is low.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Feedback inhibition of 3-phosphoglycerate dehydrogenase (PGDH) by this compound. | 1. Use a feedback-resistant variant of PGDH: Introduce mutations in the serA gene to create a feedback-resistant enzyme (SerAfr). Overexpression of serAfr can significantly improve this compound production.[6][10] 2. Monitor intracellular this compound concentration: High intracellular levels can exacerbate feedback inhibition. |
| Degradation of this compound. | 1. Knock out this compound deaminase genes: Delete genes encoding this compound deaminases, such as sdaA, sdaB, and tdcG in E. coli, which convert this compound to pyruvate.[3][5] 2. Knock out serine hydroxymethyltransferase (SHMT) gene: Delete the glyA gene, which encodes the enzyme that converts this compound to glycine.[5][6] |
| Insufficient precursor supply. | 1. Overexpress key glycolytic enzymes: Enhance the metabolic flux towards 3-phosphoglycerate by overexpressing genes like pgk (phosphoglycerate kinase).[10][11] 2. Optimize carbon source feeding: Maintain an adequate supply of glucose during fed-batch fermentation to ensure a continuous supply of precursors. |
| Suboptimal expression of biosynthetic pathway genes. | 1. Use strong promoters: Overexpress the serA, serB, and serC genes under the control of strong, inducible promoters. 2. Optimize plasmid copy number: Use low or medium copy number plasmids for stable expression of the biosynthetic pathway genes.[6] |
| Diversion of metabolic flux to competing pathways. | 1. Knock out genes involved in by-product formation: In C. glutamicum, deleting genes like alaT and avtA can reduce the formation of L-alanine and L-valine.[8] |
Issue 2: Poor Cell Growth During Fermentation
Symptoms:
-
Low optical density (OD) of the culture.
-
Slow growth rate.
-
Premature cessation of growth.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound toxicity. | 1. Adaptive Laboratory Evolution (ALE): Evolve the production strain in the presence of gradually increasing concentrations of this compound to select for more tolerant mutants. 2. Overexpress this compound exporters: Enhance the export of this compound from the cell by overexpressing transporter genes like eamA.[5] 3. Reduce this compound reuptake: Knock out genes encoding this compound importers, such as sdaC, cycA, sstT, and tdcC in E. coli.[2][9] |
| Metabolic burden from overexpression of heterologous proteins. | 1. Optimize induction conditions: Use lower concentrations of the inducer or induce at a later stage of cell growth. 2. Use different expression vectors: Experiment with plasmids that have different copy numbers and promoter strengths. |
| Nutrient limitation. | 1. Optimize fermentation medium: Ensure that the medium contains sufficient concentrations of all essential nutrients, including nitrogen, phosphorus, and trace elements.[12] 2. Implement a fed-batch strategy: Continuously feed a concentrated nutrient solution to prevent depletion during the fermentation process. |
Quantitative Data on this compound Production
The following table summarizes the this compound production metrics achieved in various metabolically engineered strains of E. coli and C. glutamicum.
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli | ΔsdaA, ΔsdaB, ΔtdcG, ΔglyA, overexpression of serAfr, serB, serC, and eamA | 11.7 | 0.43 | - | [5] |
| E. coli YF-7 | ΔsdaA, ΔiclR, ΔarcA, ΔaceB, overexpression of serAfr, serB, serC | 8.34 | - | - | [13] |
| E. coli | Overexpression of serAfr, serC, serB, pgk; ΔsdaA, ΔglyA (K229G mutation); engineered transport system | 35 | 0.42 | 0.98 | [6][10] |
| E. coli (ALE) | Evolved for this compound tolerance | 37 | 0.24 (mass yield) | - | |
| E. coli ES-134/pSC-08 | ΔsdaA, ΔglyA, ΔsdaC, ΔsstT, ΔtdcC, overexpression of serAfr, serB, serC | 34.8 | 0.31 | - | [2] |
| C. glutamicum | Deletion of alaT, avtA; attenuated acetohydroxyacid synthase | 42.62 | 0.21 (g/g sucrose) | 0.44 | [8] |
Experimental Protocols
Protocol 1: Gene Deletion in E. coli using Lambda Red Recombination
This protocol provides a general outline for deleting a target gene in E. coli using the lambda red recombination system.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the lambda red recombinase).
-
pKD4 or pKD13 plasmid (template for antibiotic resistance cassette).
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends homologous to the antibiotic resistance cassette.
-
Arabinose for inducing the lambda red system.
-
Antibiotics for selection.
Methodology:
-
Prepare electrocompetent E. coli cells containing the pKD46 plasmid. Grow the cells in SOB medium at 30°C to an OD600 of 0.4-0.6. Add L-arabinose to a final concentration of 10 mM and continue to incubate for 1-2 hours to induce the expression of the lambda red recombinase.
-
Generate the PCR product for recombination. Amplify the antibiotic resistance cassette from the pKD4 or pKD13 plasmid using the designed primers. The PCR product will have the resistance gene flanked by sequences homologous to the regions upstream and downstream of the gene to be deleted.
-
Electroporate the PCR product into the prepared electrocompetent cells.
-
Select for recombinants by plating the cells on LB agar (B569324) plates containing the appropriate antibiotic. Incubate at 37°C overnight.
-
Verify the gene deletion by colony PCR using primers that flank the target gene. The size of the PCR product will indicate whether the gene has been replaced by the antibiotic resistance cassette.
-
(Optional) Remove the antibiotic resistance cassette using a helper plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the resistance gene.
Visualizations
This compound Biosynthesis and Degradation Pathways in E. coli
References
- 1. Microbial Production of this compound from Renewable Feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving this compound formation by Escherichia coli by reduced uptake of produced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of high yield production of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound overproduction with minimization of by-product synthesis by engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of this compound High-Yielding Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Construction of an this compound producing Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Serine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of L-serine across the blood-brain barrier (BBB). This resource provides answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in the brain?
A1: this compound is a non-essential amino acid that is crucial for brain health and function. It serves as a building block for proteins, phospholipids (B1166683) (like phosphatidylserine), and sphingolipids, which are essential components of neuronal membranes.[1][2] this compound is also a precursor for other important molecules, including the amino acids glycine (B1666218) and D-serine.[3] D-serine, synthesized from this compound by the enzyme serine racemase, is a critical co-agonist for N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity, learning, and memory.[4][5]
Q2: How does this compound cross the blood-brain barrier?
A2: The brain can synthesize this compound from glucose within astrocytes.[4][6] However, there is also a significant influx of this compound from the blood across the BBB, especially during early postnatal development.[4][7] This transport is mediated by specific carrier proteins. A key transporter identified is Slc38a5, which is highly expressed in brain endothelial cells and efficiently transports this compound.[4][7] Other transporters, such as ASCT1, may also play a role, particularly in fetal and neonatal brains.[6] While transport occurs, the uptake of this compound from the blood is generally considered inefficient compared to other essential amino acids.[3][8]
Q3: What are the primary limitations in delivering exogenous this compound to the brain?
A3: The primary limitation is the relatively inefficient transport of this compound across the BBB.[3][8] The brain's own synthesis pathway can also compete with or downregulate the need for uptake from the blood.[1] Furthermore, systemically administered this compound is subject to metabolism in other parts of the body, which can reduce the amount available to cross the BBB. For its derivative, D-serine, slow and weak diffusion across the BBB and potential nephrotoxicity have limited its clinical use.[9][10]
Q4: What are the current strategies being explored to enhance this compound delivery to the brain?
A4: Several strategies are under investigation to overcome the delivery challenges:
-
High-Dose Supplementation: Administering high concentrations of this compound to increase the concentration gradient and drive more of it across the BBB.[11]
-
Prodrugs: Modifying the this compound molecule to create a more lipophilic version or one that can hijack a more efficient transporter, like the Large Neutral Amino Acid Transporter (LAT1).[12] The prodrug is designed to be inactive until it crosses the BBB and is converted back to this compound.[12][13]
-
Nanoparticle-Mediated Delivery: Encapsulating this compound in nanoparticles designed to cross the BBB. These nanoparticles can be functionalized with ligands that target specific receptors on brain endothelial cells to facilitate transport via mechanisms like receptor-mediated or adsorptive-mediated transcytosis.[14][15][16]
Troubleshooting Guides
Issue 1: Low or Inconsistent Brain Uptake of this compound in In Vivo Experiments
Q: We are administering this compound systemically to mice, but analysis of brain tissue shows very low and variable concentrations. What could be the cause and how can we troubleshoot this?
A: This is a common challenge. Here are several potential causes and troubleshooting steps:
-
Cause 1: Transporter Saturation or Low Expression. The this compound transporters at the BBB, like Slc38a5, can become saturated at high doses. Also, transporter expression can vary with age; for instance, young mice show a much higher this compound influx rate than older mice.[4]
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration that does not saturate the transport mechanism.
-
Age Considerations: Be consistent with the age of the animals used in your study and consider that results from young animals may not be directly translatable to adults.
-
Alternative Delivery: If direct transport is the issue, consider formulating this compound into a prodrug or a nanoparticle carrier to utilize a different entry mechanism.[12][14]
-
-
-
Cause 2: Rapid Peripheral Metabolism. this compound administered systemically can be quickly metabolized by the liver and other organs, reducing its plasma concentration and availability for brain uptake.
-
Troubleshooting:
-
Pharmacokinetic Study: Conduct a pharmacokinetic study to measure the plasma half-life of your this compound dose. This will help you choose the correct time points for tissue collection.
-
Route of Administration: The route of administration (e.g., intravenous vs. intraperitoneal vs. oral) will significantly impact bioavailability. Ensure you are using a route that provides sustained plasma levels.
-
-
-
Cause 3: Inaccurate Sample Processing. this compound is an endogenous amino acid, so contamination or improper sample handling can lead to inaccurate measurements.
-
Troubleshooting:
-
Rapid Tissue Harvesting: Harvest and flash-freeze brain tissue immediately to stop all enzymatic activity.
-
Standardized Homogenization: Use a consistent and validated protocol for tissue homogenization and protein precipitation to ensure complete extraction.[17] Refer to the Experimental Protocol for this compound Quantification below.
-
-
Issue 2: High Variability in In Vitro BBB Model Permeability Studies
Q: Our in vitro BBB model (e.g., co-culture of endothelial cells and astrocytes) shows high variability in this compound transport rates between experiments. How can we improve the reliability of our model?
A: In vitro BBB models are powerful tools but require careful standardization to yield reproducible results.[18][19][20]
-
Cause 1: Inconsistent Barrier Tightness. The tightness of the barrier, often measured by Transendothelial Electrical Resistance (TEER), can vary. A leaky barrier will allow paracellular diffusion, confounding your measurements of transporter-mediated uptake.[21]
-
Troubleshooting:
-
Monitor TEER: Regularly monitor TEER values for all cell monolayers. Establish a minimum acceptable TEER value before starting any transport experiment. Discard any monolayers that do not meet this criterion.
-
Optimize Co-culture Conditions: Ensure consistent seeding density and health of both endothelial cells and astrocytes, as astrocytes are crucial for inducing barrier properties.
-
-
-
Cause 2: Cell Passage Number and Source. The characteristics of endothelial cell lines can change at high passage numbers, leading to altered transporter expression.[19]
-
Troubleshooting:
-
Use Low Passage Cells: Use cells within a defined, low passage number range for all experiments.
-
Consistent Cell Source: Obtain cells from a reliable and consistent source.
-
-
-
Cause 3: Experimental Conditions. Factors like temperature, pH, and incubation time can affect transporter activity.
-
Troubleshooting:
-
Strict Environmental Control: Maintain strict control over temperature (37°C) and buffer pH during the transport assay.
-
Time-Course Study: Perform a time-course study to ensure you are measuring the initial linear phase of uptake.
-
-
Data Presentation
Table 1: Representative Dosages of this compound in Preclinical Studies
| Animal Model | Disease/Condition Investigated | This compound Dose | Route of Administration | Outcome/Observation | Reference |
| Mice (Slc38a5-KO) | Developmental Delay | Replenishing concentrations | Not specified | Ameliorated motor impairments | [7][11] |
| Mice | Traumatic Brain Injury | Not specified | Not specified | Protected brain tissue and improved recovery by inhibiting inflammation | [2] |
| Mice | Alzheimer's Disease Model | Dietary supplementation | Oral (in diet) | Restored deficits of both this compound and D-serine in the brain | [22] |
| Rats | Diabetic Neuropathy | Dietary supplementation | Oral (in diet) | Alleviated neuropathies | [23] |
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue via HPLC
This protocol provides a general framework for measuring this compound levels in brain tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which requires derivatization.[17][24]
1. Materials and Reagents:
-
Homogenization Buffer (e.g., ice-cold PBS)
-
Protein Precipitation Agent (e.g., 0.4 M perchloric acid)
-
Derivatization Reagent: A freshly prepared mix of OPA (o-phthalaldehyde) and NAC (N-acetyl-L-cysteine) in a borate (B1201080) buffer.[17]
-
HPLC system with a C18 reverse-phase column and a fluorescence detector.
-
This compound standards of known concentrations.
2. Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold homogenization buffer.
-
Keep the homogenate on ice at all times to prevent degradation.[17]
3. Protein Precipitation:
-
Add an equal volume of ice-cold 0.4 M perchloric acid to the homogenate.
-
Vortex the mixture vigorously and let it stand on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized brain extract.
4. Derivatization:
-
Mix a small volume (e.g., 50 µL) of the supernatant or this compound standard with an equal volume of the freshly prepared OPA/NAC derivatization reagent.[17]
-
Allow the reaction to proceed for approximately 2 minutes at room temperature, protected from light. Derivatization reactions can be time-sensitive and lack reproducibility if not carefully controlled.[24][25]
5. HPLC Analysis:
-
Immediately inject a fixed volume (e.g., 20 µL) of the derivatized sample onto the C18 column.
-
Run the sample using an appropriate mobile phase gradient (e.g., a gradient of sodium phosphate (B84403) buffer and methanol).
-
Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[17]
6. Quantification:
-
Generate a standard curve by running the derivatized this compound standards of known concentrations.
-
Identify and integrate the area of the peak corresponding to the this compound derivative in your samples.
-
Calculate the this compound concentration in the brain tissue based on the standard curve and express the results as nmol/g of wet tissue weight.[17]
Visualizations
Diagrams of Pathways and Workflows
Caption: this compound synthesis in astrocytes and its conversion to D-Serine in neurons.
Caption: Workflow for assessing this compound brain uptake in an in vivo model.
Caption: Challenges and strategies for enhancing this compound delivery across the BBB.
References
- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]
- 2. This compound & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 3. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel neuroglial and glioglial relationships mediated by this compound metabolism [jstage.jst.go.jp]
- 7. Impairment of serine transport across the blood-brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 10. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Impairment of Serine Transport Across the Blood-Brain Barrier by Delet" by Inna Radzishevsky, Maali Odeh et al. [digitalcommons.library.tmc.edu]
- 12. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blood–Brain Barrier In Vitro Models and Their Applications in Toxicology | Springer Nature Experiments [experiments.springernature.com]
- 21. Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dietary serine intake is associated with cognitive function among US adults - Food & Function (RSC Publishing) DOI:10.1039/D3FO04972H [pubs.rsc.org]
- 24. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in L-serine Supplementation Experiments
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with L-serine supplementation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.
Frequently Asked Questions (FAQs)
This compound Quality and Preparation
Q1.1: What are the recommended quality specifications for this compound used in research?
For reliable and reproducible results, it is crucial to use high-purity this compound. Look for suppliers that provide a Certificate of Analysis (CoA) with the following specifications:
-
Assay (Purity): 99.0% to 101.0%[1]
-
Pharmacopeial Standards: Adherence to USP (United States Pharmacopeia), EP (European Pharmacopoeia), or JP (Japanese Pharmacopoeia) standards is a good indicator of quality[1].
-
Certified Reference Materials (CRMs): For applications requiring high accuracy, such as analytical standard preparation, consider using a CRM produced in accordance with ISO/IEC 17025 and ISO 17034[3].
Q1.2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical to prevent degradation and contamination.
-
Solubility: this compound is soluble in water. A product from Sigma-Aldrich is reported to be soluble at 50 mg/ml, yielding a clear, colorless solution, with another report of solubility up to 250 mg/ml at 20°C[4]. Another source indicates a solubility of 360 g/L[2].
-
Preparation:
-
Storage:
-
For long-term storage, it is advisable to aliquot the stock solution and freeze it at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles[5].
-
Some suppliers recommend storing the neat this compound powder at room temperature or +4°C[4][6]. Always refer to the manufacturer's instructions.
-
Experimental Design and Execution
Q2.1: My experimental results with this compound are inconsistent. What are the common causes of variability?
Variability in this compound supplementation experiments can arise from several factors:
-
Basal Media Composition: Standard cell culture media often contain this compound. The concentration of this endogenous this compound can mask the effects of supplementation. For tracer studies or when precise control is needed, consider using a custom serine-free medium[5].
-
Cell Passage Number: The characteristics of cell lines can change with high passage numbers, leading to altered morphology, growth rates, and responses to stimuli. It is recommended to use low-passage cells and maintain a consistent passage number for all experiments in a study[7].
-
Incubation Time: The metabolic turnover of this compound may require a sufficient incubation time. If you are not observing an effect, consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours)[5].
-
Dosage: The concentration of this compound can have varying effects. High concentrations of D-serine (the isomer of this compound) can be toxic to some cells, particularly neuronal cells, as it is an NMDA receptor agonist[5]. It is crucial to perform a dose-response assay to determine the optimal, non-toxic concentration for your specific cell line[5].
-
Interactions with Other Media Components: The metabolic interplay between this compound and other amino acids, such as glycine (B1666218), is well-established. In this compound depleted conditions, supplementation with glycine can lead to this compound production, which can affect the interpretation of results[8].
Q2.2: How can I control for the this compound already present in my cell culture medium?
To accurately assess the effects of exogenous this compound, it is important to account for the amount present in the basal medium.
-
Quantify Basal this compound: If possible, measure the concentration of this compound in your basal medium using techniques like HPLC or LC-MS/MS.
-
Use Serine-Free Medium: The most robust approach is to use a custom-formulated medium that lacks this compound. This allows you to add a precise concentration of this compound as the sole source[5].
-
Supplement Strategically: If using a standard medium, ensure that the supplemented this compound concentration is significantly higher than the basal level to elicit a measurable response.
Q2.3: Could the passage number of my cells be affecting the results?
Yes, the passage number can significantly impact the phenotype and experimental reproducibility of cell lines[7].
-
Phenotypic Drift: High-passage cells can exhibit altered morphology, growth rates, and gene expression compared to low-passage cells[7].
-
Recommendations:
Data Interpretation and Troubleshooting
Q3.1: I am observing unexpected or contradictory results in my this compound experiments. What could be the reason?
Contradictory findings in this compound research are not uncommon and can be influenced by the experimental context.
-
Cell-Type Specific Metabolism: Different cell types have distinct metabolic profiles. The response to this compound can vary depending on the cell line's endogenous capacity for this compound synthesis and its reliance on exogenous sources.
-
Metabolic State of Cells: The overall metabolic state of the cells, influenced by factors like glucose availability and the presence of other nutrients, can alter the cellular response to this compound supplementation. For example, in E. coli fermentation, the carbon-to-nitrogen ratio in the medium significantly impacts this compound production[9].
-
Isomer Effects: While this compound is the common supplement, it can be converted to D-serine, which has distinct biological activities, particularly in the nervous system[10]. Be mindful of potential off-target effects mediated by D-serine.
-
Contradictory Literature: The role of this compound in some diseases, like Alzheimer's, is still debated, with some studies suggesting benefit from supplementation and others cautioning against it due to potentially elevated serine levels in the brain[10][11]. Carefully consider the specific models and conditions of published studies when interpreting your own data.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability or Proliferation Results
| Symptom | Possible Cause | Suggested Solution |
| Reduced cell viability at high this compound concentrations | D-serine toxicity, especially in neuronal cells[5]. | Perform a dose-response assay to determine the IC50 and select a non-toxic concentration[5]. Consider using this compound from a source with low D-isomer contamination. |
| No effect on cell proliferation | Insufficient this compound concentration above basal levels. | Quantify this compound in your basal medium and supplement with a concentration high enough to elicit a response. Consider using serine-free medium[5]. |
| Insufficient incubation time for metabolic effects. | Conduct a time-course experiment to determine the optimal duration of this compound exposure[5]. | |
| Cell line is not responsive to this compound supplementation. | Verify the expression of key enzymes in the serine synthesis pathway in your cell line. | |
| Variable results between experiments | Inconsistent this compound stock solution. | Prepare fresh stock solutions regularly. Aliquot and store at -80°C to avoid freeze-thaw cycles[5]. |
| High cell passage number. | Use low-passage cells and maintain a consistent passage number across all experiments[7]. |
Guide 2: Variability in Neuroprotection Assays
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent neuroprotective effect | Timing of this compound supplementation relative to the neurotoxic insult. | Optimize the timing of this compound pre-treatment, co-treatment, or post-treatment. |
| Concentration of the neurotoxic agent is too high. | Titrate the concentration of the neurotoxic agent to achieve a sub-maximal level of cell death, allowing for a window to observe neuroprotection. | |
| Off-target effects of this compound or its metabolites. | Investigate the role of D-serine and other downstream metabolites in your experimental model. | |
| High background in assays | Interference from media components. | Use appropriate controls, including vehicle controls and this compound alone, to assess baseline effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder in a sterile container.
-
Dissolution: Add sterile, high-purity water or PBS to the desired final concentration (e.g., 100 mM).
-
Mixing: Vortex and gently warm the solution if necessary to ensure complete dissolution[5].
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile container[5].
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles[5].
Protocol 2: Dose-Response Assay for Cell Viability (MTT Assay)
This protocol is adapted from a general neuroprotection assay guide[12].
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[12].
-
Treatment: Remove the culture medium and add fresh medium containing a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM). Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator[12].
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C[12].
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 or IC50.
Visualizations
Caption: Key metabolic pathways involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound EMPROVE EXPERT Ph Eur,JP,USP 56-45-1 [sigmaaldrich.com]
- 3. L-丝氨酸 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS 56-45-1 | LGC Standards [lgcstandards.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study casts doubt on safety, efficacy of this compound supplementation for AD | MDedge [mdedge.com]
- 12. benchchem.com [benchchem.com]
strategies to modulate L-serine metabolic pathways for therapeutic benefit
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modulation of L-serine metabolic pathways for therapeutic benefit. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for therapeutically modulating this compound metabolism?
A1: The primary strategies involve either inhibiting enzymes in the this compound synthesis pathway to reduce this compound levels or supplementing with this compound to increase its availability.
-
Inhibition of this compound synthesis: This approach is primarily explored in oncology, as many cancer cells are dependent on the de novo synthesis of this compound for proliferation.[1][2][3] The key enzyme targeted is 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which is the rate-limiting step in the pathway.[1][2][4]
-
This compound supplementation: This strategy is being investigated for various neurological and metabolic disorders.[5][6][7] this compound is considered a conditionally essential amino acid, and supplementation may be beneficial in conditions associated with its deficiency.[8]
-
Modulation of D-serine levels: D-serine, synthesized from this compound by serine racemase (SR), is a co-agonist of NMDA receptors in the brain.[9][10] Both inhibition and activation of serine racemase are being explored for neurological and psychiatric conditions.[9][10][11]
Q2: Which enzymes are the main targets for inhibiting this compound synthesis?
A2: The main enzymatic target for inhibiting this compound synthesis is 3-phosphoglycerate dehydrogenase (PHGDH) . It is the first and rate-limiting enzyme in the serine biosynthesis pathway.[2][4] PHGDH is overexpressed in various cancers, including breast cancer, melanoma, and glioma, making it a promising target for anti-cancer therapies.[1] Other enzymes in the pathway, such as phosphoserine aminotransferase (PSAT) and phosphoserine phosphatase (PSPH), are also crucial but less frequently targeted.[5][12]
Q3: What are some of the available small molecule inhibitors for PHGDH?
A3: Several small molecule inhibitors of PHGDH have been identified and are used in preclinical research. The table below summarizes some of these inhibitors.
| Inhibitor | Target | Therapeutic Area | Notes |
| NCT-503 | PHGDH | Cancer, Multiple Myeloma | Potent and selective inhibitor.[1][4] |
| CBR-5884 | PHGDH | Cancer (Breast, Melanoma) | Non-competitive inhibitor that disrupts PHGDH oligomerization.[1][3][13] |
| Azacoccone E | PHGDH | Cancer | Natural product with inhibitory activity.[1] |
| Ixocarpalactone A | PHGDH | Cancer | Natural product with inhibitory activity.[1] |
| Withangulatin A | PHGDH | Cancer | Covalent inhibitor.[1] |
| Chicoric acid | PHGDH | Gastric Cancer | Natural phenolic compound identified through virtual screening.[2] |
Q4: What are the therapeutic applications of this compound supplementation?
A4: this compound supplementation is being investigated for a range of conditions:
-
Diabetes: this compound may improve glucose homeostasis and mitochondrial function.[5][6] It has been shown to be positively correlated with insulin (B600854) secretion and sensitivity.[6]
-
Neurological Disorders: this compound has shown potential in amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[6][7][14][15] It is a precursor for important molecules in the central nervous system.[7]
-
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): this compound supplementation can reduce the production of neurotoxic deoxysphingolipids in patients with HSAN1.[6][14]
Q5: How can D-serine levels be modulated for therapeutic benefit?
A5: D-serine levels are modulated by targeting the enzyme serine racemase (SR) , which converts this compound to D-serine.[9][10]
-
Inhibition of Serine Racemase: Increased D-serine levels are linked to conditions like ALS and Alzheimer's disease, making SR inhibitors a potential therapeutic strategy.[9][10]
-
Activation of Serine Racemase: Decreased D-serine concentrations are associated with schizophrenia, suggesting that SR agonists could be beneficial.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent results with PHGDH inhibitors in cell culture.
| Possible Cause | Troubleshooting Step |
| Cell line does not overexpress PHGDH. | Confirm PHGDH expression levels in your cell line via Western blot or qPCR. Not all cancer cells are dependent on de novo serine synthesis.[3][13] |
| Presence of exogenous serine in the culture medium. | Use serine-free medium for your experiments. The presence of external serine can compensate for PHGDH inhibition.[3] |
| Inhibitor instability or degradation. | Prepare fresh stock solutions of the inhibitor and store them appropriately. Avoid multiple freeze-thaw cycles. |
| Activation of compensatory metabolic pathways. | Cancer cells can adapt to PHGDH inhibition by upregulating other pathways like glutaminolysis. Consider combination therapies.[1] |
Issue 2: Difficulty in measuring changes in this compound or D-serine levels.
| Possible Cause | Troubleshooting Step |
| Low sensitivity of the detection method. | For low concentrations, consider more sensitive techniques like HPLC with fluorescence detection or mass spectrometry-based methods.[16][17] Commercially available ELISA kits are also an option.[18] |
| Sample degradation. | Process samples quickly and keep them on ice. For long-term storage, deproteinize samples and store them at -20°C or lower.[19][20] |
| Interference from other metabolites. | Use appropriate sample cleanup procedures, such as deproteinization with perchloric acid or spin columns, to remove interfering substances.[16][19][20] |
| Inaccurate quantification. | Always prepare a fresh standard curve for each experiment. Use an internal standard for mass spectrometry-based methods to account for sample processing variability. |
Experimental Protocols
Protocol 1: Measuring D-Serine Levels in Brain Tissue via HPLC
This protocol is a generalized procedure for the quantification of D-serine in brain tissue using HPLC with fluorescence detection after derivatization.
Materials:
-
Brain tissue
-
Ice-cold 0.4 M perchloric acid
-
o-phthaldialdehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Sodium tetraborate (B1243019) buffer (0.1 M, pH 10.4)
-
D-serine standard
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer on ice.
-
Protein Precipitation: Stop enzymatic reactions and precipitate proteins by adding an equal volume of ice-cold 0.4 M perchloric acid. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized amino acids.[16]
-
Derivatization Reagent Preparation: Prepare the derivatization reagent by mixing OPA solution, NAC solution, and sodium tetraborate buffer. This should be prepared fresh daily.[16]
-
Derivatization: Mix 50 µL of the supernatant (or D-serine standards) with 50 µL of the derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature in the dark.[16]
-
HPLC Analysis: Immediately inject an aliquot of the derivatized sample onto the C18 column.
-
Detection: Use a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[16]
-
Quantification: Generate a standard curve using known concentrations of D-serine. Calculate the D-serine concentration in the samples based on the standard curve.
Protocol 2: General Protocol for Dthis compound Assay Kit
This protocol provides a general workflow for using a commercial fluorescence-based assay kit to measure D-serine and total serine (D+L).
Materials:
-
Commercial Dthis compound Assay Kit (containing assay buffer, enzymes, probe, and D-serine standard)
-
Samples (e.g., cell lysates, plasma)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Deproteinize samples using a 10 kDa MWCO spin column or perchloric acid precipitation as recommended by the kit manufacturer.[20]
-
Standard Curve Preparation: Prepare a D-serine standard curve according to the kit's instructions by performing serial dilutions of the provided standard.[19][20]
-
Reaction Setup: For each sample, prepare wells for measuring D-serine only, total serine, and a sample background control. Add the prepared standards and samples to the appropriate wells.
-
Reaction Mix Preparation: Prepare the reaction mixes for D-serine only, total serine, and sample background according to the kit protocol. This typically involves mixing the assay buffer, probe, and specific enzymes.[20]
-
Incubation: Add the appropriate reaction mix to each well, and incubate the plate at 37°C for 60 minutes, protected from light.[19][20]
-
Measurement: Measure the fluorescence at the recommended wavelengths (e.g., Ex/Em = 535/587 nm) in an endpoint mode.[19][20]
-
Calculation: Subtract the background readings, plot the standard curve, and determine the concentration of D-serine and total serine in the samples. The this compound concentration can be calculated by subtracting the D-serine concentration from the total serine concentration.[19]
Visualizations
Caption: this compound Metabolic Pathway and Therapeutic Targets.
Caption: Workflow for Measuring Serine Levels in Biological Samples.
Caption: Troubleshooting Logic for PHGDH Inhibitor Experiments.
References
- 1. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L‐serine: a neglected amino acid with a potential therapeutic role in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer’s Disease Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Serine Pathway: A Promising Approach against Tuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 15. draxe.com [draxe.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound quantification by ELISA? It's now possible! - Immusmol [immusmol.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Dthis compound Assay Kit (ab241027) is not available | Abcam [abcam.com]
Technical Support Center: Asn133Ser (N133S) Variant of Human Phosphoserine Phosphatase (hPSP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Asn133Ser (N133S) variant of human phosphoserine phosphatase (hPSP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are expressing the N133S variant of hPSP in E. coli and are observing lower protein yields and increased aggregation compared to the wild-type (wt) protein. What could be the cause and how can we mitigate this?
A1: The Asn133Ser substitution is known to decrease the thermal stability of hPSP.[1][2] This inherent instability can lead to misfolding and aggregation during overexpression in E. coli.
Troubleshooting Steps:
-
Lower Induction Temperature: Reduce the expression temperature to 18-25°C overnight. Lower temperatures slow down protein synthesis, which can promote proper folding.
-
Optimize Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG). A lower concentration may reduce the rate of protein expression, preventing the accumulation of unfolded protein.
-
Use a Solubility-Enhancing Tag: Consider fusing a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your construct. These tags can help keep the protein soluble.
-
Co-expression with Chaperones: Co-express molecular chaperones that can assist in the proper folding of the N133S variant.
-
Lysis Buffer Additives: Include additives in your lysis buffer to stabilize the protein, such as glycerol, non-denaturing detergents, or specific ligands/cofactors (e.g., MgCl₂).
Q2: Does the Asn133Ser mutation affect the enzymatic activity of hPSP?
A2: No, the recombinant Asn133Ser enzyme does not show significant alterations in enzymatic activity compared to the wild-type protein.[1][2][3] The kinetic parameters, including the catalytic efficiency (kcat/Km), are nearly identical to the wild-type enzyme.[3]
Q3: We are performing thermal stability analysis using Differential Scanning Calorimetry (DSC). What is the expected melting temperature (Tm) for the N133S variant?
A3: The N133S variant is significantly less stable than the wild-type hPSP. In the presence of 0.125 mM MgCl₂, the reported melting temperature (Tm) for the N133S variant is approximately 52.8 ± 0.1 °C , which is lower than the wild-type's Tm of 58.5 ± 0.1 °C .[1][4]
Q4: Does the N133S mutation impact the oligomeric state or the secondary structure of hPSP?
A4: The Asn133Ser substitution does not appear to affect the secondary structure or the dimeric oligomerization state of the protein under non-denaturing conditions.[1][2][3] Circular dichroism (CD) spectra of the wild-type and N133S variant are very similar, and both proteins behave as dimers during size-exclusion chromatography.[1][3]
Data Presentation
Table 1: Thermal Stability of Wild-Type and N133S hPSP
| Protein Variant | Melting Temperature (Tm) (°C) |
| Wild-Type (wt) | 58.5 ± 0.1 |
| Asn133Ser (N133S) | 52.8 ± 0.1 |
Data obtained in the presence of 0.125 mM MgCl₂.[1][4]
Table 2: Kinetic Parameters of Wild-Type and N133S hPSP
| Protein Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Wild-Type (wt) | 13.0 ± 0.3 | 0.14 ± 0.01 | 93 |
| Asn133Ser (N133S) | 11.0 ± 0.2 | 0.12 ± 0.01 | 92 |
Assays were carried out at 37 °C in 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, pH 7.0.[3]
Experimental Protocols
Site-Directed Mutagenesis to Generate the N133S Variant
This protocol is based on the QuikChange™ method and involves PCR amplification of the entire plasmid containing the hPSP gene with primers carrying the desired mutation.
Materials:
-
Plasmid DNA with wild-type hPSP gene
-
Mutagenic forward and reverse primers
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired A-to-G mutation at codon 133 to change Asparagine (Asn) to Serine (Ser). The mutation should be in the center of the primers.
-
PCR Amplification:
-
Set up a PCR reaction with ~50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase.
-
Use a thermal cycler with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid (approx. 1 min/kb).
-
-
DpnI Digestion: Following PCR, add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[5]
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid. Plate on selective agar (B569324) plates and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation by DNA sequencing.
Protein Expression and Purification
Procedure:
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the verified plasmid containing the N133S hPSP gene.
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of culture medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression with an optimized concentration of IPTG. Continue to shake at the lower temperature for 16-24 hours.
-
Cell Harvest: Pellet the cells by centrifugation at 4000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.0) containing protease inhibitors and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (>15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Purification: Purify the soluble N133S hPSP from the supernatant, for example, using affinity chromatography if the protein is tagged (e.g., His-tag), followed by size-exclusion chromatography.
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
Procedure:
-
Sample Preparation: Dialyze the purified N133S and wild-type hPSP into a CD-compatible buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). Determine the protein concentration accurately.
-
Instrument Setup:
-
Set the CD spectropolarimeter to monitor the change in ellipticity at a fixed wavelength (e.g., 222 nm for α-helical content).
-
Use a Peltier temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Acquisition: Record the CD signal as a function of temperature.
-
Data Analysis: Plot the ellipticity against temperature. The resulting curve will show a transition from the folded to the unfolded state. Fit the data to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of this transition.
Visualizations
Caption: Workflow for generating and analyzing the N133S hPSP variant.
Caption: The role of hPSP in the final step of this compound biosynthesis.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 5. static.igem.org [static.igem.org]
Technical Support Center: Enhancing L-Serine Synthesis in Corynebacterium glutamicum through Promoter Engineering
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing L-serine synthesis in Corynebacterium glutamicum via promoter engineering.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Actions & Troubleshooting |
| Low or No Increase in this compound Titer After Promoter Replacement | 1. Suboptimal Promoter Strength: The chosen promoter may be too weak or too strong, leading to metabolic imbalance.[1][2] 2. Incorrect Promoter Integration: The new promoter may not be correctly integrated into the host chromosome. 3. Plasmid Instability: If using a plasmid-based expression system, the plasmid may be unstable or have a low copy number.[3] 4. Feedback Inhibition: The native feedback inhibition of key enzymes like 3-phosphoglycerate (B1209933) dehydrogenase (SerA) might still be active.[4] | 1. Verify Promoter Strength: Use a reporter gene like eGFP to quantify the relative strength of the new promoter.[5][6] Compare it with a range of promoters of known strengths. 2. Confirm Genomic Integration: Use colony PCR and sequencing to verify the correct insertion of the promoter upstream of the target gene. 3. Assess Plasmid Stability: Perform serial subculturing without antibiotic selection and then plate on both selective and non-selective media to determine the percentage of plasmid loss. Consider using a more stable plasmid or integrating the expression cassette into the chromosome. 4. Use a Feedback-Resistant Mutant: Employ a truncated or mutated version of the serA gene (e.g., serAΔ197) that is insensitive to this compound feedback inhibition.[4] |
| Significant Accumulation of By-products (e.g., L-alanine, L-valine) | 1. Metabolic Imbalance: Overexpression of the this compound synthesis pathway can drain precursors from central metabolism, leading to the accumulation of other amino acids.[7] 2. Transaminase Activity: Native transaminases can convert intermediates into unwanted by-products.[7] | 1. Metabolic Flux Analysis: Conduct a metabolic flux analysis to identify bottlenecks and imbalances in your engineered strain. 2. Knockout of Competing Pathways: Delete genes encoding transaminases such as alaT and avtA to reduce the conversion of pyruvate (B1213749) to L-alanine and L-valine.[7] 3. Attenuate Competing Enzymes: Introduce mutations to weaken the activity of enzymes in competing pathways, such as acetohydroxyacid synthase (AHAS).[7] |
| Reduced Growth Rate or Cell Viability After Genetic Modification | 1. Metabolic Burden: High-level expression of heterologous genes can place a significant metabolic burden on the host cell, diverting resources from essential cellular processes. 2. Toxicity of Intermediates: Accumulation of certain metabolic intermediates can be toxic to the cells. 3. Essential Gene Disruption: The genetic modification may have inadvertently disrupted an essential gene or regulatory element. | 1. Optimize Promoter Strength: Use a weaker promoter or an inducible promoter to control the expression level of the target genes and reduce the metabolic load. 2. Balance the Pathway: Ensure that all enzymes in the pathway are expressed at appropriate levels to prevent the accumulation of any single intermediate. 3. Verify Insertion Site: If integrating into the chromosome, ensure the insertion site is in a non-essential region. Perform whole-genome sequencing if necessary to check for off-target mutations. |
| Inconsistent Results Between Batches | 1. Inoculum Variability: Differences in the age, density, or metabolic state of the inoculum can lead to variations in fermentation performance. 2. Media Composition: Minor variations in media components can affect cell growth and product formation. 3. Plasmid Instability: Inconsistent plasmid copy number or loss can lead to variable gene expression.[3] | 1. Standardize Inoculum Preparation: Follow a strict protocol for preparing the seed culture to ensure consistency. 2. Use High-Quality Media Components: Ensure all media components are of high quality and weighed accurately. Prepare a large batch of media if possible to minimize batch-to-batch variation. 3. Monitor Plasmid Stability: Regularly check for plasmid stability as described above. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for enhancing this compound synthesis in C. glutamicum using promoter engineering?
A1: The core strategy involves increasing the expression of the key enzymes in the this compound biosynthesis pathway: 3-phosphoglycerate dehydrogenase (serA), phosphoserine aminotransferase (serC), and phosphoserine phosphatase (serB).[2][4] This is typically achieved by replacing the native promoters of these genes with stronger, constitutive promoters. It is also crucial to use a feedback-resistant variant of serA to prevent this compound from inhibiting its own synthesis.[4]
Q2: How do I choose the right promoters for serA, serB, and serC?
A2: The optimal promoter strength for each gene may vary. It is generally recommended to test a library of promoters with different strengths to find the combination that results in the highest this compound titer without compromising cell growth. A common approach is to use a strong promoter for serA and moderate-strength promoters for serB and serC.[8]
Q3: What are some commonly used strong promoters in C. glutamicum?
A3: Several strong constitutive promoters have been successfully used in C. glutamicum, including Psod, Ptuf, and synthetic promoters like PH36.[9] Inducible promoters such as Ptac can also be used for controlled expression.[10]
Q4: Is it better to express the genes from a plasmid or integrate them into the chromosome?
A4: Both approaches have their advantages and disadvantages. Plasmid-based expression allows for higher gene dosage but can suffer from instability.[3] Chromosomal integration is more stable but may result in lower expression levels. For industrial applications, chromosomal integration is often preferred to avoid the need for antibiotics and to ensure stable production over multiple generations.
Q5: What are the major competing metabolic pathways that can divert flux away from this compound production?
A5: The primary competing pathways are those that utilize the precursor 3-phosphoglycerate and those that consume this compound itself. The conversion of this compound to pyruvate by this compound dehydratase (encoded by sdaA) and to glycine (B1666218) by serine hydroxymethyltransferase (glyA) are major degradation pathways that should be attenuated or deleted.[2][11] Additionally, pathways leading to the synthesis of other amino acids, such as L-alanine and L-valine, can compete for metabolic precursors.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing this compound production in C. glutamicum.
Table 1: Comparison of this compound Production in Different Engineered C. glutamicum Strains
| Strain | Relevant Genetic Modifications | This compound Titer (g/L) | Reference |
| SER-8 | Deletion of sdaA and glyR, overexpression of feedback-resistant serA and pgk. | Not specified, but showed significant improvement over wild type. | [1] |
| Engineered Strain | Deletion of alaT and avtA, attenuated AHAS mutant. | 42.62 | [7] |
| Engineered Strain | Inactivation of PTS, overexpression of iolT1 and ppgk, deletion of iolR. | Not specified, but yield increased by 42.8%. | [12] |
| A36-serAdap-e11-serCdap-e11-serBdap-e11 | Replacement of native promoters of serA, serB, and serC with the strong dap-e11 promoter. | 40.79 | [8] |
Table 2: Relative Strengths of Promoters Used in C. glutamicum
| Promoter | Relative Strength (Arbitrary Units) | Reporter Gene Used | Reference |
| Psod | ~1200 | eGFP | [13] |
| Ptuf | ~1000 | eGFP | [13] |
| PH36 | Stronger than Ptac | Not specified | [9] |
| Ptac (induced) | Variable, depends on IPTG concentration | β-galactosidase | [14] |
Experimental Protocols
Protocol 1: Promoter Replacement via Homologous Recombination
This protocol describes a general method for replacing a native promoter with a desired promoter in the C. glutamicum chromosome.
-
Construct the Integration Plasmid:
-
Amplify the upstream and downstream homologous arms (typically 500-1000 bp) of the target native promoter from C. glutamicum genomic DNA.
-
Amplify the desired new promoter.
-
Amplify a selection marker (e.g., kanamycin (B1662678) resistance gene).
-
Assemble the fragments in the order: upstream arm - new promoter - selection marker - downstream arm into a suicide vector (e.g., pK18mobsacB).
-
-
Transformation into E. coli:
-
Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.
-
Verify the correct plasmid construction by restriction digestion and sequencing.
-
-
Conjugation into C. glutamicum:
-
Perform biparental or triparental mating to transfer the suicide plasmid from E. coli to C. glutamicum.
-
Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic.
-
-
Selection for Double-Crossover Events:
-
Inoculate single-crossover colonies into non-selective liquid medium and cultivate overnight to allow for the second crossover event to occur.
-
Plate serial dilutions onto agar plates containing a counter-selective agent (e.g., sucrose (B13894) for sacB-based vectors).
-
-
Verification of Promoter Replacement:
-
Screen colonies from the counter-selection plates for the desired phenotype (e.g., antibiotic sensitivity).
-
Confirm the correct promoter replacement by colony PCR using primers flanking the integration site, followed by sequencing of the PCR product.
-
Protocol 2: Quantification of Promoter Strength using a Reporter Gene
This protocol outlines the use of a fluorescent reporter gene to measure the relative strength of different promoters.
-
Construct Reporter Plasmids:
-
Clone the promoters to be tested upstream of a promoterless reporter gene (e.g., egfp) in a suitable C. glutamicum expression vector.
-
Include a positive control (a known strong promoter) and a negative control (the empty vector).
-
-
Transformation into C. glutamicum:
-
Transform the reporter plasmids into the desired C. glutamicum strain.
-
-
Cultivation and Sampling:
-
Cultivate the transformants in a suitable medium under defined conditions (e.g., in a microplate reader or shake flasks).
-
Take samples at different growth phases (e.g., exponential and stationary phases).
-
-
Measurement of Fluorescence and Cell Density:
-
Measure the fluorescence intensity of the samples using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths for the reporter protein.
-
Measure the optical density (OD) of the same samples to normalize for cell density.
-
-
Data Analysis:
-
Calculate the relative promoter activity by dividing the fluorescence intensity by the OD.
-
Compare the activities of the test promoters to the positive and negative controls.
-
Visualizations
Caption: this compound synthesis and degradation pathways in C. glutamicum.
Caption: Workflow for promoter engineering in Corynebacterium glutamicum.
Caption: Decision tree for troubleshooting low this compound production.
References
- 1. Metabolic engineering and flux analysis of Corynebacterium glutamicum for this compound production [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Corynebacterium glutamicum for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a gene involved in plasmid structural instability in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Use of Catabolite-Repressed Promoters from Gluconate Genes in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound overproduction with minimization of by-product synthesis by engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced this compound production in Corynebacterium glutamicum via promoter engineering and Bayesian optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Corynebacterium glutamicum promoters: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rewiring the Central Metabolic Pathway for High-Yield this compound Production in Corynebacterium glutamicum by Using Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
optimizing fermentation conditions for increased L-serine titer in a 5-L bioreactor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of L-serine production in 5-L bioreactors.
Frequently Asked Questions (FAQs)
Q1: What are typical this compound titers and yields achievable in a 5-L bioreactor?
A1: this compound titers can vary significantly based on the microbial host (Escherichia coli or Corynebacterium glutamicum), genetic modifications, and fermentation strategy. Titers in the range of 35 g/L to 47.77 g/L have been reported in 5-L bioreactors.[1][2] For instance, an engineered E. coli strain has produced 35 g/L of this compound with a productivity of 0.98 g/L/h and a yield of 0.42 g/g from glucose.[1] Another study using C. glutamicum achieved 42.62 g/L of this compound with a productivity of 0.44 g/L/h and a yield of 0.21 g/g from sucrose (B13894).[3]
Q2: Which microorganisms are commonly used for this compound production?
A2: Escherichia coli and Corynebacterium glutamicum are the most commonly used microorganisms for industrial this compound production due to their well-understood genetics and metabolism, which allows for easier genetic manipulation.[4][5]
Q3: What are the most critical metabolic bottlenecks to address for high-yield this compound production?
A3: Key metabolic bottlenecks include feedback inhibition of the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (encoded by serA), degradation of this compound into other compounds like pyruvate (B1213749) and glycine (B1666218), and inefficient export of this compound out of the cell.[6][7] Addressing these often involves using a feedback-resistant variant of serA and deleting genes responsible for this compound degradation (e.g., sdaA, sdaB, tdcG, glyA).[6][7]
Q4: How does this compound toxicity affect the fermentation process?
A4: High concentrations of this compound can be toxic to production strains, leading to slow growth and reduced productivity.[7] Strategies to overcome this include adaptive laboratory evolution (ALE) to develop more tolerant strains and overexpressing specific exporter proteins (e.g., eamA, serE) to efficiently transport this compound out of the cell.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final this compound Titer | 1. Sub-optimal physical parameters: Incorrect pH, temperature, or dissolved oxygen (DO) levels. 2. Nutrient Limitation: Depletion of carbon source, nitrogen, or essential supplements. 3. Feedback Inhibition: Wild-type serA enzyme is inhibited by this compound. 4. This compound Degradation: The produced this compound is being converted to byproducts. | 1. Optimize Bioreactor Conditions: Maintain pH around 7.0 and temperature at 30-37°C. Ensure DO is maintained, for example, at 15% by controlling stirrer speed and aeration rate.[9] 2. Implement a Fed-Batch Strategy: Continuously feed a concentrated glucose or sucrose solution to maintain a stable carbon source without causing overflow metabolism. Supplement with complex nitrogen sources like corn steep liquor to stimulate growth and productivity.[3] 3. Strain Engineering: Use a strain with a feedback-resistant version of the serA gene (serAfr).[1] 4. Gene Deletions: Ensure your production strain has deletions in genes encoding this compound deaminases (sdaA, sdaB, tdcG) and serine hydroxymethyltransferase (glyA).[7] |
| High Accumulation of Byproducts (e.g., L-alanine, L-valine, glycine) | 1. Metabolic Flux to Competing Pathways: Carbon is being diverted away from the this compound synthesis pathway. 2. This compound Degradation: this compound is being converted to glycine by serine hydroxymethyltransferase (glyA). | 1. Metabolic Engineering: Delete genes encoding transaminases (alaT, avtA) to reduce the production of L-alanine and L-valine.[3] 2. Strain Modification: Delete or mutate the glyA gene to prevent the conversion of this compound to glycine.[1][10][11] |
| Poor Cell Growth or Stagnation | 1. This compound Toxicity: High intracellular or extracellular concentrations of this compound are inhibiting cell growth.[7] 2. Sub-optimal Medium Composition: Lack of essential nutrients or growth factors. | 1. Enhance this compound Export: Overexpress known this compound exporter genes like serE or eamA.[7][8] 2. Adaptive Laboratory Evolution (ALE): Evolve the strain in the presence of increasing this compound concentrations to select for more tolerant mutants.[12] 3. Medium Optimization: Add supplements like corn steep liquor, which can stimulate cell growth.[3] |
| Inconsistent Batch-to-Batch Performance | 1. Inoculum Variability: Inconsistent age, density, or metabolic state of the seed culture. 2. Bioreactor Control Fluctuations: Deviations in pH, temperature, or feeding profiles between batches. | 1. Standardize Inoculum Protocol: Implement a strict protocol for seed culture preparation, including growth phase, cell density, and volume. A typical protocol involves a pre-culture in a rich medium (like LB) for 12-14 hours.[1] 2. Calibrate and Monitor Probes: Regularly calibrate pH and DO probes. Use a programmable logic controller (PLC) to automate and ensure consistent feeding and parameter control. |
Data Presentation: this compound Production in 5-L Bioreactors
Table 1: Fermentation Performance of Engineered E. coli Strains
| Strain Attribute | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Time (h) | Reference |
| Overexpression of serAfrBCpgk, engineered transport | 35.0 | 0.42 | 0.98 | 36 | [1] |
| Deletion of uptake systems (sdaC, sstT, tdcC) | 34.8 | 0.32 | 0.97 | 36 | [13] |
| Adaptive Laboratory Evolution for tolerance | 37.0 | 0.24 | 0.52 | 72 | [12] |
| Deletion of degradation pathways, fed-batch | 8.34 | - | - | - | [14] |
Table 2: Fermentation Performance of Engineered C. glutamicum Strains
| Strain Attribute | This compound Titer (g/L) | Yield (g/g sucrose) | Productivity (g/L/h) | Fermentation Time (h) | Reference |
| Overexpression of exporter serE and synthetic pathway | 43.9 | 0.44 | - | - | [15] |
| Deletion of byproduct pathways, fed-batch | 42.62 | 0.21 | 0.44 | 96 | [3] |
| Exporter engineering and medium optimization | 47.77 | - | - | 120 | [2][9] |
Experimental Protocols
Fed-Batch Fermentation Protocol (General)
This protocol is a generalized procedure based on common practices for this compound production in a 5-L bioreactor.
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 50 mL of Luria-Bertani (LB) medium in a 250 mL shake flask.
-
Incubate at 33°C with shaking at 220 rpm for 12-14 hours.[1]
-
-
Bioreactor Preparation:
-
Prepare 2.5 L of fermentation medium in a 5-L bioreactor. The medium composition should be optimized for the specific strain but generally contains a carbon source (e.g., glucose, sucrose), a nitrogen source ((NH₄)₂SO₄), phosphate (B84403) (KH₂PO₄), trace minerals, and vitamins.[2]
-
Sterilize the bioreactor and medium via autoclaving.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture at a 1:20 (v/v) ratio.[1]
-
Maintain the temperature at the optimal level for your strain (e.g., 30°C for C. glutamicum or an initial 33°C for some E. coli systems).[1][9]
-
Control the pH at a setpoint (typically 7.0) using automated addition of a base (e.g., NH₄OH) or acid.[9]
-
Maintain dissolved oxygen (DO) at a setpoint (e.g., 15-20%) by cascading the stirrer speed (e.g., 200-800 rpm) and airflow rate.[2]
-
If using an inducible system, induce protein expression once the culture reaches a specific optical density (e.g., OD₆₀₀ of 20) by adding an inducer or shifting the temperature (e.g., from 33°C to 38°C).[1]
-
-
Fed-Batch Feeding:
-
When the initial carbon source is nearly depleted (as monitored by offline or online measurements), begin feeding a highly concentrated sterile solution (e.g., 50-70% w/v glucose or sucrose) at a controlled rate to maintain a low residual sugar concentration.
-
-
Sampling:
-
Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours) to measure cell density (OD₆₀₀), residual substrate, and this compound concentration.
-
This compound Quantification via HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth sample at 12,000 rpm for 10 minutes to pellet the cells.[16]
-
Collect the supernatant for analysis. Dilute the supernatant with an appropriate mobile phase or buffer if the concentration is expected to be high.
-
-
Derivatization (if required):
-
Many HPLC methods for amino acids require a pre-column derivatization step to allow for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC).
-
-
HPLC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[17]
-
Mobile Phase: A gradient elution using two mobile phases is typical. For example, Mobile Phase A: an aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.5) and Mobile Phase B: an organic mixture (e.g., methanol/acetonitrile/water).[16]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[16]
-
Detection: UV detector set at a wavelength appropriate for the derivative used (e.g., 256 nm).[16]
-
Quantification: Calculate the this compound concentration by comparing the peak area from the sample to a standard curve generated from known concentrations of this compound.
-
Visualizations
Caption: Workflow for optimizing this compound fermentation.
Caption: Simplified metabolic pathway for this compound production.
References
- 1. Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of this compound High-Yielding Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound overproduction with minimization of by-product synthesis by engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced this compound production in Corynebacterium glutamicum via promoter engineering and Bayesian optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering of high yield production of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced this compound production by Corynebacterium glutamicum based on novel insights into this compound exporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced this compound synthesis in Corynebacterium glutamicum by exporter engineering and Bayesian optimization of the medium composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Corynebacterium glutamicum for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Corynebacterium glutamicum for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased production of this compound in Escherichia coli through Adaptive Laboratory Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Construction of an this compound producing Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
addressing the inhibitory effect of L-serine on the growth of certain microorganisms on glucose
Welcome to the technical support center for researchers encountering the inhibitory effects of L-serine on the growth of various microorganisms on glucose-containing media. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, an amino acid, inhibiting the growth of my microbial cultures?
A1: While this compound is a crucial building block for proteins and other essential molecules, at high concentrations, it can be toxic to certain microorganisms. This inhibition is not a simple feedback mechanism but a more complex process involving multiple cellular targets. The primary reasons for this compound-induced growth inhibition include:
-
Interference with Amino Acid Biosynthesis: this compound can allosterically inhibit key enzymes in other amino acid biosynthetic pathways. For instance, in Escherichia coli, this compound has been shown to inhibit homoserine dehydrogenase, a critical enzyme in the biosynthesis of threonine, isoleucine, and methionine.[1] This can lead to a deficiency in these essential amino acids, thereby halting growth.
-
Induction of Oxidative Stress: The metabolism of excess this compound can lead to the production of reactive oxygen species (ROS). This increase in ROS can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[1][2]
-
DNA Damage: The accumulation of ROS can cause significant damage to the microbial genome. This can trigger the SOS response, a DNA damage repair system. However, if the damage is too extensive, it can lead to cell cycle arrest and apoptosis.[1]
-
Perturbation of Central Metabolism: High levels of this compound can disrupt the balance of central metabolic pathways. For example, the accumulation of this compound has been linked to the inhibition of the TCA cycle, which is essential for energy production.[3]
Q2: Which microorganisms are known to be sensitive to this compound inhibition?
A2: The inhibitory effect of this compound has been documented in a range of microorganisms, including:
-
Escherichia coli : This is one of the most well-studied organisms in which this compound toxicity has been observed.[1][3][4]
-
Bacillus subtilis : Excess this compound is also known to inhibit the growth of this Gram-positive bacterium.
-
Streptococcus suis : this compound has been shown to potentiate the effect of macrolide antibiotics in this bacterium by inducing ROS production.[1]
-
Pseudomonas aeruginosa : While some studies suggest a role for this compound in the growth of P. aeruginosa, high concentrations can be inhibitory.[5][6][7]
-
Saccharomyces cerevisiae : High concentrations of certain amino acids, including serine, can be toxic to yeast.[8]
It is important to note that the sensitivity to this compound can be strain-specific and dependent on the culture conditions.
Q3: Can the inhibitory effect of this compound be reversed or mitigated?
A3: Yes, the inhibitory effect of this compound can often be counteracted by supplementing the growth medium with specific amino acids. The addition of L-isoleucine or L-threonine has been reported to prevent this compound inhibition in E. coli by overcoming the block in their biosynthetic pathway.[1] In some cases, supplementation with L-phenylalanine has also been shown to be effective.[1] The rationale is to provide the amino acids that the cell can no longer synthesize due to the enzymatic inhibition caused by this compound.
Troubleshooting Guides
Issue 1: Unexpectedly severe or complete growth inhibition after this compound supplementation.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Consult the quantitative data tables below to determine the appropriate concentration range for your microorganism. Start with a lower concentration and perform a dose-response experiment to find the optimal concentration for your specific strain and experimental conditions. |
| The growth medium lacks counteracting amino acids. | If you are using a minimal medium, consider supplementing it with L-isoleucine, L-threonine, or L-phenylalanine to bypass the inhibitory effect on their biosynthesis.[1] |
| Strain-specific sensitivity. | The inhibitory effect of this compound can vary significantly between different strains of the same species. If possible, test the effect on a different strain or a wild-type control. |
| Synergistic effects with other media components. | Review the composition of your growth medium. Certain components might exacerbate the toxic effects of this compound. If possible, try a different basal medium. |
Issue 2: Inconsistent or irreproducible results in this compound inhibition experiments.
| Potential Cause | Troubleshooting Step |
| Variability in inoculum preparation. | Standardize your inoculum preparation protocol. Ensure that the precultures are grown to the same optical density and are in the same growth phase before inoculating your experimental cultures. |
| Instability of this compound in the medium. | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. This compound is generally stable in solution, but it's good practice to ensure its quality. |
| Fluctuations in experimental conditions. | Maintain consistent temperature, pH, and aeration conditions across all experiments. Small variations in these parameters can significantly impact microbial growth and sensitivity to inhibitors. |
| Issues with this compound uptake. | Be aware that some microorganisms can actively transport this compound into the cell.[4][9][10][11] If you are working with a mutant strain, consider if the mutation affects any amino acid transporters. |
Quantitative Data on this compound Inhibition
The following tables summarize the inhibitory concentrations of this compound on the growth of various microorganisms as reported in the literature. Please note that these values can be influenced by the specific strain, growth medium, and experimental conditions.
Table 1: Inhibitory Concentrations of this compound on Bacterial Growth
| Microorganism | Strain | Medium | This compound Concentration | Observed Effect | Reference |
| Escherichia coli | K-12 | Minimal Medium | Not specified | Inhibition of homoserine dehydrogenase | [1][4] |
| Escherichia coli | ES | LB Medium | 2 g/L and 4 g/L | Initially consumed, then likely inhibitory to production strains at high accumulation | [4] |
| Streptococcus suis | Resistant Strain | THB Medium | 50 mM | No significant effect on survival alone, but potentiates macrolide activity | [1] |
| Pseudomonas sp. | MYb11 & MYb71 | NGM | 1, 10, 100 mM | Concentration-dependent effects on growth | [12] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Growth Inhibition
This protocol outlines the steps to determine the effect of this compound on the growth of a microorganism using a microplate reader.
Materials:
-
Microorganism of interest
-
Appropriate liquid growth medium (e.g., M9 minimal medium for E. coli)
-
This compound stock solution (sterile-filtered)
-
Sterile 96-well microplates
-
Microplate reader with temperature and shaking control
Procedure:
-
Prepare a fresh overnight culture of the microorganism in the chosen growth medium.
-
The next day, measure the optical density at 600 nm (OD600) of the overnight culture and dilute it to a starting OD600 of 0.05 in fresh, pre-warmed medium.
-
Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate. Include a control well with no this compound.
-
Inoculate each well with the diluted microbial culture. The final volume in each well should be 200 µL.
-
Incubate the plate in the microplate reader at the optimal growth temperature for the microorganism with continuous shaking.
-
Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for 12-24 hours.
-
Plot the growth curves (OD600 vs. time) for each this compound concentration.
-
Determine the minimum inhibitory concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a method to quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Bacterial culture treated with this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DCFH-DA stock solution (in DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture in the presence and absence (control) of the desired this compound concentration to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.5.
-
Add DCFH-DA to the cell suspension to a final concentration of 10 µM.
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
After incubation, wash the cells twice with PBS to remove the excess probe.
-
Resuspend the cells in PBS.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Normalize the fluorescence intensity to the cell density (OD600) to determine the relative ROS levels.
Protocol 3: Assessment of DNA Damage using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Bacterial cells treated with this compound
-
TUNEL assay kit (commercially available)
-
Fixation and permeabilization buffers (provided in the kit)
-
Fluorescence microscope
Procedure:
-
Grow and treat the bacterial cells with this compound as described in Protocol 1.
-
Harvest the cells and fix them using a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow the entry of the TUNEL reagents.
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate the cells with a fluorescently labeled antibody that recognizes the incorporated nucleotide.
-
Mount the cells on a microscope slide.
-
Visualize the cells using a fluorescence microscope. Cells with significant DNA damage will exhibit a strong fluorescent signal.[13][14][15][16]
Signaling Pathways and Experimental Workflows
This compound Metabolism and its Inhibitory Intersections
The following diagram illustrates the central metabolic pathways of this compound and highlights the key points where it exerts its inhibitory effects on microbial growth.
Caption: this compound Metabolism and Inhibition Pathway.
Experimental Workflow for Investigating this compound Inhibition
The following workflow provides a logical sequence of experiments to characterize the inhibitory effect of this compound on a specific microorganism.
Caption: Experimental Workflow for this compound Inhibition Studies.
References
- 1. Effects of this compound on Macrolide Resistance in Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Improving this compound formation by Escherichia coli by reduced uptake of produced this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of serine and glycine in Pseudomonas AM1 with special reference to growth on carbon sources other than C1 compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways leading to and from serine during growth of Pseudomonas AM1 in C1 compounds or succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A study on L-threonine and this compound uptake in Escherichia coli K-12 [frontiersin.org]
- 10. Characterization of a novel this compound transport system in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study on L-threonine and this compound uptake in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. biotna.net [biotna.net]
- 16. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]
refining pharmacokinetic models of L-serine by incorporating physiological data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining pharmacokinetic (PK) models of L-serine by incorporating physiological data.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to incorporate physiological data into this compound pharmacokinetic models?
A1: Standard pharmacokinetic models often treat the body as a simple, homogenous unit. However, this compound is an endogenous amino acid with complex metabolic pathways.[1] Incorporating physiological data, such as organ blood flow, enzyme activity, and transporter expression, allows for the development of more mechanistic and predictive Physiologically-Based Pharmacokinetic (PBPK) models.[2][3] These models can more accurately simulate this compound's absorption, distribution, metabolism, and excretion (ADME) by accounting for its endogenous production and tissue-specific processes.[1][4][5] This approach enhances the model's ability to predict this compound concentrations in various tissues, understand the impact of physiological changes (e.g., disease states), and extrapolate findings from preclinical species to humans.[6]
Q2: What are the key sources of endogenous this compound production that can affect my PK model?
A2: Endogenous this compound production is a significant factor that must be accounted for in your PK model to avoid misinterpretation of exogenous this compound disposition.[1][4] The primary sources of endogenous this compound are:
-
De novo synthesis: Primarily from the glycolytic intermediate 3-phosphoglycerate, with the kidneys and liver being major contributors.[5][7]
-
Dietary intake: this compound is obtained from the digestion of dietary proteins.[5]
-
Protein degradation: The breakdown of endogenous proteins releases this compound back into the amino acid pool.[5]
Failure to account for these endogenous sources can lead to inaccurate estimations of clearance and volume of distribution for exogenously administered this compound.[8]
Q3: How does the blood-brain barrier (BBB) impact the pharmacokinetics of this compound in the central nervous system (CNS)?
A3: The blood-brain barrier tightly regulates the passage of substances into the brain. While this compound is crucial for brain function, its transport across the BBB is mediated by specific transporters.[9][10] Recent research has identified transporters like Slc38a5 as playing a critical role in this compound influx into the brain, particularly during development.[10] Therefore, a simple diffusion model is inadequate. Your PK model should incorporate carrier-mediated transport kinetics to accurately predict this compound concentrations in the CNS. Changes in the expression or function of these transporters due to disease or developmental stage can significantly alter brain this compound levels.
Troubleshooting Guide
Problem 1: My PK model overpredicts plasma this compound concentrations after oral administration.
-
Possible Cause 1: Inaccurate bioavailability. First-pass metabolism in the liver can significantly reduce the amount of orally administered this compound that reaches systemic circulation.[1] In some animal models, this first-pass effect can be as high as 58%.[1]
-
Troubleshooting Step 1: Re-evaluate the bioavailability parameter (F) in your model. If you have data from both oral and intravenous (IV) administration, you can calculate absolute bioavailability. If IV data is unavailable, consider performing a literature search for species-specific hepatic extraction ratios for this compound to inform your model.[8]
-
Possible Cause 2: Underestimation of tissue uptake. Muscle tissue is a significant site of this compound uptake.[1]
-
Troubleshooting Step 2: Incorporate a peripheral compartment representing muscle tissue in your model. Use physiological data on muscle mass and blood flow to inform the parameters of this compartment.[1] The arterio-venous difference in this compound concentration across a muscle bed can provide an estimate of the extraction rate.[11]
Problem 2: The model fails to capture the initial rapid decline in plasma this compound concentration.
-
Possible Cause: Inadequate representation of distribution. A simple one-compartment model may not be sufficient to describe the rapid distribution of this compound into various tissues.
-
Troubleshooting Step: Transition to a multi-compartment model (e.g., a two-compartment model).[4][12] A two-compartment model, with a central compartment representing plasma and highly perfused organs and a peripheral compartment for tissues with slower uptake (like muscle), can often better capture the initial distribution phase.[12]
Problem 3: My model predictions are highly sensitive to small changes in certain physiological parameters.
-
Possible Cause: Parameter identifiability issues. In complex PBPK models, some parameters may be highly correlated or not well-informed by the available data, leading to instability.[13]
-
Troubleshooting Step 1: Conduct a sensitivity analysis to identify the most influential parameters. This involves systematically varying each parameter and observing the effect on the model output.
-
Troubleshooting Step 2: For highly sensitive parameters, seek to incorporate additional experimental data to better constrain their values. For example, if the model is sensitive to the rate of endogenous synthesis, consider conducting a tracer study using stable isotope-labeled this compound to directly measure this rate.[14]
-
Troubleshooting Step 3: If additional data cannot be obtained, consider simplifying the model or fixing some of the less critical parameters to values reported in the literature to improve model stability.[1]
Data Presentation
Table 1: Key Human Physiological Parameters for this compound PBPK Models
| Parameter | Value | Unit | Source |
| Body Weight | 70 | kg | [1] |
| Cardiac Output | 5.6 | L/min | [11] |
| Liver Blood Flow | 1.4 | L/min | [11] |
| Kidney Blood Flow | 1.2 | L/min | [1] |
| Muscle Blood Flow | 0.08 | L/kg/min | [11] |
| Liver Volume | 1.8 | L | Assumed |
| Kidney Volume | 0.31 | L | Assumed |
| Muscle Volume | 29.4 (42% of BW) | L | [11] |
Table 2: this compound Pharmacokinetic and Metabolic Parameters in Humans
| Parameter | Value | Unit | Source |
| Baseline Plasma Concentration | 106 - 117 | µmol/L | [1][11] |
| Endogenous Production Rate (Kidney) | ~252 | mg/h | [1] |
| Endogenous Production Rate (Overall) | 287 - 440 | mg/h | [4][12] |
| Hepatic Uptake Rate (Fasting) | ~180 | mg/h | [1] |
| Muscle Uptake Rate (Fasting) | ~156 | mg/h | [11] |
| Oral Bioavailability (estimated) | ~60 | % | [8] |
| Elimination Half-life (non-psychotic subjects) | ~3.23 | h | [11] |
| Apparent Volume of Distribution (Central) | 68.4 | L | [4] |
| Apparent Volume of Distribution (Peripheral) | 196 | L | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and reagents.
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (or acetone).[15][16]
-
Add an internal standard (e.g., stable isotope-labeled this compound) to each sample, except for double blanks.[17]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[15]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A chiral column is required to separate this compound from D-serine if both are of interest. An Intrada Amino Acid column or similar can be used for general amino acid analysis.[17][18]
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.[17]
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[17]
-
Gradient: Develop a gradient elution to ensure adequate separation from other amino acids and matrix components.
-
Flow Rate: 0.6 mL/min.[17]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[18]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize source parameters (e.g., spray voltage, temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations prepared in a surrogate matrix (e.g., phosphate-buffered saline).[19]
-
Quantify this compound in plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Protocol 2: In Vitro Assessment of this compound Transport Across a Blood-Brain Barrier Model
This protocol describes a general method using a co-culture system.
-
Establishment of the in vitro BBB model:
-
Culture brain capillary endothelial cells on the apical side of a porous membrane insert (e.g., Transwell™).[20]
-
Culture astrocytes on the basolateral side of the membrane.[20]
-
Allow the co-culture to differentiate and form tight junctions, which can be monitored by measuring transendothelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the cell monolayers with a warm physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Add a known concentration of this compound (and a tracer like radiolabeled this compound for easier quantification) to the apical (blood side) chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (brain side) chamber.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment to confirm the initial concentration and assess any degradation.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS or scintillation counting if a radiolabel is used.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state rate of this compound appearance in the basolateral chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
-
Compare the Papp value of this compound to that of a known BBB-impermeable marker (e.g., sucrose (B13894) or inulin) to assess the integrity of the barrier and the specificity of transport.
-
Mandatory Visualizations
Caption: Workflow for refining a pharmacokinetic model of this compound.
Caption: Key metabolic pathways involving this compound.
Caption: Logic diagram for troubleshooting model-data discrepancies.
References
- 1. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Physiologically-Based Pharmacokinetic Models for Forensic Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Population Pharmacokinetic Model of AST-001, L-Isomer of Serine, Combining Endogenous Production and Exogenous Administration in Healthy Subjects [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Impairment of serine transport across the blood–brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans [frontiersin.org]
- 12. Population Pharmacokinetic Model of AST-001, L-Isomer of Serine, Combining Endogenous Production and Exogenous Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. certara.com [certara.com]
- 14. Amino acid pharmacokinetics and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Serine and D-Serine: From Metabolism to Neuromodulation
Introduction
Serine, a non-essential amino acid, exists in two stereoisomeric forms: L-serine and D-serine (B559539). While structurally similar, these enantiomers exhibit remarkably distinct biological functions. This compound is a canonical amino acid integral to a vast array of metabolic processes, including protein and lipid synthesis.[1][2] In contrast, D-serine, once thought to be restricted to bacteria, has emerged as a critical neuromodulator in the mammalian central nervous system (CNS), primarily acting as a co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[3][4] This guide provides a comparative analysis of their synthesis, functions, and roles in health and disease, supported by experimental data and methodologies for their quantification.
I. Biosynthesis and Degradation: Separate Pathways for Distinct Roles
The production and breakdown of this compound and D-serine are governed by separate enzymatic pathways, ensuring precise regulation of their respective cellular pools.
-
This compound Synthesis: The primary route for de novo this compound synthesis in humans is the "phosphorylated pathway," which utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933).[5][6] This pathway involves three key enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).[7] this compound is predominantly synthesized in astrocytes within the brain.[5]
-
D-Serine Synthesis and Degradation: D-serine is synthesized directly from this compound by the enzyme serine racemase (SR).[8][9] This conversion is the primary source of D-serine in the CNS. The degradation of D-serine is mainly carried out by the flavoenzyme D-amino acid oxidase (DAAO), which converts it back to its corresponding keto acid.[10] The regional expression of DAAO inversely correlates with D-serine levels in the brain, highlighting its role in regulating D-serine concentrations.[10]
II. Comparative Biological Functions
The functional divergence between this compound and D-serine is a cornerstone of their biological significance.
| Feature | This compound | D-Serine |
| Primary Role | Metabolic Precursor, Protein Synthesis | Neuromodulator, Gliotransmitter |
| Key Functions | - Building block for proteins.[1] - Precursor for glycine (B1666218), cysteine, phospholipids, and sphingolipids.[11][12] - Central role in one-carbon metabolism (folate and methionine cycles).[1][13] | - Potent co-agonist at the synaptic NMDA receptor glycine site.[3][14] - Modulates synaptic plasticity, learning, and memory. - Regulates NMDA receptor-mediated neurotransmission.[15] |
| Location of Action | Systemic, intracellular | Primarily CNS, synaptic cleft |
| Receptor Interaction | Activates glycine receptors (neuroprotective effect).[16][17] | Binds to the GluN1 subunit of NMDA receptors. |
This compound: The Metabolic Hub
This compound is a versatile molecule essential for a multitude of anabolic and catabolic reactions. Beyond its fundamental role in protein structure, it serves as the precursor for numerous vital biomolecules.[2] Its carbon skeleton is used to synthesize glycine, while its hydroxyl group is crucial for the folate cycle, which provides one-carbon units for the synthesis of nucleotides and for methylation reactions.[1] this compound is also the backbone for the synthesis of sphingolipids and phospholipids, critical components of cell membranes, particularly in the nervous system.[1][17]
D-Serine: The Neuromodulator
D-serine's primary function is to regulate excitatory neurotransmission in the brain.[3] It is now considered the main endogenous co-agonist for synaptic NMDA receptors, which are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[18] For the NMDA receptor channel to open, it requires binding of both glutamate (B1630785) and a co-agonist like D-serine.[19] This dual-agonist requirement provides a sophisticated layer of control over neuronal excitability and prevents excitotoxicity associated with excessive glutamatergic stimulation.[20]
III. Role in Health and Disease: A Tale of Two Isomers
Dysregulation of serine metabolism is implicated in a variety of pathological conditions, with this compound and D-serine being linked to different sets of disorders.
| Condition | Associated Isomer | Observation | Clinical Relevance / Trials |
| Hereditary Sensory Neuropathy Type 1 (HSAN1) | This compound | Mutations in SPTLC1/2 lead to atypical sphingolipid synthesis; this compound deficiency exacerbates this. | This compound supplementation (400mg/kg/d) slowed disease progression in a randomized trial.[21][22] |
| GRIN-related Encephalopathy | This compound | Loss-of-function mutations in GRIN genes reduce NMDA receptor activity. | This compound (500mg/kg/day) was found to be safe and showed some positive effects in a Phase 2A trial.[23][24] |
| Schizophrenia | D-Serine | Hypofunction of NMDA receptors is a leading hypothesis; lower levels of D-serine are reported in some patients.[14] | D-serine is studied as an adjunct therapy to improve cognitive and negative symptoms.[25][26] |
| Alzheimer's Disease (AD) | D-Serine | Conflicting reports; some studies find low D-serine in early stages, while others report elevated levels.[8][27] | D-serine is being investigated as a potential biomarker and therapeutic agent.[27] |
| Amyotrophic Lateral Sclerosis (ALS) | Both | This compound is being investigated for neuroprotective effects.[25] Elevated D-serine has been observed in ALS mouse models, potentially contributing to excitotoxicity.[28] | Clinical trials are ongoing for this compound.[25] |
IV. Quantitative Data
The concentrations of this compound and D-serine vary significantly in biological fluids, reflecting their different roles and metabolic regulation. This compound is far more abundant, consistent with its role as a proteinogenic amino acid.
| Analyte | Fluid | Typical Concentration Range (Human) | Reference |
| Total Serine | Serum / Plasma | 60 - 190 µM | [11] |
| Cerebrospinal Fluid (CSF) | 20 - 70 µM | [11] | |
| D-Serine | Serum / Plasma | 1 - 3 µM | [11] |
| Cerebrospinal Fluid (CSF) | 2 - 5 µM | [11] | |
| This compound (calculated) | Serum / Plasma | ~58 - 187 µM | [11] |
| Cerebrospinal Fluid (CSF) | ~17 - 65 µM | [11] |
Note: this compound concentrations are estimated by subtracting the maximum D-serine concentration from the total serine range. This compound typically accounts for ~95% or more of the total serine in most mammalian samples.[11]
V. Experimental Protocols
Quantification of this compound and D-Serine in Biological Fluids by LC-MS/MS
Accurate quantification of serine enantiomers requires chiral separation. This protocol outlines a general workflow using pre-column derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[29][30][31]
1. Objective: To separate and quantify this compound and D-serine in a biological matrix (e.g., plasma, CSF).
2. Materials:
-
Samples: Human plasma or CSF.
-
Standards: D-serine, this compound, and a suitable internal standard (e.g., isotopically labeled serine or D-arginine).[30]
-
Reagents:
-
Deproteinization agent (e.g., Acetonitrile (B52724) or Trichloroacetic acid).
-
Chiral derivatizing agent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride).[30]
-
Mobile phase solvents (e.g., HPLC-grade water, methanol, formic acid).
-
-
Equipment:
-
Centrifuge, Vortex mixer.
-
HPLC or UPLC system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
Chiral chromatography column (e.g., Zorbax Eclipse XDB-C18, if derivatization is used).[30]
-
3. Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Aliquot 50 µL of sample into a microcentrifuge tube.
-
Add internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for derivatization.
-
-
Chiral Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a reaction buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Add the chiral derivatizing agent solution.
-
Incubate at a specified temperature (e.g., 60°C) for the required time to allow the reaction to complete. The chiral agent reacts with both enantiomers to form diastereomers, which can be separated on a standard reverse-phase column.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the derivatized sample onto the LC system. Use a gradient elution with appropriate mobile phases to separate the diastereomers of this compound and D-serine.
-
Mass Spectrometry Detection: Analyze the column eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for derivatized this compound, D-serine, and the internal standard to ensure specificity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of derivatized D-serine and this compound standards.
-
Calculate the peak area ratio of the analyte to the internal standard for both standards and samples.
-
Determine the concentration of D-serine and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theproteinfactory2.it [theproteinfactory2.it]
- 7. researchgate.net [researchgate.net]
- 8. Roles of serine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 14. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 15. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 17. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Randomized trial of this compound in patients with hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Trial Update - CureGRIN Foundation [curegrin.org]
- 24. The amino acid this compound shows efficacy in treating patients with mutations in GRIN genes [clinicbarcelona.org]
- 25. clinicaltrials.eu [clinicaltrials.eu]
- 26. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. d-serine levels in Alzheimer's disease: implications for novel biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
L-Serine's Neuroprotective Efficacy: A Comparative Analysis Across In Vivo Models
A comprehensive guide for researchers, scientists, and drug development professionals validating the neuroprotective effects of L-serine. This document provides a comparative analysis of this compound's performance in various in vivo models of neurological disorders, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
This compound, a naturally occurring amino acid, has garnered significant attention for its potential neuroprotective properties. Its role in cellular proliferation, neurotransmitter synthesis, and the formation of essential molecules in the central nervous system positions it as a promising therapeutic agent for a range of neurodegenerative diseases and acute brain injuries. This guide synthesizes findings from multiple in vivo studies to provide an objective comparison of this compound's efficacy in models of Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), stroke, and Traumatic Brain Injury (TBI).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the neuroprotective effects of this compound across different disease models.
Alzheimer's Disease Model
Model: Aluminum Chloride (AlCl₃)-Induced Cognitive Impairment in Rats
| Outcome Measure | Control (AlCl₃) | This compound (3.6 mg/kg/day, i.p.) + AlCl₃ | % Improvement | p-value | Reference |
| Biochemical Markers | |||||
| Total Antioxidant Capacity (TAC) | Decreased | Increased | - | <0.05 | [1] |
| Total Oxidative Status (TOS) | Increased | Decreased | - | <0.05 | [1] |
| Gene Expression (mRNA) | |||||
| APP | Increased | Decreased | - | <0.05 | [1] |
| BACE1 | Increased | Decreased | - | <0.05 | [1] |
| ADAM10 | Decreased | Increased | - | <0.05 | [1] |
Amyotrophic Lateral Sclerosis (ALS) Model
Model: β-N-methylamino-L-alanine (BMAA)-Induced Neurotoxicity in Vervets
| Outcome Measure | Control (BMAA) | This compound (210 mg/kg/day, oral) + BMAA | % Reduction | p-value | Reference |
| Histopathological Markers | |||||
| TDP-43+ Proteinopathy | Present | Reduced | Significant | - | [2][3] |
| Reactive Astrogliosis (GFAP+) | Present | Reduced | Significant | - | [4] |
| Microglial Activation (Iba-1+) | Present | Reduced | Significant | - | [5] |
Stroke Model
Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
| Outcome Measure | Control (MCAO) | This compound (168 mg/kg, i.p.) + MCAO | % Reduction | p-value | Reference |
| Neurological Deficit Score | 2.50 ± 0.22 | 1.17 ± 0.31 | 53.2% | <0.01 | [6] |
| Infarct Volume (mm³) | 410.6 ± 68.6 | 180.5 ± 50.2 | 56.0% | <0.01 | [6] |
| Neuronal Loss (in cortex) | Significant | Reduced | - | <0.01 | [6] |
Traumatic Brain Injury (TBI) Model
Model: Weight Drop-Induced TBI in Mice
| Outcome Measure | Control (TBI) | This compound (342 mg/kg, i.p.) + TBI | % Reduction/Improvement | p-value | Reference |
| Neurological Severity Score | Increased | Decreased | Significant Improvement | <0.05 | [7] |
| Brain Water Content | Increased | Decreased | Significant Reduction | <0.05 | [7] |
| Lesion Volume | Increased | Decreased | Significant Reduction | <0.05 | [7] |
| Neuronal Loss | Increased | Decreased | Significant Reduction | <0.05 | [7] |
| Inflammatory Cytokines | |||||
| TNF-α | Increased | Decreased | Significant Reduction | <0.05 | [7] |
| IL-1β | Increased | Decreased | Significant Reduction | <0.05 | [7] |
| IL-6 | Increased | Decreased | Significant Reduction | <0.05 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Alzheimer's Disease Model Protocol
Animal Model and Induction of Disease: Male Wistar rats are used. Alzheimer's-like pathology is induced by daily intraperitoneal (i.p.) injections of aluminum chloride (AlCl₃) at a dose of 5 mg/kg for 28 days.[1][8]
This compound Administration: this compound is administered daily via i.p. injection at a dose of 3.6 mg/kg for the 28-day duration of AlCl₃ treatment.[1]
Behavioral Assessments: Cognitive function is assessed using the Morris Water Maze.[9][10][11][12][13] The test involves training the rats to find a hidden platform in a circular pool of water. Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial where the platform is removed.
Histological and Biochemical Analyses: Following the treatment period, brain tissues (hippocampus and cortex) are collected.
-
Oxidative Stress Markers: Total Antioxidant Capacity (TAC) and Total Oxidative Status (TOS) are measured using commercially available kits.[1]
-
Gene Expression Analysis: The mRNA levels of genes related to amyloid precursor protein (APP) processing, such as APP, BACE1 (β-secretase), and ADAM10 (α-secretase), are quantified using real-time PCR.[1]
Amyotrophic Lateral Sclerosis (ALS) Model Protocol
Animal Model and Induction of Disease: Vervet monkeys (Chlorocebus sabaeus) are used to model sporadic ALS. The disease pathology is induced by oral administration of β-N-methylamino-L-alanine (BMAA) at a dose of 210 mg/kg/day for 140 days.[2][3] BMAA is a neurotoxin implicated in neurodegenerative diseases.
This compound Administration: this compound is co-administered orally with BMAA at a dose of 210 mg/kg/day for the 140-day treatment period.[2][3]
Motor Function Assessments: Motor coordination and balance are evaluated using tests such as the rotarod test, where the animal's ability to stay on a rotating rod is measured.[14][15][16][17][18]
Histological and Biochemical Analyses: Spinal cord and brain tissues are collected for analysis.
-
Immunohistochemistry: Sections are stained for markers of ALS pathology, including TDP-43 proteinopathy, reactive astrogliosis (GFAP), and microglial activation (Iba-1).[2][3][4] The density and distribution of these markers are quantified.
Stroke Model Protocol
Animal Model and Induction of Disease: Focal cerebral ischemia is induced in male Sprague-Dawley rats by middle cerebral artery occlusion (MCAO). A suture is inserted into the internal carotid artery to block blood flow to the middle cerebral artery for 2 hours, followed by reperfusion.[19]
This compound Administration: this compound is administered intraperitoneally at doses of 56, 168, or 504 mg/kg. The first dose is given at 1, 3, 6, 12, or 24 hours after MCAO, followed by subsequent injections.[6][20]
Neurological Function Assessment: Neurological deficits are evaluated using a neurological severity score, assessing motor, sensory, and reflex functions.[6][19]
Histological and Biochemical Analyses:
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.[21][22][23][24][25]
-
Neuronal Loss: Neuronal loss in the ischemic cortex is quantified using Nissl staining.[6]
Traumatic Brain Injury (TBI) Model Protocol
Animal Model and Induction of Disease: TBI is induced in mice using a weight-drop model. A weight is dropped from a specific height onto the exposed skull of the anesthetized mouse, causing a focal brain injury.[7]
This compound Administration: this compound is administered intraperitoneally at doses of 114, 342, or 1026 mg/kg, with the first injection given 3 hours after TBI and then twice daily for 7 days.[7]
Neurological Function Assessment: Neurological function is assessed using a neurological severity score that evaluates motor deficits and reflexes.[7]
Histological and Biochemical Analyses:
-
Brain Edema: Brain water content is measured to assess the degree of edema.[7]
-
Lesion Volume: The volume of the brain lesion is determined from brain sections.[7]
-
Immunohistochemistry: Brain sections are stained for markers of neuronal apoptosis (activated caspase-3), astrogliosis (GFAP), and microglial activation (Iba-1).[7][26][27][28][29][30]
-
Cytokine Levels: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain tissue are measured using ELISA.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's neuroprotective effects and the experimental workflows for the in vivo models described.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for in vivo models.
References
- 1. Assessment of the neuroprotective potential of d-cycloserine and this compound in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rehabpub.com [rehabpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of inflammatory responses by this compound treatment leads to neuroprotection in mice after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessment of the neuroprotective potential of d-cycloserine and this compound in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies [frontiersin.org]
- 9. cyagen.com [cyagen.com]
- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 14. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomed-easy.com [biomed-easy.com]
- 16. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 17. researchgate.net [researchgate.net]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. Neuroprotective effect of this compound against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Experimental study of therapeutic time window of this compound against focal cerebral ischemia/reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calculation of infarct volume and swelling [bio-protocol.org]
- 22. ahajournals.org [ahajournals.org]
- 23. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NeuN, Iba 1, and GFAP immunohistochemistry [bio-protocol.org]
- 27. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 28. youtube.com [youtube.com]
- 29. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
A Comparative Analysis of L-Serine and Other Neuroprotective Agents: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies is a critical endeavor in the face of rising neurodegenerative diseases and acute neurological injuries. This guide provides a comparative analysis of L-serine, a naturally occurring amino acid, against established and emerging neuroprotective agents: Riluzole (B1680632), Edaravone (B1671096), and Memantine (B1676192). We delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for key assays to support further research and development.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data on the neuroprotective efficacy of this compound and its counterparts. It is crucial to note that direct head-to-head comparisons are limited, and the data presented are from studies with varying experimental designs, disease models, and outcome measures.
Table 1: Preclinical Efficacy in Animal Models
| Agent | Animal Model | Key Efficacy Endpoint | Result | Reference |
| This compound | Vervet Model of ALS/MND (BMAA-induced) | Reduction in TDP-43+ proteinopathy, reactive astrogliosis, and microglial activation | Significantly reduced neuropathological changes compared to BMAA-only group.[1][2][3] | [1][2][3] |
| Riluzole | Rodent model of ALS | Extension of survival | Modest increase in lifespan. | [4] |
| Edaravone | Rat model of focal cerebral ischemia (stroke) | Reduction in infarct volume | Improved structural outcome by 25.5% (95% CI, 21.1-29.9%).[5] | [5] |
| Memantine | Tg2576 mouse model of Alzheimer's Disease | Reduction in Aβ plaque deposition and increase in synaptic density | Significant decrease in plaque deposition and increase in synaptic density with chronic administration (5 mg/kg).[6][7] | [6][7] |
Table 2: Clinical Efficacy in Human Trials
| Agent | Disease | Key Efficacy Endpoint | Result | Reference |
| This compound | Amyotrophic Lateral Sclerosis (ALS) | Phase I trial showed safety and tolerability | Slowed disease progression in a small group of patients at 30g/day.[8] | [8] |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Change in ALSFRS-R score | Did not significantly slow functional decline in a Chinese ALS cohort.[9][10] | [9][10] |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Change in ALSFRS-R score | Showed a 33% slowing in the loss of physical function over 24 weeks compared to placebo in a pivotal phase 3 trial.[11] A real-world study showed a mean monthly reduction of 0.40 points on the ALSFRS-R.[11] However, a Phase 3 trial of an oral formulation did not meet its primary endpoint.[12] | [12][13] |
| Edaravone + Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Change in ALSFRS-R score | No significant difference in disease progression compared to Riluzole alone (-0.91 vs -0.85 points/month).[14] | [14] |
| Memantine | Alzheimer's Disease | Cognition and function | Provides modest symptomatic benefit in moderate to severe Alzheimer's disease. | [15] |
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct and sometimes overlapping signaling pathways.
This compound: Modulating Proteostasis and Inflammation
This compound's neuroprotective mechanism involves the regulation of protein folding and degradation pathways, as well as anti-inflammatory effects. It has been shown to modulate the Unfolded Protein Response (UPR) by selectively increasing the translation of Protein Disulfide Isomerase (PDI), a chaperone protein that aids in refolding misfolded proteins.[16] this compound also activates the autophagic-lysosomal pathway, enhancing the clearance of protein aggregates.[8] Additionally, it can activate the PI3K/Akt signaling pathway, promoting cell survival, and exerts anti-inflammatory effects by polarizing microglia towards a neuroprotective M2 phenotype.[17]
References
- 1. This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Memantine on Neuronal Structure and Conditioned Fear in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of memantine on neuronal structure and conditioned fear in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-world evidence of riluzole on survival and ALSFRS change in a Chinese ALS cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone Treatment for Amyotrophic Lateral Sclerosis Real-World Study Results Similar to Pivotal Trials - - Practical Neurology [practicalneurology.com]
- 12. als.ca [als.ca]
- 13. Phase III study halted: Ferrer’s oral edaravone disappoints in ALS - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 16. This compound-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to L-Serine Biosynthesis and Utilization
For Researchers, Scientists, and Drug Development Professionals
L-serine, a "non-essential" amino acid, holds a central and indispensable role in the cellular metabolism of virtually all life forms. Its biosynthesis and subsequent utilization are intricately linked to fundamental processes including protein synthesis, nucleotide metabolism, and the generation of essential biomolecules. Understanding the nuances of these pathways across different species is critical for advancements in metabolic engineering, disease research, and the development of novel therapeutics. This guide provides an objective comparison of this compound metabolic pathways across various organisms, supported by experimental data and detailed methodologies.
This compound Biosynthesis: The Phosphorylated Pathway
The primary route for de novo this compound synthesis across bacteria, yeast, plants, and animals is the phosphorylated pathway, which proceeds in three enzymatic steps starting from the glycolytic intermediate 3-phosphoglycerate (B1209933).[1][2][3][4][5][6][7][8][9]
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3][6][7][10] This is often the rate-limiting step in the pathway.[3][11]
-
Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate.[2][5][6][10]
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce this compound.[2][5][6][10]
While this core pathway is highly conserved, variations in its regulation and the presence of alternative routes exist across different domains of life.[4] In plants, for instance, in addition to the phosphorylated pathway, a glycolate (B3277807) pathway and a glycerate pathway also contribute to serine biosynthesis.
Comparative Enzyme Kinetics
The efficiency and regulation of the phosphorylated pathway are dictated by the kinetic properties of its constituent enzymes. While comprehensive, directly comparable kinetic data across a wide range of species is not uniformly available in the literature, the following table summarizes known values for key enzymes, primarily focusing on human orthologs due to their relevance in drug development.
| Enzyme | Species | Substrate | K_m (μM) | k_cat (s⁻¹) | Notes |
| PHGDH | Homo sapiens | 3-Phosphoglycerate | 260 | ~1.5 | The primary physiological substrate.[12] |
| Homo sapiens | NAD+ | 186.7 ± 16.1 | - | Measured using a coupled assay.[13] | |
| Homo sapiens | α-Ketoglutarate | - | Similar to 3PG oxidation | Exhibits promiscuous activity.[12] | |
| Homo sapiens | Oxaloacetate | - | Slightly faster than 3PG oxidation | Exhibits promiscuous activity.[12] | |
| PSAT1 | Homo sapiens | 3-Phosphohydroxypyruvate | - | - | Data not readily available in a comparative format. |
| PSPH | Homo sapiens | 3-Phosphoserine | - | - | Subject to feedback inhibition by this compound.[6] |
Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature, etc.). The data presented here is for illustrative purposes.
This compound Utilization: A Hub of Metabolic Fates
This compound is a precursor to a vast array of essential biomolecules, highlighting its central role in cellular metabolism. The primary utilization pathways are largely conserved across species, though the flux and emphasis on particular pathways can differ based on the organism's metabolic needs.
-
Protein Synthesis: As a proteinogenic amino acid, this compound is a fundamental building block for proteins.[2][14]
-
One-Carbon Metabolism: this compound is a major donor of one-carbon units for the folate cycle through its conversion to glycine (B1666218) by serine hydroxymethyltransferase (SHMT).[3][15][16] These one-carbon units are essential for the synthesis of purines and thymidylate.[11]
-
Amino Acid Synthesis: this compound is a direct precursor for the synthesis of glycine and cysteine.[2][3][14]
-
Lipid Synthesis: this compound is a key component in the synthesis of phospholipids, such as phosphatidylserine, and sphingolipids.[2][3][14]
-
Neurotransmitter Synthesis: In mammals, this compound is the precursor to D-serine, a crucial co-agonist of NMDA receptors in the brain.[14]
Comparative Intracellular this compound Concentrations
The intracellular concentration of this compound is tightly regulated and varies depending on the species, cell type, and environmental conditions. While a standardized cross-species comparison is challenging, available data indicates a dynamic range. For instance, in some cancer cell lines, while this compound synthesis flux is high, the intracellular serine levels may not be significantly different from cells with low synthesis, suggesting rapid utilization.[3] In the pathogenic bacterium Brucella abortus, an external this compound concentration of at least 1.6 mM is required to rescue an intracellular replication defect in a serine biosynthesis mutant, indicating that the bacterium can import and utilize exogenous serine.[6]
Visualizing the Pathways and Workflows
To better understand the complex relationships within this compound metabolism, the following diagrams, generated using the DOT language, illustrate the core biosynthesis and utilization pathways, along with a typical experimental workflow for their analysis.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative analysis of this compound metabolism. Below are detailed protocols for key assays.
Protocol 1: PHGDH Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method for quantifying PHGDH activity in cell and tissue lysates.[1][17]
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-phosphoglycerate)
-
PHGDH Developer
-
NADH Standard
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 450 nm in kinetic mode
-
Ice-cold PBS
-
Saturated ammonium (B1175870) sulfate (B86663) solution
Procedure:
-
Sample Preparation:
-
For cell lysates, harvest cells and wash with ice-cold PBS. Resuspend cell pellet in 400 µL of ice-cold PHGDH Assay Buffer.
-
For tissue lysates, homogenize ~20 mg of tissue in 400 µL of ice-cold PHGDH Assay Buffer.
-
Incubate lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
(Optional) To remove small molecule interference, precipitate proteins by adding 2 volumes of saturated ammonium sulfate solution to 1 volume of supernatant. Incubate on ice for 30 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in the original volume of PHGDH Assay Buffer.
-
Determine protein concentration of the final lysate.
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well) in a 96-well plate.
-
Adjust the volume of each standard to 50 µL with PHGDH Assay Buffer.
-
-
Reaction Setup:
-
Prepare a Reaction Mix for each sample and positive control by combining PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate according to the kit manufacturer's instructions.
-
Prepare a Background Control Mix for each sample containing PHGDH Assay Buffer and PHGDH Developer (without the substrate).
-
Add 2-50 µL of sample lysate to the desired wells. Adjust the final volume to 50 µL with PHGDH Assay Buffer.
-
Add 50 µL of the Reaction Mix to each sample and standard well.
-
Add 50 µL of the Background Control Mix to the corresponding sample background control wells.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes. The incubation time will depend on the PHGDH activity in the samples.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 NADH standard from all other standard readings to generate a standard curve.
-
For each sample, choose two time points (T1 and T2) in the linear range of the reaction.
-
Subtract the background control reading from the sample reading at each time point.
-
Calculate the change in absorbance (ΔA450) for each sample.
-
Determine the amount of NADH produced (B) by the sample using the NADH standard curve.
-
Calculate PHGDH activity using the following formula:
-
Activity (nmol/min/µg) = (B / (ΔT × V × P)) × D
-
Where: B = amount of NADH from standard curve (nmol), ΔT = reaction time (min), V = sample volume (µL), P = protein concentration of the sample (µg/µL), and D = dilution factor.
-
-
Protocol 2: Quantification of Intracellular Amino Acids by HPLC
This protocol provides a general method for the quantification of intracellular this compound and other amino acids using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[11][18][19]
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatizing agent (e.g., o-phthaldialdehyde (OPA) or dansyl chloride)
-
Amino acid standards
-
Mobile phases (e.g., aqueous buffer and organic solvent like acetonitrile (B52724) or methanol)
-
Cell/tissue lysis buffer
-
Protein precipitation agent (e.g., sulfosalicylic acid)
Procedure:
-
Sample Preparation:
-
Harvest cells or homogenize tissue in an appropriate lysis buffer on ice.
-
Deproteinize the lysate by adding a protein precipitation agent (e.g., 10% sulfosalicylic acid).
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the free amino acids.
-
-
Derivatization:
-
The derivatization step can be performed manually or automated using an autosampler.
-
For OPA derivatization, mix the sample with OPA reagent in a borate (B1201080) buffer. The reaction is rapid and forms a fluorescent derivative.[18]
-
For dansyl chloride derivatization, incubate the sample with dansyl chloride solution. This reaction may require heating.[19]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the amino acid derivatives using a gradient elution with an appropriate mobile phase system.
-
Detect the derivatives using a fluorescence detector (for OPA or dansyl chloride) or a UV detector at the appropriate wavelength.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of amino acid standards through the same derivatization and HPLC procedure.
-
Identify and quantify the amino acids in the samples by comparing their retention times and peak areas to the standards.
-
Normalize the amino acid concentrations to the initial cell number or protein content of the sample.
-
Conclusion
The biosynthesis and utilization of this compound are fundamental metabolic processes that are highly conserved yet exhibit species-specific adaptations. A thorough understanding of these pathways, facilitated by robust experimental methodologies, is crucial for a wide range of research and development applications. This guide provides a comparative framework to aid researchers in navigating the complexities of this compound metabolism across different biological systems. The continued investigation into the quantitative differences in enzyme kinetics and metabolic fluxes will undoubtedly uncover new opportunities for therapeutic intervention and biotechnological innovation.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Brucella abortus Depends on this compound Biosynthesis for Intracellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. oncotarget.com [oncotarget.com]
- 10. academic.oup.com [academic.oup.com]
- 11. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 12. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound metabolic regulation and host respiratory homeostasis [frontiersin.org]
- 15. Comparative Metabolic Pathways Analysis and Subtractive Genomics Profiling to Prioritize Potential Drug Targets Against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Serine, Glycine, and One-Carbon Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 18. vanderbilt.edu [vanderbilt.edu]
- 19. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to L-Serine and Other Alternatives in Mitigating ER Stress-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of L-serine and other molecules in mitigating Endoplasmic Reticulum (ER) stress-induced apoptosis, supported by experimental data. The information is intended to assist researchers in evaluating potential therapeutic agents targeting ER stress.
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). However, prolonged or severe ER stress can overwhelm the UPR, leading to the activation of apoptotic pathways and cell death. This process is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and some cancers. Consequently, strategies to mitigate ER stress and inhibit apoptosis are of significant therapeutic interest.
This guide focuses on this compound, a naturally occurring amino acid, and compares its effects with two other well-known small molecules, Tauroursodeoxycholic acid (TUDCA) and Salubrinal, which are also known to modulate ER stress pathways.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of this compound, TUDCA, and Salubrinal on markers of ER stress and apoptosis.
Disclaimer: The data presented below is compiled from different studies and experimental systems. A direct, head-to-head comparison of the efficacy of these compounds is challenging due to variations in cell types, ER stress inducers, compound concentrations, and treatment durations. Therefore, this information should be interpreted with caution and serves as a guide for further investigation rather than a definitive statement on relative potency.
Table 1: Effect of this compound on ER Stress and Apoptosis Markers
| Cell Line | ER Stress Inducer | This compound Concentration | Effect on ER Stress Markers | Effect on Apoptosis | Reference |
| HT22 (mouse hippocampal) | DMNQ | 7.5-20 mM | Dose-dependent suppression of CHOP/GADD153 upregulation | Dose-dependent suppression of apoptosis | [1] |
| Human Endothelial Cells (HUVECs) | H₂O₂ | 0.1-3.2 mM | - | Increased cell viability | |
| EA.hy926 (human endothelial) | Homocysteine | Not specified | Decreased GRP78 and CHOP expression, and XBP1 splicing | Reversed homocysteine-induced apoptosis and increased cell viability | [2] |
Table 2: Effect of TUDCA on ER Stress and Apoptosis Markers
| Cell Line/Model | ER Stress Inducer | TUDCA Concentration/Dose | Effect on ER Stress Markers | Effect on Apoptosis | Reference |
| Huh7 (human liver) | Thapsigargin | Not specified | Abolished induction of BiP/GRP78 | Inhibited activation of effector caspases and apoptosis | [3] |
| Primary rat DRG neurons | Tunicamycin | ≤250 µM | Downregulation of ER stress components | Markedly suppressed apoptosis | [4] |
| ob/ob mice (in vivo) | LPS | Not specified | Reduced CHOP expression | Reduced TUNEL-positive hepatocytes and active caspase-3 | [5] |
| Mouse model of NEC (in vivo) | - | Not specified | Inhibited expression of ERS markers | Inhibited apoptosis of intestinal cells | [3] |
Table 3: Effect of Salubrinal on ER Stress and Apoptosis Markers
| Cell Line/Model | ER Stress Inducer | Salubrinal Concentration/Dose | Effect on ER Stress Markers | Effect on Apoptosis | Reference |
| Mouse (in vivo) | Deltamethrin | 1 mg/kg | Prevented induction of CHOP | Prevented caspase-3 activation and attenuated TUNEL-positive cells | [6] |
| Inflammatory Breast Cancer Cells | - | 10µM | Upregulated ATF4 and CHOP | Induced caspase-3 mediated cell death | [7] |
| Rat primary cortical neurons | β-amyloid | 50 µM | Did not inhibit ER stress markers (Bip, PDI) | Attenuated neuronal death and caspase-3 activation | [8] |
| Cardiomyocytes (rat MI model) | Myocardial Infarction | Not specified | Decreased protein levels of CHOP and caspase-12 | Decreased cardiomyocyte apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies validating the role of this compound and other compounds in mitigating ER stress-induced apoptosis.
Cell Culture and Induction of ER Stress
-
Cell Lines: Commonly used cell lines for studying ER stress include neuronal cell lines (e.g., SH-SY5Y, HT22), kidney cells (e.g., HEK293), and liver cells (e.g., HepG2).
-
Culture Conditions: Cells are typically maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
ER Stress Induction: ER stress can be induced by treating cells with various chemical inducers:
-
Tunicamycin: An inhibitor of N-linked glycosylation (e.g., 1-10 µg/mL for 12-24 hours).
-
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump (e.g., 1-5 µM for 12-24 hours).
-
Dithiothreitol (DTT): A reducing agent that disrupts disulfide bond formation.
-
-
Treatment with Mitigating Agents: Cells are typically pre-treated with this compound or other test compounds for a specific duration (e.g., 1-2 hours) before the addition of the ER stress inducer.
Western Blot Analysis for ER Stress and Apoptosis Markers
This technique is used to quantify the expression levels of key proteins involved in the UPR and apoptosis.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key primary antibodies include:
-
ER Stress Markers: GRP78/BiP, CHOP/GADD153, p-PERK, p-eIF2α, ATF4, IRE1α, XBP1s.
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved Caspase-12, PARP, Bcl-2, Bax.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the ER stress inducer and/or the test compounds.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Staining Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of ER Stress-Induced Apoptosis
Caption: ER Stress-Induced Apoptosis Signaling Pathway and Points of Intervention.
Experimental Workflow for Evaluating ER Stress Mitigators
Caption: General Experimental Workflow for Compound Evaluation.
Conclusion
This compound demonstrates a protective role against ER stress-induced apoptosis in various in vitro and in vivo models. The available data suggests that it can modulate key components of the Unfolded Protein Response and reduce apoptotic markers. Similarly, TUDCA and Salubrinal have shown efficacy in mitigating ER stress and apoptosis through different mechanisms.
However, a significant gap in the current literature is the lack of direct, head-to-head comparative studies of these compounds under standardized experimental conditions. Such studies are crucial for a definitive assessment of their relative potency and therapeutic potential. Future research should focus on conducting comprehensive comparative analyses to guide the selection and development of the most promising candidates for treating diseases associated with ER stress.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. TUDCA attenuates intestinal injury and inhibits endoplasmic reticulum stress-mediated intestinal cell apoptosis in necrotizing enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional Susceptibility to ER Stress and Protection by Salubrinal Following a Single Exposure to Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salubrinal attenuates β-amyloid-induced neuronal death and microglial activation by inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Serine vs. Glycine: A Comparative Analysis of Co-agonist Function at the NMDA Receptor
For Immediate Publication
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of two distinct agonists for its activation: glutamate (B1630785) and a co-agonist. For decades, glycine (B1666218) was considered the primary co-agonist. However, a growing body of evidence has established D-serine, an enantiomer of L-serine, as a key, and often more potent, co-agonist at the NMDA receptor's glycine binding site. This guide provides a comprehensive comparison of D-serine and glycine, presenting quantitative data on their binding and potency, summarizing their in vivo effects, and detailing the experimental protocols used to elucidate these properties. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Quantitative Comparison of Co-agonist Potency and Affinity
The efficacy and affinity of D-serine and glycine at the NMDA receptor have been quantified through various experimental paradigms, primarily using electrophysiological recordings and radioligand binding assays. D-serine consistently demonstrates higher potency than glycine in activating the NMDA receptor.
Table 1: Potency (EC50) and Binding Affinity (Ki) of D-Serine and Glycine at NMDA Receptors
| Co-agonist | Receptor Subtype | EC50 (µM) | Ki (nM) | Experimental System | Reference |
| D-Serine | Native (retinal ganglion cells) | 10-100x more effective than glycine | - | Whole-cell patch clamp | [1] |
| Recombinant | ~3x more effective than glycine | - | Not specified | [2] | |
| Recombinant (GluN1/GluN2A) | Potent agonist (specific value not stated) | - | Two-electrode voltage clamp | [3] | |
| Glycine | Native (dissociated neurons) | < 1 | - | Not specified | |
| Recombinant (GluN1/GluN2A) | 1 - 3 | - | Oocyte expression | ||
| Native (cerebellar mossy fiber to granule cell synapse) | > 4.6 (estimated cleft concentration) | - | Patch-clamp recording | [4] |
Note: Direct comparative studies providing side-by-side Ki values are limited in the reviewed literature. EC50 values can vary depending on the experimental conditions and receptor subunit composition.
In Vivo Effects on Synaptic Plasticity and Cognition
Both D-serine and glycine play critical roles in NMDA receptor-dependent physiological processes, most notably long-term potentiation (LTP), a cellular correlate of learning and memory. However, their specific contributions appear to be spatially and temporally regulated.
Table 2: In Vivo and Ex Vivo Effects of D-Serine and Glycine
| Process | Effect of D-Serine | Effect of Glycine | Key Findings | Brain Region | Reference |
| Long-Term Potentiation (LTP) | Required for LTP induction. | Can support LTP, but D-serine is often the primary endogenous co-agonist. | D-serine is the endogenous co-agonist for synaptic NMDARs required for LTP. | Visual Cortex | [5] |
| Depletion of D-serine impairs LTP. | - | D-serine is crucial for synaptic plasticity. | Hippocampus | ||
| Cognition & Memory | Enhances cognitive performance. | Enhances cognitive performance. | Both can improve memory in preclinical models. | Various | |
| Extracellular Levels | Comparable to glycine in forebrain; higher in striatum. | Generally present in the micromolar range. | Regional differences in basal extracellular concentrations. | Forebrain, Striatum, Cerebellum | [2][6] |
Signaling Pathways and Experimental Workflows
To understand the roles of D-serine and glycine, it is essential to visualize the signaling cascade they modulate and the experimental procedures used to study them.
The diagram above illustrates the signaling cascade initiated by the co-activation of the NMDA receptor by glutamate and a co-agonist, leading to calcium influx and downstream events culminating in synaptic plasticity.
This flowchart outlines the key steps in a typical electrophysiology experiment designed to determine the potency and efficacy of NMDA receptor co-agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to compare D-serine and glycine.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the NMDA receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the glycine site (e.g., [³H]glycine or a high-affinity antagonist like [³H]CGP 39653).
-
Add increasing concentrations of the unlabeled competitor (D-serine or glycine).
-
Incubate at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Plot the percentage of inhibition of radioligand binding against the log concentration of the competitor.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is commonly used to measure ion channel activity in Xenopus oocytes expressing specific NMDA receptor subunits.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDA receptor.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with a high concentration of KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.
-
-
Data Acquisition:
-
Apply a saturating concentration of glutamate along with varying concentrations of the co-agonist (D-serine or glycine) to the oocyte via the perfusion system.
-
Record the resulting inward current, which is mediated by the activation of the expressed NMDA receptors.
-
Wash out the agonists between applications to allow the receptors to return to their resting state.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each co-agonist concentration.
-
Normalize the responses to the maximal current observed.
-
Plot the normalized current as a function of the log of the co-agonist concentration to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the EC50 (the concentration of the co-agonist that elicits a half-maximal response) and the Hill coefficient.
-
Conclusion
The available evidence strongly indicates that D-serine is a more potent co-agonist at the NMDA receptor's glycine binding site than glycine itself. While both amino acids are physiologically relevant and contribute to NMDA receptor-dependent processes like synaptic plasticity and cognition, their relative contributions are governed by factors such as brain region, developmental stage, and synaptic activity. The distinct roles of D-serine and glycine present exciting opportunities for the development of novel therapeutic strategies targeting the NMDA receptor system for a range of neurological and psychiatric disorders. Further research focusing on direct, subtype-specific comparisons of their binding kinetics and in vivo functional consequences will be crucial for advancing our understanding and therapeutic exploitation of the NMDA receptor co-agonist site.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active release of glycine or D-serine saturates the glycine site of NMDA receptors at the cerebellar mossy fibre to granule cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety and Tolerability of Long-Term L-Serine Supplementation in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-serine, a non-essential amino acid, has garnered significant interest for its therapeutic potential in a range of neurological disorders. Its role as a precursor to D-serine (B559539), an N-methyl-D-aspartate (NMDA) receptor co-agonist, and its involvement in crucial cellular processes like sphingolipid synthesis, places it at a critical intersection of neuronal function and health. This guide provides a comprehensive evaluation of the safety and tolerability of long-term this compound supplementation in humans, based on available clinical trial data. It also offers a comparative look at alternative therapeutic strategies for the investigated conditions.
Safety and Tolerability Profile of this compound: A Tabular Summary
The safety and tolerability of this compound have been assessed in clinical trials for Amyotrophic Lateral Sclerosis (ALS), Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), and GRIN-related encephalopathies. The U.S. Food and Drug Administration (FDA) has designated this compound as "Generally Regarded As Safe" (GRAS) when used as a food additive.[1][2] Clinical studies have investigated doses ranging from 0.5g to 30g per day, with treatment durations extending up to two years.[3][4][5]
The most commonly reported adverse effects are gastrointestinal in nature, including bloating, nausea, and loss of appetite, particularly at higher doses.[3][6] In a trial involving ALS patients, three deaths occurred, but these were attributed to the progression of the underlying disease and not the this compound treatment.[2][3] Similarly, in a study on GRIN-related encephalopathy, one patient discontinued (B1498344) treatment due to irritability and insomnia.[7] Notably, in trials for HSAN1, no serious adverse events directly related to this compound supplementation have been reported.[8][9][10]
Table 1: Summary of Adverse Events in this compound Clinical Trials
| Clinical Trial Population | Dosage Range | Duration | Most Common Adverse Events | Serious Adverse Events |
| Amyotrophic Lateral Sclerosis (ALS) | 1.0g - 30g/day | 6 months | Bloating, nausea, loss of appetite[3][6] | 3 deaths (unrelated to treatment)[2][3] |
| Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) | 400 mg/kg/day | Up to 2 years | None reported as common | No serious adverse events reported[4][8][9][10] |
| GRIN-related Encephalopathy | 500 mg/kg/day | 52 weeks | Irritability, insomnia (in one patient)[7] | One patient discontinued due to side effects[7] |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the design of the clinical trials is crucial for interpreting the safety and tolerability data. Below are summaries of the methodologies for key studies.
This compound in Amyotrophic Lateral Sclerosis (ALS) - Phase I Trial (NCT01835782)
-
Objective: To evaluate the safety and tolerability of oral this compound in patients with ALS.[2][11]
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled trial.[2][11]
-
Participants: 20 patients with a diagnosis of probable or definite ALS, aged 18-85 years, with a disease duration of less than three years and a forced vital capacity (FVC) of ≥ 60%.[11]
-
Intervention: Patients were randomly assigned to one of four twice-daily oral this compound dose regimens: 0.5g, 2.5g, 7.5g, or 15g.[11]
-
Primary Outcome Measures: Safety and tolerability of this compound at doses up to 15g twice daily.[1][2]
-
Secondary Outcome Measures: Survival and the rate of decline in functionality as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) scores and FVC.[1][2]
This compound in Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) (NCT01733407)
-
Objective: To evaluate the efficacy and safety of this compound in subjects with HSAN1.[9][12]
-
Study Design: A two-year, randomized, double-blind, placebo-controlled, delayed-start trial.[4][12]
-
Participants: 18 patients aged 18-70 years with symptomatic HSAN1 and confirmed mutations in SPTLC1.[9][12]
-
Intervention: Participants were randomized to receive either this compound (400 mg/kg/day) or a placebo for one year. After the first year, all participants received open-label this compound for an additional year.[9][12]
-
Primary Outcome Measure: Change in the Charcot-Marie-Tooth Neuropathy Score version 2 (CMTNS).[9]
-
Secondary Outcome Measures: Plasma sphingolipid levels, epidermal nerve fiber density, electrophysiologic measurements, patient-reported outcomes, and adverse events.[9]
This compound in GRIN-related Encephalopathy (NCT04646447)
-
Objective: To determine the efficacy and tolerability of this compound dietary supplementation for the treatment of patients with GRIN-related disorders caused by loss-of-function variants.[7][13]
-
Study Design: A phase 2A, non-randomized, open-label, single-arm trial.[7]
-
Participants: 24 children and young adults (aged 2-18 years) with pathogenic GRIN loss-of-function variants.[7]
-
Intervention: this compound administered for 52 weeks.[7]
-
Primary Outcome Measures: Safety and efficacy as measured by changes in various scales including the Vineland Adaptive Behavior Scales, Bayley Scales, and Gross Motor Function-88.[7]
-
Secondary Outcome Measures: Reduction in seizure frequency and intensity, and improvement in EEG.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound to NMDA Receptor Signaling Pathway.
Caption: this compound in Sphingolipid Biosynthesis and HSAN1.
Caption: Generalized Clinical Trial Workflow for this compound.
Comparison with Alternative Treatments
A comprehensive evaluation of this compound necessitates a comparison with other therapeutic options for the respective conditions.
For Amyotrophic Lateral Sclerosis (ALS):
-
Riluzole and Edaravone: These are the only two FDA-approved drugs for ALS and have shown modest effects on slowing disease progression.[2] Their safety profiles are well-characterized, with known side effects.
-
Other Investigational Therapies: A range of other treatments are under investigation, targeting mechanisms such as neuroinflammation, oxidative stress, and mitochondrial dysfunction. These include Acetyl-L-carnitine, Clenbuterol, and Tamoxifen.[9] The safety and tolerability of these alternatives are still being established in clinical trials.
For Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1):
-
Supportive Care: Prior to the investigation of this compound, treatment for HSAN1 was primarily supportive, focusing on managing symptoms like foot ulcers.[14]
-
Mechanism-Based Approach: this compound supplementation represents a targeted, mechanism-based therapy by aiming to reduce the production of neurotoxic deoxysphingolipids.[15] There are currently no other approved disease-modifying therapies for HSAN1.
For GRIN-related Encephalopathy:
-
Symptomatic Treatment: Management of GRIN-related disorders is largely symptomatic and includes anti-seizure medications and various therapies (physical, occupational, speech).[16]
-
Targeted Therapies: For gain-of-function mutations, NMDA receptor antagonists like memantine (B1676192) are being explored.[17] this compound, as a D-serine precursor, is a targeted approach for loss-of-function mutations.[13] Immunotherapy has also been investigated in some cases.[18] The safety and efficacy of these targeted treatments are still under active investigation.
The this compound Controversy in Alzheimer's Disease
While this guide focuses on conditions with published clinical trial data on this compound safety, it is important to acknowledge the ongoing debate regarding its use in Alzheimer's disease. Some preclinical studies suggested that this compound could be beneficial.[19] However, more recent research has raised concerns, suggesting that elevated levels of the enzyme responsible for serine synthesis in the brain might be associated with Alzheimer's pathology, and that this compound supplementation could potentially be harmful.[12] This highlights the need for caution and further rigorous clinical trials to establish the safety and efficacy of this compound in the context of Alzheimer's disease.
Conclusion
Based on the available long-term clinical trial data in specific neurological patient populations, this compound supplementation appears to be generally safe and well-tolerated. The most frequently observed side effects are mild to moderate gastrointestinal issues. However, the number of patients studied in these trials is relatively small, and further larger-scale, placebo-controlled studies are necessary to definitively establish the long-term safety profile across different populations and dosages. For researchers and drug development professionals, this compound remains a promising therapeutic candidate for specific neurological disorders, particularly those with a clear mechanistic rationale for its use. Continued investigation into its pharmacokinetics, optimal dosing, and long-term effects is crucial for its potential translation into a widely accepted therapeutic agent.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. neurology.org [neurology.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. neurology.org [neurology.org]
- 7. This compound treatment in patients with GRIN-related encephalopathy: a phase 2A, non-randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized trial of this compound in patients with hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized trial of this compound in patients with hereditary sensory and autonomic neuropathy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hereditary Sensory Neuropathy Serine Trial (SENSE Trial) | Charcot–Marie–Tooth Association [cmtausa.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between L-serine Deficiency and Neurological Symptoms: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental data validating the link between L-serine deficiency and specific neurological symptoms. Designed for researchers, scientists, and drug development professionals, this document summarizes key findings from preclinical and clinical studies, details experimental methodologies, and visualizes critical biological pathways and workflows.
I. Quantitative Data Summary
The following tables provide a structured overview of quantitative data from studies investigating the impact of this compound deficiency and supplementation on neurological parameters.
Table 1: Preclinical Data from Animal Models of this compound Deficiency
| Experimental Model | Neurological Symptom Assessed | Key Quantitative Findings | This compound Supplementation Effect | Reference |
| Brain-specific Phgdh knockout (CKO) mice | Microcephaly | Brain weight of CKO mice significantly lower than control (Floxed) mice at postnatal day 56. | Not reported in this study. | [1] |
| Brain-specific Phgdh knockout (CKO) mice | This compound and D-serine levels | Markedly decreased this compound and D-serine levels in the cerebral cortex and hippocampus of CKO mice compared to controls. | Not reported in this study. | [1][2] |
| Phgdh knockout mice (embryonic) | Neurogenesis | Significant dysregulation of cell cycle genes in the spinal cord; marked deficit in dorsal horn neurons. | Not applicable (embryonic lethal). | [3][4] |
| Alzheimer's Disease (AD) mouse model | Spatial Memory | Mice with low this compound and D-serine levels showed impaired spatial memory. | A 10% this compound-enriched diet for two months significantly increased total this compound content in the hippocampus and rescued cognitive deficits. | [5][6] |
| Diabetic Neuropathy (db/db) mouse model | Neuropathy | This compound supplementation suppressed neurotoxic deoxysphingolipids in plasma and sciatic nerve, and significantly improved functional neuropathy and sensory modalities. | 5-20% oral this compound for 6 months. | [7] |
| Hereditary Sensory Autonomic Neuropathy Type 1 (HSAN1) mouse model | Motor and Sensory Performance | A 10% this compound-enriched diet reduced neurotoxic deoxysphingolipid levels and improved motor and sensory performance. | 10% this compound enriched diet. | [8] |
Table 2: Clinical Data from Human Studies on this compound Supplementation
| Condition | Number of Patients | This compound Dosage | Key Quantitative Outcomes | Reference |
| GRIN-related Encephalopathy (Loss-of-function variants) | 24 | 500 mg/kg/day for 1 year | Significant improvement in the median Gross Motor Function-88 total score (P = 0.002) and the mean Pediatric Quality of Life total score (P = 0.00068). Normalization of EEG patterns in five children and reduced seizure frequency in one child. | [6][9] |
| GRIN2B-related Neurodevelopmental Disorder | 2 | 500 mg/kg/day in 4 doses | Improvement in motor and cognitive performance and communication after 11 and 17 months of supplementation. | [5] |
| Hereditary Sensory Autonomic Neuropathy Type 1 (HSAN1) | 14 | 200 or 400 mg/kg/day | This compound supplementation reduced neurotoxic deoxysphingolipid levels. | [8] |
| Serine Deficiency Disorders (3-phosphoglycerate dehydrogenase deficiency) | Not specified | 200-500 mg/kg/day | Increased serine and glycine (B1666218) levels in plasma and CSF; ameliorated intractable seizures. | [10] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Generation of Brain-Specific Phgdh Knockout Mice
-
Objective: To create a mouse model with a specific deletion of the Phgdh gene in the brain to study the effects of this compound deficiency on the central nervous system.
-
Methodology:
-
Targeting Vector Construction: A targeting vector for the mouse Phgdh gene is constructed by introducing two loxP sites flanking exons 4 and 5.
-
Generation of Conditional Allele: The targeting vector is introduced into embryonic stem (ES) cells. Mice with the homozygous conditional Phgdh alleles (Phgdhflox/flox) are generated.
-
Cre-Mediated Deletion: To inactivate serine biosynthesis specifically in the brain, female Phgdhflox/flox mice are crossed with male mice expressing Cre recombinase under the control of the human glial fibrillary acidic protein (hGFAP) promoter (hGFAP-Cre transgenic mice).
-
Genotyping: Offspring are genotyped via PCR to identify mice with the hGFAP+/Cre::Phgdhflox/flox genotype (conditional knockout, CKO). Littermates with the Phgdhflox/flox genotype are used as controls.
-
Confirmation of Knockdown: The efficacy of Cre-mediated deletion of Phgdh is assessed by Western blotting for Phgdh protein expression in brain tissue lysates (e.g., cerebral cortex and hippocampus).[1]
-
Behavioral Testing in Mouse Models
-
Objective: To assess neurological function, including motor coordination, anxiety, and learning and memory, in mouse models of this compound deficiency.
-
Standard Operating Procedures:
-
Acclimation: Animals are moved to the testing rooms and allowed to acclimate for a minimum of 30 minutes before any testing begins.
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their total distance traveled, rears, and time spent in the center are recorded over a 10-minute session.
-
Rotarod Test: Evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.
-
Morris Water Maze: Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water using visual cues. The time (latency) to find the platform is recorded.
-
Novel Object Recognition Test: Evaluates recognition memory. Mice are familiarized with two objects. In a subsequent session, one object is replaced with a novel one, and the time spent exploring each object is measured.[11][12][13][14][15]
-
Measurement of this compound and D-serine in Cerebrospinal Fluid (CSF) and Plasma
-
Objective: To quantify the levels of this compound and its enantiomer D-serine in biological fluids.
-
Methodology (LC-MS/MS):
-
Sample Collection: CSF and plasma samples are collected from subjects. For CSF, it is crucial to avoid blood contamination.
-
Sample Preparation: Proteins are precipitated from the samples. For chiral separation, a derivatization step is performed using a chiral derivatizing agent (e.g., (R)-1-Boc-2-piperidine carbonyl chloride or Marfey's reagent).
-
Chromatographic Separation: The derivatized amino acids are separated using liquid chromatography (LC).
-
Mass Spectrometric Detection: The separated amino acids are detected and quantified using tandem mass spectrometry (MS/MS). The system is operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the levels of this compound and D-serine in the samples.[3][16][17]
-
Enzyme Activity Assays for the this compound Synthesis Pathway
-
Objective: To measure the activity of key enzymes in the this compound biosynthesis pathway, such as 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) and phosphoserine aminotransferase (PSAT).
-
Methodology (Spectrophotometric Assay for PHGDH):
-
Principle: The activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reaction Mixture: A reaction mixture is prepared containing the substrate 3-phosphoglycerate, the cofactor NAD+, and a suitable buffer (e.g., HEPES, pH 9.0).
-
Enzyme Addition: The reaction is initiated by adding the enzyme source (e.g., tissue homogenate or purified recombinant enzyme).
-
Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of NADH production is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH. Enzyme activity is expressed as units per milligram of protein.[4][11][12]
-
III. Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound metabolism and its link to neurological function.
Caption: this compound Synthesis and its Role in the Central Nervous System.
Caption: Experimental Workflow for Validating the Link.
Caption: Logical Relationship from Deficiency to Symptoms.
References
- 1. Brain-specific Phgdh Deletion Reveals a Pivotal Role for this compound Biosynthesis in Controlling the Level of d-Serine, an N-methyl-d-aspartate Receptor Co-agonist, in Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impaired neurogenesis in embryonic spinal cord of Phgdh knockout mice, a serine deficiency disorder model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term effects of this compound supplementation upon a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ohsu.edu [ohsu.edu]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 15. hsc.wvu.edu [hsc.wvu.edu]
- 16. Study of Alzheimer’s marker prompts warning about serine supplements [asbmb.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Engineered Microbial Strains for L-Serine Production
For Researchers, Scientists, and Drug Development Professionals
L-serine, a non-essential amino acid, is a critical component in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its role as a precursor for numerous metabolites, including glycine, cysteine, and tryptophan, makes it a valuable target for biotechnological production. Direct fermentation using metabolically engineered microorganisms offers a promising and sustainable alternative to traditional extraction or chemical synthesis methods.[4] This guide provides a comparative analysis of prominent engineered strains of Escherichia coli and Corynebacterium glutamicum, focusing on the metabolic strategies employed and the resulting production performance.
Metabolic Engineering Strategies for this compound Production
The core strategy for enhancing this compound production involves redirecting carbon flux from central glycolysis towards the this compound biosynthesis pathway while simultaneously eliminating competing degradation and conversion pathways.
Key metabolic engineering targets include:
-
Enhancing the Biosynthesis Pathway : The synthesis of this compound from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) is a three-step enzymatic process. A common strategy is to overexpress the genes encoding these enzymes:
-
Blocking Degradation Pathways : To prevent the loss of accumulated this compound, genes responsible for its degradation are deleted.
-
Optimizing Transport Systems : Engineering transporter proteins can improve secretion and prevent re-uptake of this compound.
-
Overexpression of exporters like eamA or thrE in E. coli and SerE in C. glutamicum facilitates the removal of this compound from the cell, which can also help mitigate product toxicity.[2][5][7]
-
Deletion of uptake genes, such as sdaC, prevents the cell from re-importing the secreted this compound.[2]
-
The following diagram illustrates the core engineered metabolic pathway for this compound production from glucose.
Performance Comparison of Engineered Strains
The efficacy of different metabolic engineering strategies is ultimately measured by fermentation performance. The table below summarizes key production metrics for several noteworthy engineered E. coli and C. glutamicum strains reported in the literature.
| Strain (Host Organism) | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli SSW-02/SP-08 | Overexpress: serAfr, serC, serB, pgk, thrE. Delete: sdaA, sdaB, sdaC. Mutate: glyA. | 35.0 | 0.42 | 0.98 | [1][2][3] |
| E. coli MG1655 deriv. | Overexpress: serAfr, serB, serC, eamA. Delete: sdaA, sdaB, tdcG, glyA. Evolved for tolerance. | 11.7 | 0.43 | Not Reported | [5][6] |
| E. coli ALE-5 (DE3) | Strain derived from adaptive laboratory evolution and translation initiation optimization. | 50.0 | 0.36 | ~0.83 | [3][6] |
| C. glutamicum A36 deriv. | Overexpression of four this compound exporters (ThrE, SerE, NCgl0254, NCgl0255). | 41.1 | Not Reported | Not Reported | [7] |
| C. glutamicum A36 deriv. | Promoter engineering of serA, serC, serB and Bayesian optimization of medium. | 62.23 | Not Reported | Not Reported | [8] |
Experimental Protocols
Reproducing high-yield fermentation requires carefully controlled conditions. The following sections outline a typical experimental workflow and a representative protocol for fed-batch fermentation of an engineered this compound producing strain.
General Experimental Workflow
The development and evaluation of an engineered strain follow a systematic process, from initial genetic modification to scaled-up fermentation and analysis.
Fed-Batch Fermentation Protocol
This protocol is a composite based on methodologies reported for high-density cultivation of engineered E. coli.[3]
1. Pre-culture Preparation:
-
Inoculate a single colony of the engineered strain into a 5 mL tube of Luria-Bertani (LB) medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
Use the overnight culture to inoculate a 500 mL baffled flask containing 50 mL of seed culture medium. Incubate for 8-10 hours at 37°C.
2. Bioreactor Setup and Batch Phase:
-
Prepare a 5-L bioreactor containing 3 L of initial batch medium.
-
Batch Medium Composition (per liter): 8 g glucose, 5 g (NH₄)₂SO₄, 3 g MgSO₄·7H₂O, 2 g yeast extract, 1 g NaCl, 0.07 g FeSO₄·7H₂O, 0.11 g Na-citrate·2H₂O, plus trace elements solution.[3]
-
-
Sterilize the bioreactor and medium.
-
Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.
-
Maintain culture conditions: pH 7.0 (controlled with 25% ammonia), temperature 37°C, and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
3. Fed-Batch Phase:
-
Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), initiate the feeding strategy.
-
Feeding Solution: A sterile solution of 50% (w/v) glucose.
-
Feeding Strategy: Use a pH-stat feeding strategy, where the addition of the glucose feed is linked to the pH control. When the pH rises, ammonia (B1221849) is added to bring it down, and a pulse of the glucose feed is triggered. Alternatively, a constant feed rate can be established and optimized.
-
If applicable, add an inducer (e.g., IPTG) at the beginning of the fed-batch phase to induce expression from inducible promoters.
4. Sampling and Analysis:
-
Aseptically withdraw samples from the bioreactor at regular intervals (e.g., every 4 hours).
-
Measure cell density (OD₆₀₀).
-
Centrifuge the sample to pellet the cells. Analyze the supernatant for:
-
Glucose Concentration: Using a glucose analyzer.
-
This compound Concentration: Using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde, OPA).
-
This guide highlights the significant progress made in the metabolic engineering of E. coli and C. glutamicum for this compound production. While E. coli has demonstrated exceptionally high yields, recent advances in promoter and exporter engineering have pushed the titers achieved in C. glutamicum to new levels, making both organisms highly competitive platforms for industrial-scale fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of this compound High-Yielding Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering of high yield production of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced this compound production by Corynebacterium glutamicum based on novel insights into this compound exporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced this compound production in Corynebacterium glutamicum via promoter engineering and Bayesian optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental validation of L-serine's role in promoting remyelination
A comprehensive comparison of L-serine's pro-remyelinating effects with alternative therapeutic candidates, supported by experimental evidence for researchers, scientists, and drug development professionals.
The relentless progression of demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis, has spurred an intensive search for therapeutic agents capable of promoting remyelination, the process of rebuilding the protective myelin sheath around axons. Among the promising candidates, the endogenous amino acid this compound has emerged as a molecule of significant interest. This guide provides an objective comparison of the experimental validation of this compound's role in promoting remyelination against other potential alternatives, presenting key experimental data, detailed protocols, and visualizing the underlying molecular pathways.
This compound: Unveiling its Pro-Remyelinating Potential
Recent research has illuminated the neuroprotective and pro-remyelinating properties of this compound.[1][2][3][4] Studies have demonstrated that this compound administration can enhance the proliferation and differentiation of oligodendrocyte precursor cells (OPCs), the progenitors of myelin-producing oligodendrocytes, and exert potent anti-inflammatory effects within the CNS.[2][5]
A pivotal study by Wang et al. (2019) provides substantial evidence for this compound's efficacy in a preclinical model of demyelination.[2] This study utilized a lysophosphatidylcholine (B164491) (LPC)-induced focal demyelination model in the corpus callosum of mice to investigate the effects of this compound treatment. The findings revealed that this compound significantly promoted remyelination, increased the expression of myelin basic protein (MBP), a key component of the myelin sheath, and improved functional recovery.[2]
Comparative Analysis of Pro-Remyelinating Agents
To provide a broader perspective, this guide compares the experimental evidence for this compound with other compounds that have shown promise in promoting remyelination. The following tables summarize the available quantitative data from preclinical studies.
Table 1: Comparison of Myelin Sheath Thickness (g-Ratio)
The g-ratio, the ratio of the axon diameter to the total fiber diameter (axon + myelin sheath), is a critical measure of myelin thickness. A lower g-ratio indicates a thicker myelin sheath and more effective insulation.
| Compound | Animal Model | Demyelination Induction | Treatment Dosage | G-Ratio (Control/Vehicle) | G-Ratio (Treated) | Source |
| This compound | Mouse | Lysophosphatidylcholine (LPC) | 114, 342, or 1026 mg/kg | Data not available in abstract | Qualitatively described as improved | Wang et al., 2019[2] |
| Progesterone (B1679170) | Rat Cerebellar Slices | Lysolecithin | 20 μM | 0.80 ± 0.01 | 0.64 ± 0.01 | Ghoumari et al., 2005[6] |
| Clemastine (B1669165) | Mouse | Lysolecithin | 10 mg/kg | Data not available | Qualitatively described as decreased | Li et al., 2015 |
| IGF-1 | Mouse | Cuprizone (B1210641) | Transgenic overexpression | Data not available | Qualitatively described as improved | Mason et al., 2003[7] |
Note: Quantitative g-ratio data for this compound from the primary study by Wang et al. (2019) was not available in the reviewed abstracts. The study reported improved myelin sheath thickness through electron microscopy.
Table 2: Comparison of Myelin Basic Protein (MBP) Expression
MBP is a major structural protein of the myelin sheath, and its expression level is a direct indicator of myelination.
| Compound | Animal Model | Demyelinating Agent | Treatment Dosage | MBP Expression (Control/Vehicle) | MBP Expression (Treated) | Source |
| This compound | Mouse | Lysophosphatidylcholine (LPC) | 114, 342, or 1026 mg/kg | Reduced post-LPC | Significantly increased | Wang et al., 2019[2] |
| Progesterone | Mouse | Cuprizone | 100 mg/kg pellet | ~50% of control | ~92% of control | Ghoumari et al., 2012[8] |
| Clemastine | Rat | None (myelination disorder model) | 20 or 30 mg/kg | N/A | No significant improvement | Jablonski et al., 2018[5] |
| IGF-1 | Mouse | Cuprizone | Transgenic overexpression | Demyelinated | Remyelinated | Mason et al., 2003[7] |
Table 3: Comparison of Functional Recovery
Ultimately, the goal of any remyelinating therapy is to restore neurological function.
| Compound | Animal Model | Demyelination Induction | Functional Assessment | Outcome in Treated Group | Source |
| This compound | Mouse | Lysophosphatidylcholine (LPC) | Morris Water Maze, Open Field Test | Improved spatial learning and memory, reduced anxiety | Wang et al., 2019[2] |
| Progesterone | Mouse | Cuprizone | Not specified in abstract | Qualitatively described as improved | Ghoumari et al., 2012[8] |
| Clemastine | Mouse | Cuprizone | Open Field Test, Y-maze | Rescued schizophrenia-like behavioral changes | Li et al., 2015[9] |
| IGF-1 | Mouse | Cuprizone | Not specified in abstract | Qualitatively described as improved | Mason et al., 2003[7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
This compound Experimental Protocol (adapted from Wang et al., 2019[2])
-
Animal Model: Adult male C57BL/6 mice.
-
Demyelination Induction: Stereotactic injection of 1% lysophosphatidylcholine (LPC) into the corpus callosum.
-
Treatment: Intraperitoneal injection of this compound at doses of 114, 342, or 1026 mg/kg, administered 2 hours post-LPC injection and then twice daily for 7 days.
-
Histological Analysis: Brain sections were processed for Luxol Fast Blue (LFB) staining to assess myelination and immunohistochemistry for Myelin Basic Protein (MBP) and Olig2 (a marker for oligodendrocyte lineage cells).
-
Ultrastructural Analysis: Transmission electron microscopy (TEM) was used to examine the ultrastructure of the myelin sheath and to measure the g-ratio.
-
Behavioral Tests: The Morris water maze was used to assess spatial learning and memory, and the open-field test was used to evaluate locomotor activity and anxiety-like behavior.
Progesterone Experimental Protocol (adapted from Ghoumari et al., 2012[8])
-
Animal Model: Adult female C57BL/6 mice.
-
Demyelination Induction: Feeding with a diet containing 0.2% cuprizone for 5 weeks.
-
Treatment: Subcutaneous implantation of a 100 mg progesterone pellet.
-
Histological Analysis: Brain sections were stained with Luxol Fast Blue and immunostained for MBP.
Clemastine Experimental Protocol (adapted from Li et al., 2015[9])
-
Animal Model: Adult male C57BL/6 mice.
-
Demyelination Induction: Feeding with a diet containing 0.2% cuprizone for 5 weeks.
-
Treatment: Oral administration of clemastine at a dose of 10 mg/kg daily.
-
Histological Analysis: Brain sections were immunostained for MBP.
-
Behavioral Tests: Open field test and Y-maze were used to assess behavioral changes.
Signaling Pathways and Mechanisms of Action
The pro-remyelinating effects of this compound are believed to be mediated through multiple signaling pathways. A key pathway implicated is the PI3K/Akt/mTOR pathway , which is known to play a crucial role in oligodendrocyte differentiation and myelination.
Caption: Proposed signaling pathway of this compound in promoting remyelination.
This compound is thought to activate the PI3K/Akt/mTOR cascade, leading to the differentiation of OPCs into mature, myelin-producing oligodendrocytes. Additionally, this compound exhibits anti-inflammatory properties by modulating microglial activation, which creates a more permissive environment for remyelination to occur.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the pro-remyelinating efficacy of a compound like this compound.
Caption: A generalized experimental workflow for preclinical remyelination studies.
Conclusion
The available experimental evidence strongly suggests that this compound is a promising therapeutic candidate for promoting remyelination. Its ability to enhance OPC differentiation and mitigate inflammation provides a dual mechanism of action that is highly desirable for treating demyelinating diseases. While direct quantitative comparisons of g-ratio with other agents are still needed, the consistent positive outcomes in terms of MBP expression and functional recovery position this compound as a compelling subject for further investigation and clinical development. Future studies should focus on elucidating the precise molecular targets of this compound and conducting head-to-head comparative studies with other leading remyelinating agents to definitively establish its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of this compound against white matter demyelination by harnessing and modulating inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clemastine effects in rat models of a myelination disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone and Nestorone Facilitate Axon Remyelination: A Role for Progesterone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin-Like Growth Factor (IGF) Signaling through Type 1 IGF Receptor Plays an Important Role in Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone and Nestorone promote myelin regeneration in chronic demyelinating lesions of corpus callosum and cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Metabolic Crossroads of L-Serine: A Comparative Guide to its Fate with Different Carbon Sources
For Researchers, Scientists, and Drug Development Professionals
L-serine, a non-essential amino acid, stands at a critical juncture of cellular metabolism, linking glycolysis with vital biosynthetic pathways. Its metabolic fate is intricately tied to the cellular environment, particularly the availability of other carbon sources. This guide provides a comparative analysis of how this compound is metabolized when co-utilized with glucose, lactate (B86563), or pyruvate (B1213749), supported by experimental data and detailed methodologies for further investigation.
Executive Summary
The co-metabolism of this compound with different carbon sources significantly influences its distribution into various metabolic pathways. While glucose metabolism can directly fuel de novo serine synthesis, the presence of alternative energy sources like lactate and pyruvate can alter the flux of this compound away from catabolism and towards critical biosynthetic processes such as one-carbon metabolism, nucleotide synthesis, and glutathione (B108866) production. Understanding these metabolic shifts is crucial for research in areas like oncology, neurology, and metabolic disorders.
Comparative Analysis of this compound Metabolic Fate
The metabolic journey of this compound is predominantly dictated by the cell's energetic and biosynthetic needs. The carbon source available for co-metabolism plays a pivotal role in directing this compound into specific pathways.
1. Co-metabolism with Glucose:
When glucose is the primary carbon source, a significant portion of glycolytic intermediates, specifically 3-phosphoglycerate, can be shunted into the de novo serine synthesis pathway.[1][2] This process is particularly active in proliferating cells, such as cancer cells, which have high demands for the building blocks derived from serine.[3] Isotope tracing studies using ¹³C-labeled glucose have demonstrated that a substantial fraction of the intracellular serine pool can be derived from glucose.[2] In this context, exogenously supplied this compound contributes to the overall serine pool and is actively catabolized and utilized for biosynthesis. The balance between de novo synthesis and uptake depends on the cell type and the specific metabolic state.
2. Co-metabolism with Lactate:
Lactate, once considered a metabolic waste product, is now recognized as a key energy source for many cells, especially in the tumor microenvironment.[4] It is readily converted to pyruvate, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. When lactate is abundant, the cell's reliance on glycolysis for energy is reduced. This has a dual effect on this compound metabolism. Firstly, the reduced glycolytic flux may lead to a decrease in de novo serine synthesis. Secondly, with ample energy supplied by lactate oxidation, this compound is spared from being catabolized for energy and can be preferentially channeled into anabolic pathways. This includes its critical role as the primary donor of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and methylation reactions.[5][6]
3. Co-metabolism with Pyruvate:
Pyruvate sits (B43327) at a central node in metabolism, linking glycolysis, the TCA cycle, and gluconeogenesis. Similar to lactate, when pyruvate is readily available as a carbon source, it fuels mitochondrial respiration, thus supplying the cell with energy. This metabolic state favors the utilization of this compound for biosynthetic purposes. Studies investigating the co-metabolism of this compound and pyruvate have shown that a significant portion of this compound is directed through the serine-pyruvate aminotransferase (SPT) pathway.[7] This pathway contributes to gluconeogenesis and the production of other amino acids. The presence of pyruvate can enhance the flux through pathways that utilize serine for anabolic processes, as the immediate energetic needs of the cell are met.
Quantitative Data on Metabolic Flux
While direct comparative studies providing quantitative flux data for this compound metabolism with these different carbon sources are limited, we can synthesize findings from various isotopic tracing studies to build a comparative picture. The following table summarizes the expected shifts in this compound metabolic flux based on the available literature.
| Metabolic Pathway | Co-metabolized with Glucose | Co-metabolized with Lactate | Co-metabolized with Pyruvate |
| De Novo Serine Synthesis | High, dependent on glycolytic flux | Potentially reduced due to lower glycolysis | Potentially reduced due to lower glycolysis |
| One-Carbon Metabolism | High, for nucleotide synthesis & methylation | Potentially increased as serine is spared from catabolism | Potentially increased as serine is spared from catabolism |
| Glutathione Synthesis | Moderate, dependent on redox state | Potentially increased to support antioxidant defense | Potentially increased to support antioxidant defense |
| Pyruvate Production (from Serine) | Moderate, via serine dehydratase | Low, as pyruvate is readily available | Low, as pyruvate is readily available |
| Gluconeogenesis (in relevant tissues) | Low, as glucose is abundant | High, via serine-pyruvate aminotransferase | High, via serine-pyruvate aminotransferase |
This table represents hypothesized shifts based on the synthesis of available literature. Direct quantitative comparative flux analysis is required for definitive values.
Experimental Protocols
To quantitatively assess the metabolic fate of this compound when co-metabolized with different carbon sources, stable isotope tracing coupled with mass spectrometry is the gold standard.
Key Experiment: Isotopic Labeling and Metabolic Flux Analysis
Objective: To quantify the incorporation of this compound-derived carbons into downstream metabolites in the presence of glucose, lactate, or pyruvate.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Serine-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₃]-L-serine (uniformly labeled this compound)
-
Glucose, Sodium L-Lactate, Sodium Pyruvate
-
6-well cell culture plates
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare three sets of labeling media, all based on serine-free DMEM supplemented with 10% dFBS:
-
Glucose Medium: Add 10 mM Glucose and the desired concentration of [U-¹³C₃]-L-serine (e.g., 0.5 mM).
-
Lactate Medium: Add 10 mM Sodium L-Lactate and the same concentration of [U-¹³C₃]-L-serine.
-
Pyruvate Medium: Add 10 mM Sodium Pyruvate and the same concentration of [U-¹³C₃]-L-serine.
-
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the prepared labeling media to the respective wells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites.
-
Metabolite Extraction:
-
At each time point, place the culture plates on ice and aspirate the medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using an LC-MS system to identify and quantify the mass isotopologues of downstream metabolites of interest (e.g., glycine, purines, glutathione).
-
Data Analysis: Calculate the fractional contribution of this compound to each metabolite pool under the different nutrient conditions. Perform metabolic flux analysis using appropriate software to model the metabolic network and quantify the flux through different pathways.
Visualizations
Metabolic Pathways of this compound
Caption: Central metabolic pathways of this compound.
Experimental Workflow for Isotopic Tracing
Caption: Workflow for this compound metabolic flux analysis.
Logical Relationship of Carbon Sources and this compound Fate
Caption: Influence of carbon source on this compound's metabolic fate.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lactate and Lactylation: Clinical Applications of Routine Carbon Source and Novel Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Serine is a natural ligand and allosteric activator of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flux of the this compound metabolism in rabbit, human, and dog livers. Substantial contributions of both mitochondrial and peroxisomal serine:pyruvate/alanine:glyoxylate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of L-serine's therapeutic potential for a broad spectrum of CNS diseases and injuries
For Researchers, Scientists, and Drug Development Professionals
L-serine, a naturally occurring amino acid, has emerged as a promising therapeutic candidate for a wide range of central nervous system (CNS) diseases and injuries.[1][2] Growing evidence from preclinical and early-phase clinical studies suggests its neuroprotective effects are multifaceted, addressing key pathological mechanisms such as neuroinflammation, excitotoxicity, and impaired neurogenesis.[1][2][3] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the efficacy of this compound and its alternatives in various CNS disorders.
Table 1: this compound Efficacy in Preclinical Models of Ischemic Stroke
| Animal Model | Treatment & Dosage | Key Efficacy Endpoints | Results | Reference |
| Rat (pMCAO) | This compound (168 mg/kg, i.p.) | Neurological Deficit Score | Significant reduction from 2.50±0.22 to 1.17±0.31 (p<0.01) | [4][5] |
| Infarct Volume | Significant reduction from 29.0±0.8% to 21.4±1.5% (p<0.01) | [4][5] | ||
| Rat (tMCAO) | This compound (168 mg/kg, i.p.) | Brain Water Content, BBB Permeability, Neuronal Loss | Significantly reduced | [6] |
| Mouse (MCAO/R) | Edaravone (3 mg/kg, i.p.) | Infarct Volume | Significantly reduced | [7] |
| Neurological Deficits | Improved | [7] |
pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO: transient Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; BBB: Blood-Brain Barrier; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.
Table 2: this compound Efficacy in a Preclinical Model of Traumatic Brain Injury (TBI)
| Animal Model | Treatment & Dosage | Key Efficacy Endpoints | Results | Reference |
| Mouse (Weight Drop Model) | This compound (114, 342, or 1027 mg/kg, i.p.) | Neurological Deficit Score | Significantly decreased | [8] |
| Lesion Volume & Brain Water Content | Significantly decreased | [8] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly reduced | [8] | ||
| Rat (CCI Model) | Memantine (NMDA Antagonist) | Malondialdehyde (MDA) Levels | Reduced | [9][10] |
| Superoxide Dismutase (SOD) & Total Thiol Levels | Increased | [9][10] | ||
| Astrogliosis & TLR-4/NF-κB Pathway | Down-regulated | [9][10] |
i.p.: intraperitoneal; CCI: Controlled Cortical Impact.
Table 3: this compound and Alternatives in Preclinical and Clinical Studies of Amyotrophic Lateral Sclerosis (ALS)
| Study Type | Model/Population | Treatment & Dosage | Key Efficacy Endpoints | Results | Reference |
| Preclinical | SOD1 G93A Mice | Riluzole (22 mg/kg in drinking water) | Lifespan | No significant benefit | [11] |
| Motor Performance (Rotarod, stride length) | No significant impact on decline | [11] | |||
| Preclinical | SOD1 G93A Mice | GDNF Gene Therapy (AVR vector) | Disease Onset | Delayed by 7 ± 8 days | [12] |
| Survival | Prolonged by 17 ± 10 days | [12] | |||
| Motor Function (Rotarod) | Decline delayed by 7-14 days | [12] | |||
| Clinical (Phase I) | ALS Patients (n=20) | This compound (0.5g to 15g, twice daily) | Safety & Tolerability | Generally well-tolerated | |
| Functional Decline (ALSFRS-R) | Did not appear to accelerate decline |
SOD1: Superoxide dismutase 1; GDNF: Glial cell-derived neurotrophic factor; AVR: Adenovirus vector; ALSFRS-R: ALS Functional Rating Scale-Revised.
Key Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are attributed to its influence on several critical signaling pathways.
Glycine (B1666218) Receptor Activation and Reduction of Excitotoxicity
This compound acts as an agonist at the glycine receptor, an inhibitory neurotransmitter receptor.[3] Activation of this receptor leads to an influx of chloride ions, hyperpolarizing the neuron and making it less susceptible to excitotoxic damage caused by excessive glutamate (B1630785) release, a common pathological event in many CNS injuries.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in Regional CBF by this compound Contributes to Its Neuroprotective Effect in Rats after Focal Cerebral Ischemia | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of this compound against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 8. Reduction of inflammatory responses by this compound treatment leads to neuroprotection in mice after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptors antagonists alleviated the acute phase of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptors antagonists alleviated the acute phase of traumatic brain injury [ijbms.mums.ac.ir]
- 11. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased survival and function of SOD1 mice after glial cell-derived neurotrophic factor gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Serine: A Guide for Laboratory Professionals
L-Serine, a non-essential amino acid, is a common reagent in research, scientific, and drug development settings. While it is not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste.
Key Safety and Disposal Information
Prudent laboratory practices should be observed when handling any chemical, including this compound. Although considered non-hazardous, unpredictable reactions can always occur.[1] The following table summarizes key data relevant to the safe disposal of this compound.
| Property | Data | Citation(s) |
| GHS Hazard Class | Not classified as a hazardous substance or mixture. | [1] |
| Appearance | White crystalline powder or crystals. | [1][2] |
| Solubility in Water | 38 g/100g H2O (at 20°C). | [2] |
| Stability | Stable under normal ambient and anticipated storage and handling conditions. | [2][3][4] |
| Incompatibilities | Strong oxidizing agents. | [1][2][3] |
| Hazardous Decomposition | Upon combustion, may release carbon monoxide, carbon dioxide, and nitrogen oxides. | [2][3] |
| Primary Disposal Guideline | Dispose of in accordance with all applicable national, state, and local regulations. | [2][3][5] |
| Environmental Precautions | Do not let the product enter drains, sewers, or waterways. | [2][5][6] |
Experimental Protocols for Disposal
The standard procedure for this compound disposal does not involve chemical neutralization or degradation due to its non-hazardous nature. The primary protocol is based on proper segregation, collection, and transfer to an approved waste management facility.
Methodology for Solid this compound Waste and Spills:
-
Containment: In case of a spill, prevent the generation of dust by making the spilled material wet.[2]
-
Collection: Carefully sweep or wipe up the spilled solid this compound.[1][2][3]
-
Packaging: Place the collected material, including any expired or unused solid this compound, into a designated, sealed, and clearly labeled waste container.[1][7] Do not mix with other waste.[5]
-
Decontamination: Wash the spill site thoroughly with water after the material has been collected.[1] Collect the cleaning materials for disposal as chemical waste.[7]
-
Storage: Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.[7]
Methodology for Aqueous this compound Solutions:
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Segregation: Do not mix this compound solutions with other solvent waste streams.[8]
-
Storage: Securely seal the container and store it in a designated secondary containment area.[7]
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of liquid chemical waste by the EHS department.[7]
Methodology for Contaminated Labware:
-
Disposable Labware: Items such as gloves, pipette tips, and weigh boats that have come into contact with this compound should be placed in the designated solid chemical waste container.[7]
-
Non-disposable Labware (e.g., Glassware):
-
Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect this rinsate and dispose of it as liquid chemical waste.[7]
-
After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.[7]
-
-
Original Containers: Handle uncleaned, empty containers in the same way as the product itself.[5] Leave chemicals in their original containers for disposal whenever possible.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. ajiaminoscience.eu [ajiaminoscience.eu]
- 3. formedium.com [formedium.com]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. himediadownloads.com [himediadownloads.com]
- 7. benchchem.com [benchchem.com]
- 8. nswai.org [nswai.org]
Personal protective equipment for handling L-Serine
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for L-Serine.
Personal Protective Equipment (PPE)
While this compound is considered non-hazardous, prudent laboratory practices should always be observed.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Notes |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][3][4][5] | Essential to prevent eye contact with dust particles. |
| Hand Protection | Suitable chemical-resistant gloves. | |
| Skin and Body | Laboratory coat. | In cases of potential repeated skin contact, additional protective clothing may be worn.[3] |
| Respiratory | Required when dusts are generated.[6] A dust respirator or a particulate filter device is recommended.[5][7] | Use in a well-ventilated area.[2][4][5] |
Health and First Aid
This compound is not classified as a hazardous substance.[6] However, it may cause irritation to the eyes, skin, and respiratory system.[4]
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If you feel unwell, seek medical attention.[2][8][9] |
| Skin Contact | Wash the affected area with plenty of water.[1][2][8] |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2][8] |
| Ingestion | Rinse mouth with water. If feeling unwell, call a poison center or physician.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures minimal risk and maintains a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Material : Waste material must be disposed of in accordance with national and local regulations.[6] It is recommended to leave the chemical in its original container and not mix it with other waste.[6]
-
Contaminated Containers : Handle uncleaned containers in the same manner as the product itself.[6] Completely emptied packages can be recycled.[7][10]
-
Spills : For minor spills, sweep up the dry powder, place it in a sealed container, and dispose of it properly.[1][3] Avoid generating dust during cleanup.[5][6] The spill area should be washed thoroughly after material pickup is complete.[1][4]
-
Environmental Precautions : Prevent this compound from entering drains, surface water, and groundwater.[2][7][10]
By adhering to these safety protocols and operational plans, laboratory professionals can handle this compound responsibly, ensuring personal safety and environmental protection.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. carlroth.com [carlroth.com]
- 3. formedium.com [formedium.com]
- 4. cellseco.com [cellseco.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
